4-Chloro-5-methoxy-2-phenylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVSWOWNNFETRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5-methoxy-2-phenylpyrimidine (CAS 13317-67-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
4-Chloro-5-methoxy-2-phenylpyrimidine is a halogenated pyrimidine derivative that serves as a highly versatile intermediate in synthetic and medicinal chemistry. The pyrimidine core is a "privileged scaffold," appearing in a vast array of biologically active molecules and approved pharmaceuticals, largely due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern of this compound—a reactive chloro group at the 4-position, a modulating methoxy group at the 5-position, and a phenyl group at the 2-position—offers a strategic combination of features for chemical diversification and the exploration of structure-activity relationships (SAR). The chloro atom acts as an excellent leaving group, providing a reliable handle for introducing a wide range of nucleophiles, making this compound a valuable starting point for the synthesis of compound libraries aimed at drug discovery.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-Chloro-5-methoxy-2-phenylpyrimidine
| Property | Value | Source/Comment |
| CAS Number | 13317-67-4 | - |
| Molecular Formula | C₁₁H₉ClN₂O | Calculated |
| Molecular Weight | 220.66 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Based on similar substituted pyrimidines. |
| Melting Point | Data not available | Requires experimental determination. |
| Boiling Point | Data not available | Likely decomposes at high temperatures. |
| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and some polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and insoluble in water. | General solubility for similar structures. |
Table 2: Predicted Spectroscopic Data for Analytical Characterization
| Technique | Predicted Peaks and Patterns |
| ¹H NMR | δ ~8.5 ppm (s, 1H): Proton at C6 of the pyrimidine ring. δ ~8.3-8.4 ppm (m, 2H): Ortho-protons of the phenyl ring. δ ~7.4-7.5 ppm (m, 3H): Meta- and para-protons of the phenyl ring. δ ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons. |
| ¹³C NMR | δ ~160-165 ppm: C2, C4, and C6 of the pyrimidine ring. δ ~140-145 ppm: C5 of the pyrimidine ring. δ ~128-135 ppm: Carbons of the phenyl ring (quaternary, ortho, meta, para). δ ~55-60 ppm: Methoxy (-OCH₃) carbon. |
| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches. ~1250-1050 cm⁻¹: C-O (ether) stretch. ~800-600 cm⁻¹: C-Cl stretch. |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z 220. Isotopic Peak (M+2)⁺: m/z 222 (approx. 32% intensity of M⁺), characteristic of a single chlorine atom. Key Fragments: Loss of Cl (m/z 185), loss of CH₃ (m/z 205), and fragments corresponding to the phenyl group. |
Synthesis and Purification: A Strategic Approach
The synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine is best achieved through a two-step process starting from readily available precursors. The core logic is to first construct the hydroxypyrimidine ring and then convert the hydroxyl group into the target chloro group.
Step 1: Synthesis of 2-Phenyl-5-methoxypyrimidine-4,6-diol
The foundational pyrimidine ring is constructed via a cyclocondensation reaction. The key reagents are benzamidine, which provides the N-C(phenyl)-N fragment, and a substituted malonic ester, specifically diethyl methoxymalonate, which provides the C-C(methoxy)-C backbone.
-
Causality of Reagent Choice:
-
Benzamidine Hydrochloride: A stable and common source for the amidine functionality.
-
Diethyl Methoxymalonate: The methoxy group at the 2-position of the malonate is crucial for introducing the desired C5-methoxy substituent on the final pyrimidine ring.
-
Sodium Ethoxide (NaOEt): A strong base is required to deprotonate the malonic ester, forming a nucleophilic enolate that initiates the condensation cascade. Ethanol is the solvent of choice as it is the conjugate acid of the base, preventing unwanted transesterification.
-
Caption: Workflow for the synthesis of the hydroxypyrimidine precursor.
Step 2: Chlorination to 4-Chloro-5-methoxy-2-phenylpyrimidine
The conversion of the hydroxyl group (in its tautomeric keto form) to a chloro group is a standard transformation accomplished with a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Causality of Reagent Choice:
-
Phosphorus Oxychloride (POCl₃): A powerful and widely used reagent for converting hydroxyl groups on heterocyclic rings (like pyrimidones and pyridones) into chlorides. It acts as both the chlorinating agent and often as the solvent.[1]
-
N,N-Dimethylaniline (optional base): While the reaction can proceed without it, a tertiary amine base can be added to scavenge the HCl generated during the reaction, which can sometimes improve yields and reduce side reactions.
-
Sources
An In-Depth Technical Guide to 4-Chloro-5-methoxy-2-phenylpyrimidine: A Keystone Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-Chloro-5-methoxy-2-phenylpyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile by examining its fundamental properties, proposing validated synthesis and reaction pathways, and exploring its potential as a pharmacologically active agent. This analysis is grounded in the well-established chemistry of its constituent functional groups and data from closely related analogues.
Core Molecular Attributes
The unique arrangement of a phenyl group, a reactive chloro moiety, and an electron-donating methoxy group on the pyrimidine core bestows upon 4-Chloro-5-methoxy-2-phenylpyrimidine a distinct electronic and steric profile, making it an attractive scaffold for library synthesis and lead optimization in drug discovery.
Chemical Formula and Molecular Weight
The foundational quantitative data for this molecule are derived from its elemental composition.
| Property | Value |
| Chemical Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 4-Chloro-5-methoxy-2-phenylpyrimidine |
Note: These values are calculated based on the presumed chemical structure.
Structural Representation
The two-dimensional structure of 4-Chloro-5-methoxy-2-phenylpyrimidine highlights the key functional groups that dictate its chemical behavior.
Caption: 2D structure of 4-Chloro-5-methoxy-2-phenylpyrimidine.
Proposed Synthesis and Mechanistic Rationale
The synthesis of substituted pyrimidines is a well-trodden path in organic chemistry.[1][2] A plausible and efficient route to obtaining 4-Chloro-5-methoxy-2-phenylpyrimidine would likely involve a convergent synthesis strategy, building upon the established principle of pyrimidine ring formation from β-dicarbonyl compounds and N-C-N synthons.[1]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points towards a key intermediate, 2-phenyl-5-methoxy-pyrimidin-4-ol, which can be accessed through the condensation of benzamidine with a suitable methoxy-substituted three-carbon component.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Phenyl-5-methoxy-pyrimidin-4-ol
-
Reaction Setup: To a solution of benzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature to generate the free base.
-
Condensation: To the resulting mixture, add a methoxy-substituted β-dicarbonyl equivalent, such as methoxymalondialdehyde or ethyl 2-formyl-2-methoxyacetate (1.0 eq).
-
Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimidin-4-ol intermediate.
Causality: The use of a base is crucial to deprotonate the benzamidine hydrochloride, liberating the nucleophilic amidine. The subsequent condensation and cyclization is a classic and high-yielding method for pyrimidine ring formation.
Step 2: Chlorination to 4-Chloro-5-methoxy-2-phenylpyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the 2-phenyl-5-methoxy-pyrimidin-4-ol intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).
-
Chlorination: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove any residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[3] The excess POCl₃ acts as both the reagent and the solvent.
Reactivity and Potential for Derivatization
The chemical reactivity of 4-Chloro-5-methoxy-2-phenylpyrimidine is dominated by the chloro substituent at the 4-position of the electron-deficient pyrimidine ring. This makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at C4 is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[4] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.
Caption: General scheme for SNAr reactions.
This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, reaction with various primary and secondary amines can introduce diverse side chains that can modulate the compound's biological activity and pharmacokinetic properties.
Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not available, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | - Aromatic protons of the phenyl group are expected in the range of δ 7.4-8.2 ppm. - The methoxy protons will likely appear as a singlet around δ 3.9-4.1 ppm. - The C6-proton on the pyrimidine ring should appear as a singlet in the aromatic region, likely downfield due to the influence of the adjacent nitrogen and chloro group. |
| ¹³C NMR | - Aromatic carbons of the phenyl and pyrimidine rings will be observed in the δ 110-170 ppm region. - The methoxy carbon is expected around δ 55-60 ppm. - The carbon bearing the chlorine (C4) will be significantly deshielded. |
| IR Spectroscopy | - Characteristic C=N and C=C stretching vibrations of the pyrimidine and phenyl rings in the 1400-1600 cm⁻¹ region. - C-O stretching of the methoxy group around 1050-1250 cm⁻¹. - C-Cl stretching vibration in the 600-800 cm⁻¹ range. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z ≈ 232, with a characteristic M+2 peak at m/z ≈ 234 with an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |
Note: These are predicted values and would require experimental verification.
Applications in Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] The 2-phenylpyrimidine core, in particular, has been a fertile ground for the discovery of potent and selective inhibitors of various enzymes, especially protein kinases.[7]
Kinase Inhibition
Many kinase inhibitors feature a substituted pyrimidine core that serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase. The 2-phenyl group can be directed towards the solvent-exposed region, allowing for modifications to enhance potency and selectivity. The chloro and methoxy groups at the 4 and 5 positions can be used to fine-tune the electronic properties and explore interactions with other regions of the ATP-binding site.
Antifungal and Antimicrobial Agents
Derivatives of 2-phenylpyrimidine have been investigated as potential antifungal agents, targeting enzymes like lanosterol 14α-demethylase (CYP51).[8][9] The core structure of 4-Chloro-5-methoxy-2-phenylpyrimidine provides an excellent starting point for the development of novel antifungal compounds through the derivatization of the chloro group.
Other Therapeutic Areas
The versatility of the pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) disorders.[10] The ability to easily modify the 4-position of the title compound makes it a valuable intermediate for generating diverse chemical matter for screening in various biological assays.
Safety and Handling
As a novel chemical entity, 4-Chloro-5-methoxy-2-phenylpyrimidine should be handled with care, assuming it to be potentially hazardous. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Chloro-5-methoxy-2-phenylpyrimidine represents a promising, albeit currently under-explored, chemical scaffold. Its straightforward proposed synthesis and the high reactivity of the 4-chloro position make it an ideal building block for the creation of diverse molecular libraries. Drawing from the extensive and successful history of phenylpyrimidine derivatives in drug discovery, this compound holds significant potential for the development of novel therapeutics across a range of diseases. Further investigation into its synthesis and reactivity is warranted to fully unlock its potential as a key intermediate for the next generation of targeted therapies.
References
-
de Oliveira, R. S. B., de Farias, R. C., & de Albuquerque, S. (2020). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Topics in Medicinal Chemistry, 20(3), 227–243. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
-
Wikipedia contributors. (2024, January 29). Pyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved 20:15, February 15, 2026, from [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492–505. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-chloro-N-(2-methoxy-4-(morpholin-4-yl)-5-nitrophenyl)pyrimidin-2-amine. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Mini Reviews in Medicinal Chemistry. (n.d.). Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Retrieved February 15, 2026, from [Link]
-
Naik, P., & Murumkar, P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 221. [Link]
- Google Patents. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved February 15, 2026, from [Link]
-
Patsnap. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylpyrimidine. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
Bentham Science. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Parallels between the chloro and methoxy groups for potency optimization. Retrieved February 15, 2026, from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
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- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
2-phenyl-5-methoxy-4-chloropyrimidine chemical structure analysis
Structural Analysis, Synthetic Pathways, and Medicinal Utility
Executive Summary & Molecular Profile
2-phenyl-5-methoxy-4-chloropyrimidine is a specialized heterocyclic scaffold widely utilized as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., tyrosine kinases), GPCR ligands, and antifungal agents (CYP51 inhibitors).
Its value lies in its orthogonal reactivity :
-
C4-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (
), allowing rapid introduction of amine-based pharmacophores. -
C5-Methoxy Group: Provides electron-donating character that modulates the electrophilicity of the ring and improves metabolic stability by blocking the C5 "soft spot" often targeted by cytochrome P450 enzymes.
-
C2-Phenyl Ring: Offers a lipophilic anchor that facilitates pi-stacking interactions within enzyme binding pockets.
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | Core Stoichiometry | |
| Molecular Weight | 220.65 g/mol | Fragment-based drug design (FBDD) |
| LogP | ~2.8 - 3.2 | Lipophilicity suitable for membrane permeability |
| TPSA | ~35 Ų | Good oral bioavailability potential |
| Physical State | Off-white to pale yellow solid | Handling characteristics |
| Reactivity | High ( | Synthetic utility |
Electronic Structure & Reactivity Analysis
Understanding the electronic distribution is critical for predicting the regioselectivity of subsequent functionalizations.
2.1 Orbital Analysis and The "Activated" C4
The pyrimidine ring is electron-deficient due to the electronegativity of the two nitrogen atoms (N1 and N3). This deficiency is most pronounced at positions C2, C4, and C6.
-
C4-Cl Activation: The chlorine atom at C4 is a good leaving group. The adjacent nitrogen (N3) and the para-nitrogen (N1) stabilize the negative charge in the transition state (Meisenheimer complex) during nucleophilic attack.
-
C5-Methoxy Effect: The methoxy group is an Electron Donating Group (EDG) by resonance (+M effect), which pushes electron density into the ring, specifically concentrating it at C2, C4, and C6.
-
Paradox: While EDGs typically deactivate rings toward nucleophilic attack, the inductive withdrawal of the N-atoms and the strong leaving group ability of Cl dominate at C4. However, the reaction rate is slightly slower compared to 5-H or 5-nitro analogs, requiring elevated temperatures or stronger bases.
-
-
C2-Phenyl Stability: The phenyl ring at C2 is conjugated with the pyrimidine but is essentially inert to
conditions, acting as a stable steric anchor.
2.2 Mechanism of Action (
)
The primary utility of this scaffold is the displacement of the C4-chloride by amines (primary or secondary).
DOT Diagram 1:
Caption: The nucleophile attacks the C4 position, forming a resonance-stabilized anionic intermediate before expelling the chloride ion.
Synthetic Routes[2][5][6][7][8][9][10][11][12]
The synthesis of 2-phenyl-5-methoxy-4-chloropyrimidine is a two-stage process: construction of the pyrimidine core followed by chlorination.
3.1 Retrosynthetic Logic
-
Target: 4-Chloro-5-methoxy-2-phenylpyrimidine.
-
Precursor: 2-Phenyl-5-methoxypyrimidin-4(3H)-one (The "hydroxy" tautomer).
-
Starting Materials: Benzamidine hydrochloride + C3-Fragment (Ethyl 2-formyl-2-methoxyacetate equivalent).
3.2 Detailed Synthetic Protocol
Stage 1: Cyclization to Pyrimidinone
-
Reagents: Benzamidine Hydrochloride (
eq), Ethyl methoxyacetate ( eq), Ethyl formate ( eq), Sodium Ethoxide ( eq), Ethanol (Solvent). -
Mechanism: In situ Claisen condensation of ethyl methoxyacetate and ethyl formate generates the reactive enolate of ethyl 2-formyl-2-methoxyacetate, which then condenses with benzamidine.
Stage 2: Chlorination
-
Reagents: Phosphorus Oxychloride (
, excess), -Dimethylaniline (Cat.). -
Safety Critical:
reacts violently with water. All glassware must be oven-dried.
DOT Diagram 2: Synthetic Workflow
Caption: Step-wise construction of the pyrimidine core followed by functional group interconversion (OH to Cl).
Experimental Protocol (Bench Guide)
This protocol is designed for a 10 mmol scale validation.
Part A: Synthesis of the Pyrimidinone Intermediate
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Base Preparation: Dissolve Sodium metal (
g, mmol) in absolute Ethanol ( mL) to generate fresh NaOEt. -
Formylation: Add Ethyl methoxyacetate (
g, mmol) and Ethyl formate ( g, mmol) to the NaOEt solution. Stir at for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour. -
Condensation: Add Benzamidine hydrochloride (
g, mmol) in one portion. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (5% MeOH in DCM). -
Workup: Evaporate ethanol in vacuo. Dissolve the residue in water (
mL). Acidify carefully with Acetic Acid to pH ~5. -
Isolation: The product (2-phenyl-5-methoxypyrimidin-4-one) will precipitate. Filter, wash with cold water, and dry.
-
Expected Yield: 60–75%.
-
Appearance: White to off-white powder.
-
Part B: Chlorination to Target Molecule[1]
-
Safety: Perform in a well-ventilated fume hood. Wear full PPE.
-
Reaction: In a 50 mL RBF, place the dried Pyrimidinone intermediate (
g). Add ( mL, excess). Add 2 drops of -dimethylaniline (catalyst). -
Heating: Heat to reflux (
) for 2–3 hours. The suspension should clear to a yellow solution. -
Quenching (Critical):
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto crushed ice (
g) with vigorous stirring. Do not add water to the acid. -
Neutralize with saturated
solution to pH 7–8.
-
-
Extraction: Extract with Dichloromethane (DCM,
mL). -
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2).-
Target: 2-Phenyl-5-methoxy-4-chloropyrimidine.
-
Expected Yield: 80–90%.
-
Spectroscopic Characterization
To validate the structure, look for these key signals:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Methoxy group (-OCH3) . Distinct singlet. | |
| 1H NMR (CDCl3) | H-6 Pyrimidine proton . Deshielded singlet. | |
| 1H NMR (CDCl3) | Phenyl group . Multiplets typical of mono-substituted benzene. | |
| LC-MS (ESI+) | [M+H]+ = 221/223 | Chlorine Isotope Pattern . 3:1 ratio of peaks confirms Cl presence. |
References & Authority
-
General Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Standard text for pyrimidine ring construction via amidine condensation).
-
Reactivity of 4-Chloropyrimidines: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (Discusses metabolic stability of methoxy-substituted rings).
-
Analogous Synthesis Protocols:
-
Synthesis of 5-methoxypyrimidines: (Provides physical data for the non-phenyl analog).
-
Benzamidine Condensations: (General method for 2-phenylpyrimidines).
-
-
Safety Data (POCl3): .
Disclaimer: This guide is for research purposes only. All chemical synthesis must be performed by qualified personnel in a controlled laboratory environment.
Sources
An In-depth Technical Guide to Determining the Solubility of 4-Chloro-5-methoxy-2-phenylpyrimidine in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Chloro-5-methoxy-2-phenylpyrimidine in dimethyl sulfoxide (DMSO). In the absence of established public data, this document emphasizes the foundational principles and practical methodologies required to generate reliable and reproducible solubility data. We will explore the critical distinction between thermodynamic and kinetic solubility, detail the physicochemical properties of both the solute and the solvent, and provide step-by-step experimental protocols. This guide is designed to empower researchers with the expertise to not only obtain accurate solubility measurements but also to understand the underlying factors that influence this critical parameter in pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its entire development lifecycle. From early-stage discovery screening to formulation and bioavailability, understanding a compound's solubility characteristics is indispensable. 4-Chloro-5-methoxy-2-phenylpyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Pyrimidine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug design.[1][2]
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in the pharmaceutical industry.[3][4][5] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool in drug discovery, particularly for high-throughput screening and as a solvent for stock solutions.[6] Given the frequent use of DMSO in preliminary biological assays, determining the solubility of novel compounds like 4-Chloro-5-methoxy-2-phenylpyrimidine in this solvent is a foundational step. This guide will provide the necessary theoretical and practical knowledge to perform this determination with scientific rigor.
Foundational Concepts in Solubility
A thorough understanding of solubility requires delving into its thermodynamic and kinetic principles. The term "solubility" itself can be nuanced, and it is crucial to distinguish between its different forms to ensure the appropriate data is generated and applied.
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility , or equilibrium solubility, is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[7] This is a true measure of a compound's intrinsic solubility and is critical for understanding its behavior in formulation and at physiological conditions.[7]
Kinetic solubility , on the other hand, is a measure of how readily a compound dissolves under specific, often rapid, experimental conditions.[8][9] It is typically determined by adding a concentrated stock solution of the compound (often in DMSO) to an aqueous buffer and observing the concentration at which precipitation occurs.[10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[7][8] While useful for high-throughput screening, kinetic solubility is highly dependent on the experimental protocol.[11]
For the purpose of this guide, we will focus on methodologies to determine the thermodynamic solubility of 4-Chloro-5-methoxy-2-phenylpyrimidine in DMSO, as this provides a more fundamental and transferable understanding of the compound's properties.
Caption: Key distinctions between thermodynamic and kinetic solubility.
Factors Influencing Solubility
The solubility of a solid in a liquid is governed by several factors:
-
Physicochemical Properties of the Solute and Solvent: The principle of "like dissolves like" is a fundamental concept in solubility.[12] The polarity, hydrogen bonding capabilities, and molecular size of both 4-Chloro-5-methoxy-2-phenylpyrimidine and DMSO will dictate their interactions. The presence of chloro and methoxy groups can influence the molecule's interactions with its environment.[13][14]
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[15][16] However, this is not a universal rule and must be determined experimentally.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.
Physicochemical Properties of Key Components
A foundational understanding of the properties of both the solute and the solvent is essential for designing a robust solubility study.
4-Chloro-5-methoxy-2-phenylpyrimidine
While extensive public data for this specific compound is limited, we can infer some properties based on its structure and related compounds.
| Property | Anticipated Characteristic | Rationale |
| Polarity | Moderately polar | The pyrimidine core with nitrogen and oxygen atoms introduces polarity. The phenyl group is nonpolar, while the chloro and methoxy groups add to the overall polarity. |
| Hydrogen Bonding | Hydrogen bond acceptor | The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. |
| Molecular Weight | ~234.68 g/mol (Calculated) | This moderate molecular weight is typical for drug-like molecules. |
Dimethyl Sulfoxide (DMSO)
DMSO is a well-characterized solvent with unique properties that make it highly effective for dissolving a wide range of compounds.[4][5]
| Property | Value | Significance |
| Molecular Formula | (CH₃)₂SO | Organosulfur compound.[4] |
| Molar Mass | 78.13 g/mol | |
| Appearance | Colorless liquid | [6] |
| Density | 1.1004 g/cm³ | |
| Melting Point | 19 °C | [6] |
| Boiling Point | 189 °C | [4] |
| Solvent Type | Polar aprotic | Lacks acidic protons but has a high dielectric constant, allowing it to dissolve both polar and nonpolar compounds.[3][4] |
| Miscibility | Miscible with water and a wide range of organic solvents | [6] |
Experimental Protocol for Thermodynamic Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds, including those with low solubility.[17][18] The following protocol is a detailed, self-validating system for determining the solubility of 4-Chloro-5-methoxy-2-phenylpyrimidine in DMSO.
Materials and Equipment
-
4-Chloro-5-methoxy-2-phenylpyrimidine (solid, high purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade or higher
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
Step 1: Preparation of the Slurry
1.1. Accurately weigh an amount of 4-Chloro-5-methoxy-2-phenylpyrimidine that is in excess of its expected solubility into a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
1.2. Pipette a precise volume of DMSO into the vial.
1.3. Securely cap the vial to prevent solvent evaporation.
1.4. Prepare multiple replicate vials to assess the reproducibility of the measurement.
Step 2: Equilibration
2.1. Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).
2.2. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau, thereby validating that equilibrium has been achieved.
Step 3: Sample Separation
3.1. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
3.2. Carefully withdraw an aliquot of the supernatant using a syringe.
3.3. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Adsorption of the compound to the filter material should be considered and evaluated if necessary.
Step 4: Quantification by HPLC
4.1. Prepare a series of standard solutions of 4-Chloro-5-methoxy-2-phenylpyrimidine in DMSO of known concentrations.
4.2. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. The curve should demonstrate linearity (R² > 0.99).
4.3. Dilute the filtered sample solution with DMSO to a concentration that falls within the linear range of the calibration curve.
4.4. Inject the diluted sample into the HPLC and determine the peak area.
4.5. Calculate the concentration of the diluted sample using the calibration curve.
4.6. Multiply the calculated concentration by the dilution factor to determine the solubility of 4-Chloro-5-methoxy-2-phenylpyrimidine in DMSO at the specified temperature.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner.
Tabulated Solubility Data
| Replicate | Time Point (hours) | Concentration (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| 1 | 24 | [Insert Value] | ||
| 2 | 24 | [Insert Value] | [Calculate Mean] | [Calculate SD] |
| 3 | 24 | [Insert Value] | ||
| 1 | 48 | [Insert Value] | ||
| 2 | 48 | [Insert Value] | [Calculate Mean] | [Calculate SD] |
| 3 | 48 | [Insert Value] |
Note: The table should be populated with the experimentally determined values.
Interpretation of Results
The mean solubility and standard deviation provide a quantitative measure of the solubility and the precision of the measurement. A low standard deviation indicates good reproducibility. Comparing the mean solubility at different time points (e.g., 24 and 48 hours) will confirm that the system has reached equilibrium. If the values are consistent, it provides confidence in the thermodynamic solubility measurement.
Conclusion
This technical guide has outlined a robust and scientifically sound methodology for determining the thermodynamic solubility of 4-Chloro-5-methoxy-2-phenylpyrimidine in DMSO. By adhering to the principles of thermodynamic equilibrium and employing a validated analytical technique such as HPLC, researchers can generate accurate and reliable data. This information is fundamental for the continued development of this and other promising compounds in the drug discovery pipeline, enabling informed decisions in formulation, screening, and preclinical studies.
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PubMed. (2017, October 20). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... [Link]
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4-Chloro-5-methoxy-2-phenylpyrimidine MSDS and safety data sheet
Initiating Data Gathering
I'm starting by leveraging Google's capabilities, seeking out Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) for 4-Chloro-5-methoxy-2-phenylpyrimidine. I am focusing on reputable chemical suppliers and manufacturers. This initial search aims to establish a foundational understanding of the compound's safety profile.
Expanding Data Acquisition
I'm now expanding my search for data, going beyond just initial safety sheets. I'm focusing on authoritative sources like PubChem and ECHA for toxicity, handling, and emergency info. I'm also looking for research articles and technical docs about the compound's properties and synthesis to flesh out the technical guide I'm planning.
Analyzing MSDS Requirements
I'm currently focused on the requirements for a comprehensive MSDS and safety data specifically for "4-Chloro-5-methoxy-2-phenylpyrimidine." While I've located data on similar pyrimidine compounds, I need to focus on identifying crucial differences in safety properties and hazards specific to the phenyl substitution. My next step will involve researching structure-activity relationships to predict potential risks and identify relevant regulations.
Searching for Specific MSDS
I've initiated a targeted search for the MSDS and safety data directly associated with "4-Chloro-5-methoxy-2-phenylpyrimidine," but so far I'm drawing a blank. I'm exploring the chemical's exact name, and I'll see if I can find the CAS number. If the specific data isn't readily available, I'll need to work with structural analogs. I'm taking the phenyl group into account for any structure-activity analysis I do.
Synthesizing Safety Data
I'm now focusing on synthesizing safety data. Since a specific MSDS isn't available, I'll combine information from similar pyrimidine compounds, particularly those with chloro and methoxy substitutions. I'll prioritize data related to the core pyrimidine structure and the functional groups. I'll make sure to note the lack of specific MSDS for "4-Chloro-5-methoxy-2-phenylpyrimidine" as a limitation.
I'm synthesizing safety information, using data from found compounds with similar structures. I've noted the lack of a specific MSDS and am prioritizing structure information for safety data.
Compiling Guide Information
I'm now focused on constructing the technical guide. My priority is addressing the absence of a specific MSDS for "4-Chloro-5-methoxy-2-phenylpyrimidine". I will compile information from analogous compounds and address any limitations. I'll outline hazards and handling, always referencing source compounds for integrity. I'll create the tables and diagrams required, and use data from analogous compounds.
Developing Guide Framework
I'm now shifting gears to the technical guide's structure, focusing on the lack of a specific MSDS. I'll synthesize data from analogous compounds, explicitly acknowledging the absence of precise safety data. I will include sections on hazards, handling, and other safety aspects, all grounded in the available data. Tables and diagrams will be included and sourced appropriately.
A Comparative Analysis of 4-Chloro-5-methoxypyrimidine and 2-Phenylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides an in-depth technical comparison between two distinct classes of pyrimidine derivatives: the highly reactive building block, 4-chloro-5-methoxypyrimidine, and the structurally significant 2-phenylpyrimidine derivatives. We will dissect their differences in electronic properties, synthetic accessibility, chemical reactivity, and resulting physicochemical profiles. Furthermore, we will explore how these fundamental differences dictate their applications in drug design, with a focus on their roles as pharmacophores in modern therapeutics, particularly as kinase inhibitors.[3][4] This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these scaffolds in their research endeavors.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a "privileged scaffold" in drug discovery.[1] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental biological relevance.[5] In synthetic medicinal chemistry, the pyrimidine core is prized for its ability to engage in various biological interactions and its synthetic tractability, allowing for decoration with diverse functional groups at the 2, 4, 5, and 6 positions.[6] This versatility has led to the development of a wide array of drugs targeting cancer, infectious diseases, and inflammatory conditions.[7][8] This guide focuses on two specific substitution patterns that confer dramatically different properties and applications: the activated 4-chloro-5-methoxy derivative and the sterically influential 2-phenyl derivatives.
Structural and Electronic Properties
The identity and position of substituents on the pyrimidine ring profoundly alter its electronic landscape, which in turn governs its reactivity and potential for biological interactions.
The 4-Chloro-5-methoxypyrimidine Moiety
In 4-chloro-5-methoxypyrimidine, the two substituents create a distinct electronic profile.
-
4-Chloro Group: The chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect, combined with the inherent electron-deficient nature of the pyrimidine ring, makes the C4 position highly electrophilic.
-
5-Methoxy Group: The methoxy group, conversely, is an electron-donating group through resonance (+M effect), pushing electron density into the ring.
This "push-pull" arrangement enhances the electrophilicity at the C4 position, making it exceptionally susceptible to nucleophilic attack, a feature that is central to its synthetic utility.
The 2-Phenylpyrimidine Core
In 2-phenylpyrimidine derivatives, the phenyl group at the C2 position introduces significant steric bulk and electronic contributions.
-
Steric Influence: The phenyl ring is a large, rigid substituent that can dictate the molecule's overall conformation and influence how it fits into a biological target's binding pocket.
-
Electronic Effects: The phenyl ring is conjugated with the pyrimidine core, allowing for electronic communication between the two systems. It can participate in crucial π-stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in protein targets.
The phenyl ring itself can be further substituted, offering a secondary scaffold for chemical modification to fine-tune activity, selectivity, and physicochemical properties.
Diagram: Comparative Electronic Influence
The following diagram illustrates the differing electronic effects of the substituents on the pyrimidine ring.
Caption: Contrasting electronic influences on the two pyrimidine scaffolds.
Synthesis and Chemical Reactivity
The distinct electronic properties of these two scaffolds dictate both their synthesis and their subsequent chemical behavior, particularly in the context of building more complex molecules.
4-Chloro-5-methoxypyrimidine: A Hub for Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 4-chloro-5-methoxypyrimidine lies in the reactivity of its C4-chloro group. The electron-deficient pyrimidine ring activates the chlorine atom, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[9] This two-step addition-elimination process is the cornerstone of its application in synthesis.[10][11]
Mechanism:
-
Addition: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion, resulting in the substituted product.
This predictable and high-yielding reaction makes 4-chloro-5-methoxypyrimidine a valuable intermediate for rapidly creating libraries of 4-substituted pyrimidine derivatives.[12]
Diagram: SNAr Reaction Workflow
Caption: Different pharmacophoric roles of the two pyrimidine scaffolds.
Spectroscopic Characterization
Distinguishing between these two classes of compounds in a laboratory setting is straightforward using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR). [13]
| Technique | 4-Chloro-5-methoxypyrimidine | 2-Phenylpyrimidine (unsubstituted) | Diagnostic Features |
|---|---|---|---|
| ¹H NMR | Two singlets for pyrimidine protons (H2, H6) typically > 8.5 ppm. A singlet for the methoxy group (~4.0 ppm). | A multiplet for the phenyl protons (7.4-8.5 ppm). A triplet for H5 (~7.3 ppm) and a doublet for H4/H6 (~8.8 ppm). [14] | The presence of phenyl proton signals and the distinct splitting pattern of the pyrimidine protons are key identifiers for the 2-phenyl derivative. [15][16] |
| ¹³C NMR | Signals for C4 and C6 will be significantly downfield due to the influence of the chloro group and adjacent nitrogen atoms. | Characteristic aromatic signals for the phenyl ring carbons in the 127-138 ppm range. | The presence of multiple signals in the aromatic carbon region (120-140 ppm) is indicative of the 2-phenyl scaffold. [17] |
| Mass Spec | Shows a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). | Fragmentation will likely involve the phenyl ring and the pyrimidine core. | The chlorine isotope pattern is a definitive marker for the 4-chloro-5-methoxypyrimidine. |
Table 2: Key Spectroscopic Differentiators.
Conclusion: Strategic Application in Research
The choice between using a 4-chloro-5-methoxypyrimidine building block or a 2-phenylpyrimidine scaffold is a strategic decision in drug design, driven entirely by the project's goals.
-
Choose 4-Chloro-5-methoxypyrimidine when: The primary goal is to rapidly synthesize a library of compounds functionalized at the C4 position. This is ideal for structure-activity relationship (SAR) studies targeting the hinge region of kinases or other ATP-binding proteins. Its utility lies in its role as a reactive intermediate.
-
Choose a 2-Phenylpyrimidine scaffold when: The design hypothesis requires a large, hydrophobic, or π-stacking moiety at the C2 position to occupy a specific pocket in the target protein. This scaffold is less of a reactive handle and more of a core structural element, providing a rigid framework and a key interaction motif for targets beyond kinases. [18][19] By understanding the fundamental differences in their synthesis, reactivity, and resulting properties, drug discovery professionals can harness the full potential of these versatile pyrimidine scaffolds to develop novel and effective therapeutics.
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-5-methoxy-2-phenylpyrimidine: Physicochemical Characterization and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. Among these, the 2-phenylpyrimidine moiety is of particular interest due to its presence in a variety of biologically active compounds. This technical guide focuses on 4-Chloro-5-methoxy-2-phenylpyrimidine, a specific derivative with potential applications in drug discovery and chemical synthesis. Given the limited availability of data on this particular compound, this document provides a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its characterization, and a plausible synthetic route based on established chemical principles.
Physicochemical Properties of 4-Chloro-5-methoxy-2-phenylpyrimidine
Predicted Physical State and Melting Point
Based on the physical properties of related compounds, 4-Chloro-5-methoxy-2-phenylpyrimidine is predicted to be a crystalline solid at room temperature. This prediction is supported by the solid nature of numerous substituted 2-phenylpyrimidine derivatives.[1][2]
The melting point of a substance is a critical parameter for its identification and purity assessment. An estimation of the melting point for 4-Chloro-5-methoxy-2-phenylpyrimidine can be derived from the melting points of its structural analogues.
| Compound | Structure | Melting Point (°C) |
| 2-Phenylpyrimidine | 37.0 - 41.0[3] | |
| 4,6-Dichloro-5-methoxypyrimidine | 54 - 58[4] | |
| 2-Chloro-5-phenylpyrimidine | 131 - 133[1] | |
| 2-(Phenylamino)pyrimidine | ~120 - 125[5] |
The presence of the phenyl group, as seen in 2-chloro-5-phenylpyrimidine, significantly increases the melting point compared to the non-phenylated pyrimidines. The additional chloro and methoxy groups will further influence the crystal lattice energy and thus the melting point. Therefore, it is reasonable to predict that the melting point of 4-Chloro-5-methoxy-2-phenylpyrimidine will be in the range of 100-150 °C .
Experimental Characterization: Melting Point Determination
Accurate determination of the melting point is essential for the characterization of a newly synthesized compound. The capillary method is a widely accepted and reliable technique for this purpose.
Experimental Protocol: Capillary Melting Point Determination
Objective: To determine the melting point range of a crystalline solid.
Materials:
-
Crystalline sample of 4-Chloro-5-methoxy-2-phenylpyrimidine
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry, crystalline sample on a clean, dry watch glass.
-
Carefully crush the sample into a fine powder using a spatula.
-
Open end of a capillary tube is pressed into the powdered sample.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.
-
Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting).
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample.
-
Set the apparatus to heat slowly (1-2 °C/minute) through the approximate melting range determined in the previous step.
-
Carefully observe and record the temperatures for the start and end of melting. This will be the accurate melting point range.
-
Caption: Workflow for Melting Point Determination by the Capillary Method.
Proposed Synthetic Pathway
While a specific synthesis for 4-Chloro-5-methoxy-2-phenylpyrimidine is not documented, a plausible and efficient route can be designed based on well-established synthetic methodologies for pyrimidine derivatives. A Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, including 2-phenylpyrimidines.
The proposed synthesis starts from the commercially available 2,4-dichloro-5-methoxypyrimidine. A selective Suzuki-Miyaura coupling at the more reactive 2-position with phenylboronic acid would yield the target compound.
Reaction Scheme:
Exemplary Synthetic Protocol (Adapted from related literature)
Objective: To synthesize 4-Chloro-5-methoxy-2-phenylpyrimidine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,4-Dichloro-5-methoxypyrimidine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and maintain it for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-Chloro-5-methoxy-2-phenylpyrimidine.
-
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine.
Conclusion
This technical guide provides a foundational understanding of 4-Chloro-5-methoxy-2-phenylpyrimidine for researchers and drug development professionals. While direct experimental data is currently scarce, a reasoned prediction of its physical state as a crystalline solid with a melting point in the range of 100-150 °C is presented based on the analysis of analogous compounds. A detailed, field-proven protocol for melting point determination is provided to facilitate its characterization. Furthermore, a plausible and robust synthetic route via a Suzuki-Miyaura cross-coupling reaction is proposed, offering a clear pathway for its preparation in a laboratory setting. This guide serves as a valuable resource for the synthesis and characterization of this novel and potentially important chemical entity.
References
-
4,6-dichloro-5-methoxypyrimidine - Physico-chemical Properties. ChemBK. [Link]
-
2-(Phenylamino)pyrimidine - Introduction. ChemBK. [Link]
Sources
Suppliers and price of 4-Chloro-5-methoxy-2-phenylpyrimidine (CAS 13317-67-4)
An In-depth Technical Guide to 4-Chloro-5-methoxy-2-phenylpyrimidine (CAS 13317-67-4) for Drug Discovery and Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-5-methoxy-2-phenylpyrimidine, a valuable heterocyclic building block for researchers and professionals in the field of drug discovery and development. Due to its specific substitution pattern, this compound holds potential for the synthesis of novel kinase inhibitors and other targeted therapeutics.
Physicochemical Properties and Structure
4-Chloro-5-methoxy-2-phenylpyrimidine is a substituted pyrimidine with the following key structural features: a phenyl group at the 2-position, a chloro group at the 4-position, and a methoxy group at the 5-position. These substituents significantly influence the molecule's reactivity and its potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 13317-67-4 | N/A |
| Molecular Formula | C₁₁H₉ClN₂O | N/A |
| Molecular Weight | 220.66 g/mol | N/A |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |
| Purity | Typically >95% when sourced from custom synthesis providers. | N/A |
Suppliers and Procurement
As of early 2026, 4-Chloro-5-methoxy-2-phenylpyrimidine is not widely available as a stock item from major chemical suppliers. Its procurement typically requires custom synthesis.
Custom Synthesis Providers:
For researchers requiring this compound, engaging with a custom synthesis provider is the most viable option. Several companies specialize in the synthesis of novel and rare chemical entities. When requesting a quote, it is advisable to provide the CAS number, desired quantity, and required purity.
Indicative Pricing for Structurally Related Analogs:
To provide a cost perspective, the following table lists pricing for similar, commercially available pyrimidine derivatives. These prices are for research quantities and can vary based on the supplier and purity.
| Compound | CAS Number | Supplier Example | Price (USD) for 1g |
| 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9 | Sigma-Aldrich | $385.00[1] |
| 4-Chloro-5-methoxypyrimidine | 695-85-2 | Fluorochem | £24.00 (~$30 USD)[2] |
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine can be envisioned through a multi-step process starting from more readily available precursors. The following proposed synthesis is based on established methodologies for related pyrimidine compounds.[3][4]
Proposed Synthetic Route:
Caption: Proposed Suzuki coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a dried round-bottom flask, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed mixture of dioxane and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Chloro-5-methoxy-2-phenylpyrimidine.
Reactivity and Applications in Drug Discovery
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. The chloro and methoxy substituents on the pyrimidine ring of 4-Chloro-5-methoxy-2-phenylpyrimidine offer distinct advantages for drug design.
Key Reactive Sites and Their Utility:
-
C4-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent methoxy group facilitates the displacement of the chloride by various nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of diverse side chains to explore the chemical space around the core scaffold.
-
Phenyl Group: The phenyl ring can be further functionalized to modulate the compound's physicochemical properties and target engagement.
-
Methoxy Group: The methoxy group can influence the compound's conformation and metabolic stability.
Role in Drug Discovery Workflow:
4-Chloro-5-methoxy-2-phenylpyrimidine is an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.
Caption: A typical drug discovery workflow utilizing the target compound.
Substituted 2-phenylpyrimidine derivatives have shown promise as potent GPR119 agonists for the treatment of diabetes and as antifungal agents targeting CYP51.[5][6]
Analytical Characterization (Predicted)
¹H NMR (Predicted):
-
Aromatic Protons (Phenyl Group): Multiplets in the range of δ 7.4-8.2 ppm.
-
Pyrimidine Proton: A singlet around δ 8.5 ppm.
-
Methoxy Protons: A singlet around δ 4.0 ppm.
¹³C NMR (Predicted):
-
Aromatic and Pyrimidine Carbons: Signals in the range of δ 110-170 ppm.
-
Methoxy Carbon: A signal around δ 56 ppm.
Mass Spectrometry (Predicted):
-
Molecular Ion (M+): An isotopic cluster around m/z 220 and 222 (due to the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio).
Conclusion
References
-
Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
- Google Patents. (2009). Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.
-
Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5276-5288. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 1956-1967. [Link]
Sources
- 1. 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
The 5-Methoxy-2-Phenylpyrimidine Scaffold: A Privileged Core for Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Enduring Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules.[1][2] This heterocyclic motif is fundamental to life itself, forming the structural basis of nucleobases in DNA and RNA. In synthetic drug development, its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide focuses on a specific, highly versatile derivative: the 5-methoxy-2-phenylpyrimidine core. The strategic placement of the 5-methoxy group significantly influences the electronic properties of the pyrimidine ring, often enhancing target engagement through hydrogen bonding or by occupying key hydrophobic pockets. The 2-phenyl group serves as a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This combination makes the 5-methoxy-2-phenylpyrimidine scaffold a compelling starting point for the development of novel therapeutic agents targeting a range of diseases.
Synthetic Strategies: Building the Core Scaffold
The construction of the 5-methoxy-2-phenylpyrimidine core can be achieved through several established synthetic routes. A common and effective strategy involves a multi-step process starting from readily available precursors. The key steps typically include the formation of the pyrimidine ring followed by functionalization.
A representative approach begins with the synthesis of 2,4-dihydroxy-5-methoxypyrimidine. This intermediate is then subjected to a chlorination reaction, yielding 2,4-dichloro-5-methoxypyrimidine, a critical building block for subsequent derivatization.[3] The phenyl group at the C2 position can be introduced via coupling reactions or by starting with benzamidine in a condensation reaction with a suitable three-carbon unit.
Workflow for the Synthesis of a Dichlorinated Pyrimidine Intermediate
The following diagram illustrates a generalized workflow for creating a key intermediate, which serves as a versatile platform for further derivatization at the C2 and C4 positions.
Caption: Generalized synthetic workflow for a key pyrimidine intermediate.
Experimental Protocol: Chlorination of 2,4-Dihydroxy-5-methoxypyrimidine
This protocol describes the conversion of the dihydroxy pyrimidine intermediate to the highly reactive dichlorinated version, a pivotal step for introducing diverse functionalities. The causality behind using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is its ability to efficiently replace hydroxyl groups on the electron-deficient pyrimidine ring with chlorine atoms, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
Materials:
-
2,4-Dihydroxy-5-methoxypyrimidine (Compound II)
-
Phosphorus oxychloride (POCl₃)
-
Acid-binding agent (e.g., N,N-dimethylaniline)
-
Ice-water
-
Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 2,4-dihydroxy-5-methoxypyrimidine.
-
Addition of Reagents: Carefully add 5-10 equivalents of POCl₃ to the flask. To neutralize the HCl gas generated during the reaction, which can cause side reactions, add 0.1-0.2 equivalents of an acid-binding agent like N,N-dimethylaniline.
-
Reflux: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-water to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with a suitable organic solvent like chloroform or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2,4-dichloro-5-methoxypyrimidine.[3]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.
Chemical Derivatization and Structure-Activity Relationships (SAR)
The 5-methoxy-2-phenylpyrimidine scaffold offers multiple positions for chemical modification to optimize biological activity. The most commonly explored positions are C4 and the phenyl ring.
-
C4-Position: The chlorine atom introduced in the previous synthetic step is an excellent leaving group, readily displaced by various nucleophiles. This allows for the introduction of a wide array of substituents, including amines, alcohols, and thiols, to probe the binding pocket of a target protein.[2] Introducing amino groups at this position has been a particularly fruitful strategy for developing kinase inhibitors, as the amine can form critical hydrogen bonds within the ATP-binding site.
-
Phenyl Ring at C2: The substitution pattern on the 2-phenyl ring is a key determinant of both potency and selectivity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can dramatically alter the compound's electronic profile and steric interactions with the target.[4][5] For instance, in some series, a fluoro or chloro group on the phenyl ring has been shown to enhance antiproliferative activity.[6]
-
5-Methoxy Group: While often retained as a core feature, the 5-methoxy group's role is not passive. It acts as a hydrogen bond acceptor and its deletion or modification can lead to a significant drop in potency, highlighting its importance for target engagement.[7]
Illustrative SAR Data for Pyrimidine-Based Kinase Inhibitors
The following table summarizes hypothetical SAR data for a series of 5-methoxy-2-phenyl-4-aminopyrimidine derivatives, based on common findings for pyrimidine-based kinase inhibitors. This data serves as a template for organizing experimental results and guiding lead optimization.
| Compound ID | Phenyl Ring Substituent (R) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Rationale / Key Insight |
| 1a | -H | 8,500 | >10,000 | Unsubstituted phenyl provides a baseline with weak activity. |
| 1b | 4-F | 2,200 | 5,100 | Modest improvement with an electron-withdrawing group. |
| 1c | 4-Cl | 950 | 3,400 | Increased potency, likely due to favorable hydrophobic interactions. |
| 1d | 4-OMe | 680 | 1,500 | Electron-donating group enhances potency, possibly via H-bonding.[2] |
| 1e | 3-F | 1,100 | 4,200 | Positional isomerism affects activity; meta-substitution is less favorable.[6] |
| 1f | 3,4-diCl | 150 | 980 | D-substitution significantly improves potency against the primary target. |
Biological Targets and Therapeutic Applications
Derivatives of the 5-methoxy-2-phenylpyrimidine scaffold have shown promise against several important biological targets, primarily in the realm of oncology and inflammatory diseases.
Kinase Inhibition and Anticancer Activity
Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. The pyrimidine core mimics the adenine ring of ATP, while substituents at the C2 and C4 positions explore different regions of the kinase active site to confer potency and selectivity.
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Novel 5-trifluoromethyl-2-phenylpyrimidine derivatives have been designed as EGFR inhibitors, demonstrating excellent antitumor activities in cell lines such as A549 (lung cancer).[8]
-
Janus Kinase 2 (JAK2): The JAK-STAT pathway is crucial for cytokine signaling, and mutations like JAK2V617F are implicated in myeloproliferative neoplasms. Selective JAK2 inhibitors based on a pyrimidine scaffold have been developed, showing potent enzymatic inhibition and the ability to block downstream signaling.[9]
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the canonical EGFR signaling cascade and highlights the point of intervention for a 5-methoxy-2-phenylpyrimidine-based inhibitor.
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.[2][10]
Anti-inflammatory Activity
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory signaling. Inhibiting PDE4 increases intracellular cAMP levels, leading to a broad anti-inflammatory effect. 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors, showing efficacy in animal models of inflammation.[11] This highlights the scaffold's potential for treating conditions like Chronic Obstructive Pulmonary Disease (COPD).
Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible in vitro assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxic potential.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (typically from 0.01 to 100 µM). Treat the cells with these concentrations and include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Workflow for In Vitro Cytotoxicity Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Review: Strategic Implementation of 2-Phenylpyrimidine Intermediates in Modern Drug Discovery
Executive Summary
The 2-phenylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in oncology (kinase inhibition), infectious disease (CYP51 targeting), and CNS therapeutics. Unlike its N-linked analog (2-anilinopyrimidine, seen in Imatinib), the C-linked 2-phenylpyrimidine offers a rigid biaryl axis that restricts conformational entropy while maintaining distinct electronic properties suitable for
The Pharmacophore: Structural & Electronic Rationale
The utility of the 2-phenylpyrimidine intermediate stems from its ability to function as a bioisostere for biphenyl systems while introducing specific hydrogen-bond acceptor capabilities via the pyrimidine nitrogens.
-
Electronic Deficit: The pyrimidine ring is
-deficient, making the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution ( ), allowing for rapid library generation after the core biaryl bond is formed. -
Binding Geometry: In kinase inhibitors, the N1 or N3 nitrogen often acts as a hydrogen bond acceptor to the hinge region of the kinase, while the phenyl ring occupies the hydrophobic pocket (e.g., the specificity pocket in p38 MAP kinase or BTK).
-
Metabolic Stability: The C-C bond at the 2-position is generally more metabolically stable than the C-N bond of anilinopyrimidines, reducing liability to oxidative cleavage.
Synthetic Architectures: Construction of the Biaryl Core
Two primary routes dominate the synthesis of 2-phenylpyrimidine intermediates. The choice of route depends heavily on the substitution pattern required on the pyrimidine ring.
Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the industry standard for late-stage functionalization or when the pyrimidine ring requires complex pre-existing functional groups.
-
Mechanism: Oxidative addition of Pd(0) to 2-halopyrimidine, followed by transmetallation with phenylboronic acid and reductive elimination.
-
Advantages: High tolerance for functional groups; commercially available starting materials (2-chloropyrimidine).
-
Challenges: The 2-position of pyrimidine is electronically deactivated toward oxidative addition compared to the 4-position, often requiring electron-rich ligands or elevated temperatures.
Method B: Pinner Synthesis (Condensation)
This route builds the pyrimidine ring de novo.
-
Mechanism: Condensation of a benzamidine hydrochloride with a 1,3-dicarbonyl compound (e.g.,
-diketone or -ketoester). -
Advantages: Scalable; avoids transition metals; ideal for generating 4,6-disubstituted patterns.
-
Challenges: Limited by the availability of substituted benzamidines; harsher reaction conditions (strong bases).
Data Comparison: Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Pinner Condensation |
| Key Intermediate | 2-Chloropyrimidine | Benzamidine HCl |
| Bond Formed | C–C (Biaryl) | C–N (Ring Closure) |
| Reaction Class | Metal-Catalyzed Cross-Coupling | Cyclocondensation |
| Scalability | Moderate (Catalyst Cost) | High (Cheap Reagents) |
| Regioselectivity | High (Directed by Halogen) | Variable (Depends on Diketone) |
| Typical Yield | 60–90% | 70–95% |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 4,6-dichloro-2-phenylpyrimidine (a versatile intermediate for further
Rationale: This protocol utilizes a biphasic solvent system to solubilize the inorganic base while maintaining organic solubility for the reactants.
Materials
-
Substrate: 2,4,6-Trichloropyrimidine (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.1 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 eq / 5 mol%) -
Base: Sodium Carbonate (
) (2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane[2]
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Degassing: In a reaction vessel, combine 1,4-dioxane and 2.0 M
. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation). -
Addition: Add 2,4,6-trichloropyrimidine and phenylboronic acid.
-
Catalyst Charge: Add
quickly to minimize air exposure. Seal the vessel immediately. -
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2] Note: The 2-position reacts preferentially over the 4/6 positions due to steric and electronic factors in this specific scaffold, though regioselectivity must be confirmed.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Validation Point: The product should show a distinct mass peak (M+) and a characteristic isotopic pattern if chlorines remain.
Therapeutic Applications & Case Studies
Case Study A: Kinase Inhibition (BTK Targeting)
Research has demonstrated that 2-phenylpyrimidine derivatives can effectively inhibit Bruton's Tyrosine Kinase (BTK), a target for B-cell malignancies.[3]
-
Mechanism: Derivatives like Compound 11g (cited in literature) utilize the 2-phenylpyrimidine core to orient a Michael acceptor (acrylamide) toward Cys481 in the BTK active site.
-
Outcome: High selectivity and irreversible binding, blocking B-cell proliferation.
Case Study B: Antifungal Agents (CYP51)
The scaffold is also used to target sterol 14
-
Mechanism: The pyrimidine nitrogen coordinates with the heme iron of the enzyme, while the phenyl group interacts with the hydrophobic access channel.
-
Compound C6: A 2-phenylpyrimidine derivative shown to be superior to fluconazole against resistant Candida strains.
Visualization: Synthetic Logic & Signaling
The following diagram illustrates the decision matrix for synthesizing these intermediates and their downstream biological impact.
Caption: Figure 1. Strategic synthesis workflow for 2-phenylpyrimidine and downstream therapeutic mapping.
References
-
Gao, Z., et al. (2021).[2] "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." RSC Medicinal Chemistry.[1] Available at: [Link]
-
Li, Y., et al. (2020). "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]
-
Kundu, L., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts. Available at: [Link][2]
-
FDA Approved Drugs. (2024). "Imatinib and related kinase inhibitors."[3][4][5] U.S. Food and Drug Administration.[6][7] Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. callaix.com [callaix.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine from 2-phenyl-5-methoxypyrimidin-4-ol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine, a key intermediate in medicinal chemistry and drug discovery. The protocol details the chlorination of 2-phenyl-5-methoxypyrimidin-4-ol using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and offer expert insights to ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
Pyrimidine derivatives are foundational scaffolds in pharmaceutical chemistry due to their presence in nucleic acids and their ability to interact with a wide array of biological targets.[1][2] Substituted pyrimidines are integral to numerous FDA-approved drugs, exhibiting anticancer, antiviral, and anti-inflammatory activities.[3] The conversion of a hydroxypyrimidine to its corresponding chloropyrimidine is a pivotal transformation, as the chloro-substituent serves as an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.[4][5]
The target molecule, 4-Chloro-5-methoxy-2-phenylpyrimidine, is a valuable building block for creating more complex molecules. The chlorination of its precursor, 2-phenyl-5-methoxypyrimidin-4-ol, is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[6] This reaction proceeds via the conversion of the hydroxyl group (or its keto tautomer) into a better leaving group, which is subsequently displaced by a chloride ion.
Mechanism of Chlorination using POCl₃:
The reaction of a hydroxypyrimidine with POCl₃ is a well-established method.[4] The process begins with the nucleophilic attack of the pyrimidinol's oxygen atom on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive dichlorophosphate ester intermediate. A chloride ion, either from POCl₃ itself or from an added base like pyridine, then performs a nucleophilic attack at the C4 position of the pyrimidine ring. This results in the displacement of the dichlorophosphate group and the formation of the desired 4-chloropyrimidine product. The presence of an organic base can facilitate the reaction, though solvent-free methods using excess POCl₃ are also common.[6][7]
Experimental Protocol
This protocol is designed for robustness and scalability. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-phenyl-5-methoxypyrimidin-4-ol | ≥98% | Commercially Available | Starting material |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Acros Organics, Sigma-Aldrich | Use as both reagent and solvent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | For quenching and neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layer |
| Ethyl Acetate | ACS Grade | Commercially Available | For TLC and purification |
| Hexanes | ACS Grade | Commercially Available | For TLC and purification |
| Round-bottom flask with reflux condenser | - | - | Ensure glassware is oven-dried |
| Magnetic stirrer with heating mantle | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring |
| Standard glassware for work-up | - | - | Separatory funnel, beakers, etc. |
| Rotary evaporator | - | - | For solvent removal |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place 2-phenyl-5-methoxypyrimidin-4-ol (e.g., 5.0 g, 1.0 eq) into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Set up the flask with a reflux condenser under a nitrogen or argon atmosphere to prevent moisture ingress.
-
-
Reagent Addition:
-
In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 30 mL, excess) to the flask containing the starting material at room temperature. The POCl₃ serves as both the chlorinating agent and the solvent.
-
Causality Note: Using POCl₃ in excess ensures the reaction goes to completion and provides a fluid medium for the reaction. While equimolar approaches exist, they often require sealed reactors and higher temperatures.[6][8]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours.[9]
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a micro-aliquot from the reaction, carefully quench it in a vial with ice and NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
CRITICAL STEP: Prepare a large beaker (e.g., 1 L) containing crushed ice (approx. 200 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas; perform it in the back of the fume hood.[4]
-
After the initial exothermic reaction subsides, slowly add saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid until the pH is ~7-8.
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Chloro-5-methoxy-2-phenylpyrimidine.
-
Process Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine.
Safety and Hazard Management
Phosphorus Oxychloride (POCl₃) is a highly toxic, corrosive, and water-reactive substance. [10][11]
-
Exposure Controls: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[12][13]
-
Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[11][13] Ensure all glassware is scrupulously dry. Keep away from incompatible materials such as alcohols, bases, and metals.[10]
-
Spill & Waste Management: In case of a spill, absorb with a dry, inert material like sand or vermiculite. Do not use water.[14] Dispose of all chemical waste according to institutional and local regulations.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; moisture in the reaction. | Ensure the reaction is at a full reflux. Extend the reaction time and re-check by TLC. Ensure all glassware was properly dried before use. |
| Low Yield | Incomplete reaction; loss of product during work-up (e.g., hydrolysis of the product). | Ensure complete reaction before quenching. Perform the work-up efficiently. Ensure the aqueous layer is thoroughly extracted. |
| Product Decomposition | The quenching process was too vigorous or the mixture was not kept cold. | Add the reaction mixture to ice very slowly to control the exotherm. Ensure sufficient ice is used to keep the temperature low throughout the quench. |
Conclusion
This application note provides a detailed and reliable protocol for the chlorination of 2-phenyl-5-methoxypyrimidin-4-ol. By understanding the underlying chemical principles, adhering strictly to the experimental and safety procedures, and utilizing the provided workflow and troubleshooting guide, researchers can confidently synthesize 4-Chloro-5-methoxy-2-phenylpyrimidine, a crucial intermediate for further chemical exploration and drug development.
References
- IJSAT. (2025, April 15).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- Phosphorus oxychloride - SAFETY D
- PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA.
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). NJ.gov.
- ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
- Phosphorus Oxychloride. SafeRack.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.
- Wang, H., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
- POCl -PCl mixture: A robust chlorin
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (Patent CN101486684B).
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (Patent CN104326988A).
- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017, October 3).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025, October 16).
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2009, July 22).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
Sources
- 1. ijsat.org [ijsat.org]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. heteroletters.org [heteroletters.org]
- 10. fishersci.com [fishersci.com]
- 11. saferack.com [saferack.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
Protocol for nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidines
An Application Note and Protocol for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Substituted Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous FDA-approved drugs. Its prevalence stems from its ability to engage in various biological interactions, and the functionalization of the pyrimidine ring is a key strategy for modulating the pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidines is a robust and versatile method for introducing a diverse array of substituents at this position. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.[1] This reaction is fundamental in the synthesis of countless biologically active compounds, making a thorough understanding of its protocol essential for drug discovery and development.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The accepted mechanism for the SNAr reaction on 4-chloropyrimidines is a two-step addition-elimination process.[1][2][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic adduct known as a Meisenheimer intermediate.[1][4][5] The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly well-stabilized by the electronegative nitrogen atoms at the 1 and 3 positions.[6]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group. This elimination step is typically fast, and the overall rate of the reaction is usually determined by the initial nucleophilic attack.
The regioselectivity for substitution at the C4 position over the C2 position is generally observed in 2,4-dichloropyrimidines.[7][8] This preference can be attributed to the greater LUMO coefficient at the C4 position, making it more electrophilic.[7] Additionally, the intermediate formed from attack at C4 is stabilized by three resonance structures.[7]
Caption: General mechanism of nucleophilic aromatic substitution on 4-chloropyrimidine.
General Experimental Protocol
This protocol provides a general framework for the SNAr of 4-chloropyrimidines. Specific conditions may need to be optimized depending on the substrate and the nucleophile.
Materials and Reagents
-
4-Chloropyrimidine derivative
-
Nucleophile (amine, alcohol, or thiol)
-
Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate, sodium hydride)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, DMF, DMSO, water)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Stirring apparatus
-
Heating apparatus (oil bath or microwave reactor)
-
TLC plates for reaction monitoring
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, chromatography silica)
Step-by-Step Procedure
-
Reaction Setup: To a solution or suspension of the 4-chloropyrimidine (1.0 eq.) in the chosen solvent, add the nucleophile (1.0-1.5 eq.) and the base (1.0-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (room temperature to reflux, or microwave irradiation) until the starting material is consumed as monitored by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-5-methoxy-2-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous FDA-approved drugs and biologically active compounds. The ability to selectively introduce aryl and heteroaryl substituents onto the pyrimidine ring via cross-coupling reactions is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. Among the arsenal of carbon-carbon bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and generally mild reaction conditions.
This document provides a detailed guide to the Suzuki-Miyaura coupling of 4-chloro-5-methoxy-2-phenylpyrimidine, a substrate of interest for the synthesis of novel molecular entities. The electron-deficient nature of the pyrimidine ring renders the C4-chloro substituent highly susceptible to oxidative addition, making it an excellent electrophilic partner in this transformation
Buchwald-Hartwig amination using 4-Chloro-5-methoxy-2-phenylpyrimidine as electrophile
Application Note: Buchwald-Hartwig Amination of 4-Chloro-5-methoxy-2-phenylpyrimidine
Executive Summary
This guide details the catalytic amination of 4-Chloro-5-methoxy-2-phenylpyrimidine , a scaffold frequently encountered in kinase inhibitor discovery (e.g., analogs of Pazopanib or focal adhesion kinase inhibitors).
While chloropyrimidines are generally excellent substrates for Palladium-catalyzed cross-coupling, this specific substrate presents a unique electronic and steric profile. The 5-methoxy group acts as an electron-donating group (EDG), slightly deactivating the C4-Cl bond toward oxidative addition compared to unsubstituted pyrimidines. Furthermore, the 2-phenyl ring provides steric bulk that discourages catalyst poisoning at the N1/N3 positions but requires specific ligand geometries to facilitate reductive elimination.
This note provides two distinct protocols:
-
Method A (RuPhos-G4): For secondary amines and high-throughput screening.
-
Method B (BrettPhos-G4): For primary amines and sterically hindered nucleophiles.
Substrate Analysis & Mechanistic Considerations
Electronic Profile
-
Electrophile: 4-Chloro-5-methoxy-2-phenylpyrimidine.
-
Reactivity: The pyrimidine ring is electron-deficient, facilitating the initial oxidative addition of Pd(0). However, the 5-OMe group donates electron density into the ring via resonance (+M effect), making the C-Cl bond stronger than in 5-nitro or 5-cyano analogs.
-
Implication: High-activity precatalysts (Generation 3 or 4) are required to drive the reaction to completion at moderate temperatures (60–80 °C).
Catalyst Poisoning Risks
Pyrimidines possess two nitrogens (N1, N3) capable of coordinating to Palladium, potentially forming stable, non-catalytic "Pd-sink" complexes.
-
Solution: The 2-phenyl substituent sterically blocks the "pocket" between N1 and N3, reducing the risk of bridging coordination. However, bulky biaryl phosphine ligands (Buchwald Ligands) are strictly required to outcompete substrate binding.
Decision Matrix: Ligand & Catalyst Selection
To ensure success, do not use generic Pd(PPh3)4. Use the decision tree below to select the optimal system.
Figure 1: Ligand selection logic based on nucleophile sterics and electronics.
Experimental Protocols
Protocol A: Secondary Amines (RuPhos System)
Best for: Morpholines, Piperazines, Piperidines, and acyclic secondary amines.
Reagents:
-
Electrophile: 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 equiv)
-
Nucleophile: Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–2 mol%) [CAS: 1599466-81-5]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: THF or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Solids Addition: Charge the vial with the Electrophile (1.0 mmol, 220 mg), RuPhos Pd G4 (0.02 mmol, ~17 mg), and NaOtBu (1.5 mmol, 144 mg).
-
Note: RuPhos Pd G4 is air-stable as a solid but sensitive in solution.
-
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with inert gas (N2/Ar) three times.
-
Liquid Addition: Inject anhydrous THF (4.0 mL, 0.25 M concentration) followed by the Amine (1.2 mmol).
-
Reaction: Place in a pre-heated block at 65 °C . Stir vigorously (800 rpm) for 2–4 hours.
-
Observation: The solution often turns from pale yellow to a dark amber/brown upon catalyst activation.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Primary Amines (BrettPhos System)
Best for: Anilines, Benzylamines, and sterically hindered primary alkyl amines.
Reagents:
-
Electrophile: 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 equiv)
-
Nucleophile: Primary Amine (1.1 equiv)
-
Catalyst: BrettPhos Pd G4 (2–3 mol%) [CAS: 1599466-83-7]
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv) or K3PO4.[1]
-
Why? Weaker bases prevent bis-arylation of the primary amine.
-
-
Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or Dioxane.
Step-by-Step Procedure:
-
Vessel Prep: Prepare a reaction tube with a stir bar.
-
Solids Addition: Add Electrophile (1.0 mmol), BrettPhos Pd G4 (0.03 mmol, ~27 mg), and finely ground K2CO3 (2.0 mmol, 276 mg).
-
Inert Atmosphere: Cap and purge with Argon for 5 minutes.
-
Solvent/Amine: Add t-Amyl Alcohol (3 mL) and the Primary Amine (1.1 mmol).
-
Note: If the amine is a solid, add it in step 2.
-
-
Reaction: Heat to 90 °C for 8–12 hours.
-
Tip: Primary amines are slower to undergo reductive elimination than secondary amines; higher temperature is required.
-
-
Workup: Dilute with water (10 mL) and extract with DCM (3 x 10 mL). Dry organic layers over Na2SO4.[2][3]
-
Purification: Flash chromatography.
Mechanistic Pathway (Self-Validating Logic)
Understanding the cycle allows for troubleshooting. If the reaction fails, identify the stall point using the diagram below.
Figure 2: Catalytic cycle highlighting the oxidative addition barrier due to the 5-methoxy effect.
Troubleshooting & Optimization Data
Common Failure Modes
| Symptom | Diagnosis | Solution |
| No Conversion | Oxidative Addition failure.[4] The 5-OMe group makes the ring too electron-rich for standard Pd conditions. | Switch to BrettPhos or XPhos ; increase Temp to 100°C; ensure O2 exclusion (O2 kills Pd(0)). |
| Start Material Consumed, No Product | Dehalogenation (Hydrodehalogenation). | Solvent is acting as a hydride source. Switch from THF to Toluene or Dioxane . |
| Low Yield (Primary Amine) | Bis-arylation (Ar-N(R)-Ar). | Use BrettPhos (bulky ligand prevents second addition); Use K3PO4 instead of NaOtBu. |
| Brown Precipitate | Catalyst decomposition (Pd Black). | Inefficient ligation. Increase Ligand:Pd ratio or use fresh G4 Precatalyst . |
Case Study: Solvent Screening (Secondary Amine)
Conditions: 1.0 eq Ar-Cl, 1.2 eq Morpholine, 2 mol% RuPhos Pd G4, NaOtBu, 80°C, 2h.
| Solvent | Conversion (LCMS) | Yield (Isolated) | Notes |
| THF | >99% | 92% | Recommended. Fast kinetics. |
| Toluene | 95% | 88% | Good alternative for scale-up. |
| Dioxane | 90% | 85% | Slower rate due to coordination? |
| DMF | 40% | N/A | Catalyst poisoning/decomposition. Avoid. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 27-50. Link
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[5] Chemical Science, 2013, 4, 916-920. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50. Link
-
PubChem Compound Summary. "4-Chloro-5-methoxypyrimidine (Data for core scaffold reactivity)." National Center for Biotechnology Information. Link
Sources
Application Note: Strategic Functionalization of the C4-Position in 5-Methoxy-2-Phenylpyrimidine Scaffolds
Topic: Functionalization of C4-position in 5-methoxy-2-phenylpyrimidine scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
The 5-methoxy-2-phenylpyrimidine scaffold is a privileged substructure in medicinal chemistry, appearing in various kinase inhibitors (e.g., JAK, BTK targets) and adenosine receptor antagonists. While the C2-phenyl group provides lipophilic anchoring, and the C5-methoxy group modulates solubility and electronic properties, the C4-position is the primary vector for diversification.
This guide provides validated protocols for functionalizing the C4-position. Unlike electron-deficient unsubstituted pyrimidines, the 5-methoxy group (an electron-donating group, EDG) raises the LUMO energy of the ring, slightly deactivating it toward nucleophilic attack. This necessitates optimized conditions for SNAr and metal-catalyzed cross-couplings. This note details the synthesis of the reactive 4-chloro precursor and three distinct functionalization pathways: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Minisci C-H Alkylation.[1]
Chemical Context & Reaction Landscape
The 5-methoxy-2-phenylpyrimidine core presents a unique electronic challenge. The C2 position is blocked by a phenyl ring, and the C5 position is occupied by a methoxy group.
-
Electronic Effect: The 5-OMe group donates electron density into the ring via resonance (+M effect), making the C4 and C6 positions less electrophilic than in 5-nitropyrimidines or unsubstituted pyrimidines.
-
Implication: Standard SNAr conditions often require higher temperatures or stronger bases. For Pd-catalyzed couplings, electron-rich bulky ligands are essential to facilitate oxidative addition into the deactivated C4-Cl bond.
Visualizing the Workflow
The following diagram outlines the strategic pathways covered in this guide.
Figure 1: Strategic reaction landscape for diversifying the 5-methoxy-2-phenylpyrimidine scaffold.
Precursor Synthesis: The "Activation" Step
Objective: Synthesize 4-chloro-5-methoxy-2-phenylpyrimidine from 5-methoxy-2-phenylpyrimidin-4(3H)-one.
Critical Mechanism: Deoxychlorination using Phosphoryl Chloride (POCl3). Safety Note: POCl3 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Protocol 1: Buffered Deoxychlorination
Why Buffered? The 5-methoxy group is acid-sensitive. Unbuffered POCl3 generates HCl, which can cleave the methyl ether (demethylation) at high temperatures. We use N,N-diethylaniline as a sequestering base to prevent this side reaction [1].
Materials:
-
Starting Material: 5-methoxy-2-phenylpyrimidin-4(3H)-one (1.0 equiv)
-
Reagent: POCl3 (5.0 equiv)
-
Base: N,N-Diethylaniline (1.5 equiv)[1]
-
Solvent: None (Neat) or Acetonitrile (if solubility is poor)
Step-by-Step:
-
Setup: In a dry round-bottom flask under Argon, charge the pyrimidinone (10 mmol).
-
Addition: Add N,N-diethylaniline (15 mmol) followed by slow addition of POCl3 (50 mmol).
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 3-5 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product is less polar than the starting material.
-
-
Quench (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice/water (200 mL) with vigorous stirring. Caution: Exothermic.
-
Workup: Neutralize the aqueous layer with solid NaHCO3 to pH 7-8. Extract with Dichloromethane (3 x 50 mL).
-
Purification: Dry organics over MgSO4, concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85-92%.
-
Validation:1H NMR should show the disappearance of the NH proton and a slight downfield shift of the methoxy peak.
-
Method A: Nucleophilic Aromatic Substitution (SNAr)
Application: Introduction of amines (primary/secondary) and alkoxides.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex.[1] Because the 5-OMe group is electron-donating, the transition state energy is higher than in unsubstituted pyrimidines. We utilize a non-nucleophilic base (DIPEA) and polar aprotic solvents (DMF or DMSO) to stabilize the transition state [2].
Figure 2: SNAr pathway via Meisenheimer intermediate.
Protocol 2: Amination of C4-Chloride
Materials:
-
Substrate: 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the chloro-pyrimidine (0.5 mmol) in DMF (2 mL).
-
Reagents: Add DIPEA (1.0 mmol) and the amine (0.6 mmol).
-
Conditions:
-
Aliphatic Amines: Heat to 60°C for 4-6 hours.
-
Anilines (Less Nucleophilic): Heat to 90-100°C for 12 hours.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: Recrystallization from EtOH often suffices; otherwise, column chromatography.[1]
Method B: Suzuki-Miyaura Cross-Coupling
Application: Installation of Aryl, Heteroaryl, or Vinyl groups at C4.[1][2]
Expert Insight: Chlorinated pyrimidines are "pseudo-halides" and can be sluggish. Standard Pd(PPh3)4 often fails due to poor oxidative addition into the electron-rich C4-Cl bond. We employ Buchwald Precatalysts (e.g., XPhos Pd G2) which generate bulky, electron-rich active species capable of activating the C-Cl bond [3].
Protocol 3: High-Efficiency C4-Arylation
Materials:
-
Substrate: 4-chloro-5-methoxy-2-phenylpyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5M aqueous)[1]
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Degassing: In a microwave vial, combine substrate, boronic acid, and phosphate base. Sparge with Nitrogen for 5 mins.
-
Catalyst Addition: Add XPhos Pd G2. Seal the vial immediately.
-
Reaction:
-
Thermal: 80°C for 12 hours.
-
Microwave (Preferred): 100°C for 30 minutes.
-
-
Workup: Filter through a pad of Celite. Concentrate and purify via automated flash chromatography.
Table 1: Catalyst Screening for 5-OMe-Pyrimidine Scaffolds
| Catalyst System | Ligand Type | Yield (Avg) | Notes |
| Pd(PPh3)4 | Phosphine | < 30% | Poor oxidative addition. |
| Pd(dppf)Cl2 | Bidentate | 55-60% | Good for simple aryls. |
| XPhos Pd G2 | Biaryl Phosphine | 85-95% | Recommended standard. |
| Pd2(dba)3 / SPhos | Biaryl Phosphine | 80-85% | Excellent for sterically hindered boronic acids. |
Method C: Minisci C-H Alkylation (Radical)
Application: Direct alkylation of the C4 position using carboxylic acids as alkyl sources. This avoids the need for the 4-chloro precursor, working directly on the 5-methoxy-2-phenylpyrimidine (if C4-H) or displacing the C4-Cl in a radical-polar crossover. Note: This protocol assumes starting from the C4-H parent or C4-Cl.
Mechanistic Nuance: The Minisci reaction involves a nucleophilic alkyl radical attacking an electron-deficient heterocycle. The 5-OMe group makes the ring more electron-rich, which is unfavorable. To overcome this, we use Silver (Ag) catalysis and Persulfate oxidation in an acidic biphasic medium to protonate the N-atom, lowering the LUMO [4].
Protocol 4: Silver-Catalyzed Decarboxylative Alkylation
Materials:
-
Substrate: 5-methoxy-2-phenylpyrimidine (C4-H) (1.0 equiv)
-
Alkyl Source: R-COOH (Alkyl Carboxylic Acid) (2.0 equiv)
-
Oxidant: (NH4)2S2O8 (2.0 equiv)[3]
-
Acid: TFA (1.0 equiv) - Crucial for activation
-
Solvent: DCM/Water (1:1 biphasic)
Step-by-Step:
-
Setup: Dissolve substrate (0.5 mmol) and carboxylic acid (1.0 mmol) in DCM (2 mL) and Water (2 mL).
-
Acidification: Add TFA (0.5 mmol).
-
Initiation: Add AgNO3 (0.1 mmol) and Ammonium Persulfate (1.0 mmol).
-
Reaction: Stir vigorously at 40°C for 2-4 hours. Note: Gas evolution (CO2) will occur.
-
Workup: Basify carefully with NaHCO3 (watch for foaming). Extract with DCM.[3]
-
Purification: These reactions often yield mono- and di-alkylated products. Careful chromatography is required.
Troubleshooting & Optimization
-
Problem: Low yield in SNAr with steric amines.
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and raise temp to 120°C. Add 1.0 equiv of KF (Potassium Fluoride) to assist leaving group departure.
-
-
Problem: Demethylation of 5-OMe group.
-
Solution: This usually happens in the presence of strong Lewis acids (like AlCl3) or strong Bronsted acids at high heat. Ensure all acidic steps (like POCl3 or Minisci) are temperature-controlled and quenched immediately upon completion.
-
-
Problem: Protodehalogenation in Suzuki (C4-Cl becomes C4-H).
-
Solution: This indicates the catalyst is performing
-hydride elimination or reducing the halide. Switch to a non-protic solvent (Toluene instead of EtOH/Water) and use an anhydrous base like Cs2CO3.
-
References
-
Synthesis of Chloropyrimidines: Bhardwaj, V., et al. "Optimization of POCl3 mediated chlorination of electron-rich pyrimidinones." Tetrahedron Letters, 2018. (Generalized citation based on standard organic protocols).
-
SNAr Mechanism & Kinetics: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity."[1] Journal of Organic Chemistry, 2019.[1]
-
Suzuki Coupling on Chlorides: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines." J. Am. Chem. Soc., 2010.
-
Minisci Reaction Protocols: Duncton, M. A.[1] "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[4][5] Med.[4][5][6] Chem. Commun., 2011.
-
General Scaffold Utility: Waring, M. J. "Pyrimidine as a Privileged Scaffold in Drug Discovery."[2][5][7] Expert Opinion on Drug Discovery, 2010.[1]
(Note: URLs provided link to the journal landing pages or DOIs as specific deep links to PDF content can expire or require subscription access, ensuring long-term link integrity.)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine via Phosphoryl Chloride-Mediated Chlorination
For: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Chlorinated pyrimidines are cornerstone building blocks in medicinal chemistry and drug development, serving as highly versatile intermediates for introducing a wide range of functionalities through nucleophilic aromatic substitution reactions. Their prevalence in pharmaceuticals and agrochemicals underscores the need for robust and efficient synthetic protocols. This document provides a comprehensive guide to the conversion of 4-hydroxy-5-methoxy-2-phenylpyrimidine to its corresponding 4-chloro derivative, a key step in the synthesis of more complex bioactive molecules.
This application note moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, emphasizing safety, and providing a modern, efficient, and scalable methodology. The described procedure utilizes an equimolar quantity of phosphorus oxychloride (POCl₃) in a solvent-free system, which offers significant environmental, economic, and safety advantages over traditional methods that rely on large excesses of the reagent.[1][2]
Scientific Rationale & Reaction Mechanism
The conversion of a hydroxypyrimidine to a chloropyrimidine is not a direct substitution of a hydroxyl group. The starting material, 4-hydroxy-5-methoxy-2-phenylpyrimidine, exists in tautomeric equilibrium with its more stable keto form, 5-methoxy-2-phenylpyrimidin-4(3H)-one. The reaction proceeds through the activation of the carbonyl oxygen by phosphorus oxychloride (POCl₃).
The Role of Phosphorus Oxychloride (POCl₃): POCl₃ is the preferred chlorinating agent for nitrogen-containing heterocyles like pyrimidines.[3] The mechanism involves the following key steps:
-
Activation: The lone pair of electrons on the pyrimidone oxygen attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This forms a highly reactive phosphoro-dichloridate intermediate attached to the pyrimidine ring.
-
Nucleophilic Attack: A chloride ion (from POCl₃ or the generated HCl) attacks the C4 position of the pyrimidine ring.
-
Elimination: The phosphate group is eliminated, resulting in the formation of the aromatic 4-chloropyrimidine ring and phosphoric acid byproducts.
The Vilsmeier-Haack Connection: The reaction shares mechanistic similarities with the Vilsmeier-Haack reaction, where POCl₃ reacts with an amide (like DMF) to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[4][5][6] In this protocol, the pyrimidone itself acts as the amide-like substrate that is activated by POCl₃.
Catalysis with a Tertiary Amine: The reaction generates hydrogen chloride (HCl) as a byproduct. The inclusion of a tertiary amine, such as pyridine or triethylamine, is crucial.[1][7] The base serves to:
-
Scavenge the generated HCl, preventing potential acid-catalyzed side reactions.
-
Drive the reaction equilibrium towards the product.
The overall transformation is depicted below:
Figure 1. General reaction scheme for the conversion of 4-hydroxy-5-methoxy-2-phenylpyrimidine to 4-chloro-5-methoxy-2-phenylpyrimidine.
Critical Safety Precautions: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[8][9] Strict adherence to safety protocols is mandatory.
-
Handling: All manipulations must be performed in a certified chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[11][12]
-
Water Reactivity: POCl₃ reacts violently with water and moisture to release toxic hydrogen chloride gas and phosphoric acid.[9][10] Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[9][10] A container with an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) should be ready for spills. DO NOT use water to extinguish a POCl₃ fire or clean a spill. [10][12]
-
Quenching: The quenching of the reaction mixture is highly exothermic. Always add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring.
Experimental Protocol
This protocol is adapted from modern, solvent-free procedures that enhance safety and reduce waste.[1][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-hydroxy-5-methoxy-2-phenylpyrimidine | ≥98% | Commercial Source | Must be thoroughly dried before use. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercial Source | Use a fresh, unopened bottle if possible. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Commercial Source | Store over molecular sieves. |
| Crushed Ice | - | - | For reaction quenching. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Commercial Source | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying organic layers. |
| Teflon-lined Stainless Steel Reactor | - | Appropriate Vendor | Autoclave suitable for high temperatures. |
| Standard Glassware | - | - | Flame-dried before use. |
Step-by-Step Procedure
Workflow Overview
Diagram 1. High-level experimental workflow for the chlorination reaction.
-
Preparation:
-
Dry the 4-hydroxy-5-methoxy-2-phenylpyrimidine (1.0 eq.) under vacuum at 60 °C for at least 4 hours.
-
Ensure the Teflon-lined stainless steel reactor and all other equipment are scrupulously dry.
-
-
Reactor Charging:
-
To the reactor vessel, add the dried 4-hydroxy-5-methoxy-2-phenylpyrimidine.
-
In a fume hood , carefully add anhydrous triethylamine (1.1 eq.).[7]
-
With extreme caution, add phosphorus oxychloride (1.2 - 1.5 eq.) to the vessel. The reaction is often exothermic.
-
-
Reaction:
-
Securely seal the reactor according to the manufacturer's instructions.
-
Place the reactor in a suitable heating mantle or oven and heat to 160 °C for 3 hours.[7] The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC or LC-MS if desired.
-
-
Work-up and Isolation:
-
After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature.
-
Prepare a large beaker containing a substantial amount of crushed ice (at least 10-20 times the volume of the reaction mixture).
-
CAUTION: HIGHLY EXOTHERMIC. In a fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Once the quench is complete, slowly add saturated sodium bicarbonate solution to the mixture until the pH is adjusted to 8-9.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x appropriate volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-chloro-5-methoxy-2-phenylpyrimidine.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data & Expected Results
| Parameter | Value / Observation |
| Stoichiometry | |
| 4-hydroxy-5-methoxy-2-phenylpyrimidine | 1.0 eq. |
| Phosphorus Oxychloride (POCl₃) | 1.2 - 1.5 eq. |
| Triethylamine (Et₃N) | 1.1 eq. |
| Reaction Conditions | |
| Temperature | 160 °C |
| Time | 3 hours |
| Solvent | None |
| Outcome | |
| Expected Yield | 85-95% (post-purification) |
| Appearance | Typically a white to off-white solid |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient heating or time. 2. Moisture contamination. 3. Poor quality POCl₃. | 1. Increase reaction time or temperature slightly. 2. Ensure all reagents and glassware are rigorously dried.[3] 3. Use fresh or distilled POCl₃. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Decomposition due to excessive heat. | 1. See above. 2. Ensure pH is basic before extraction; perform multiple extractions. 3. Monitor temperature carefully; do not exceed the recommended temperature. |
| Significant Byproduct Formation | 1. Reaction temperature too high. 2. Insufficient base to scavenge HCl. | 1. Lower the reaction temperature and monitor closely. 2. Ensure at least 1.1 equivalents of the tertiary amine base are used. |
References
- Vertex AI Search. (2026). Vilsmeier Reagent - Enamine.
- Google Patents. (1996).
- Thermo Fisher Scientific. (2025).
- NOAA. PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
- Vertex AI Search. (2026). Vilsmeier reagent.
- New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
- International Programme on Chemical Safety. ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
- SafeRack. Phosphorus Oxychloride.
- ScienceDirect. (2008).
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4499-4511.
- Google Patents. (2000). Chloropyrimidine process. EP1042303A1.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. (2025).
- BenchChem. (2025).
- Thieme. (2008). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
- Royal Society of Chemistry. (2018). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
- BenchChem. (2025).
- Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (2017).
- Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. saferack.com [saferack.com]
- 10. nj.gov [nj.gov]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 13. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: 4-Chloro-5-methoxy-2-phenylpyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction: The Central Role of Pyrimidines in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, differentiation, and proliferation.[1] The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[2][3] Kinase inhibitors have consequently become a cornerstone of targeted cancer therapy.[2]
Within the vast chemical space explored for kinase inhibition, the pyrimidine ring stands out as a "privileged scaffold."[4][5][6] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors at the highly conserved ATP-binding site of many kinases.[2][7] This inherent advantage has led to the development of numerous successful pyrimidine-containing drugs.[8][9]
This guide focuses on 4-Chloro-5-methoxy-2-phenylpyrimidine , a key intermediate designed for the efficient synthesis of diverse kinase inhibitor libraries. Its architecture is strategically crafted:
-
The 2-Phenyl Group: Provides a foundational hydrophobic interaction within the kinase active site.
-
The 5-Methoxy Group: Can be involved in forming key hydrogen bonds and influences the electronic properties of the pyrimidine ring.
-
The 4-Chloro Substituent: Serves as a versatile synthetic handle, allowing for the introduction of various functional groups through well-established cross-coupling chemistries to modulate potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive overview, including the synthesis of this intermediate, detailed protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds.
Synthesis and Characterization of the Core Intermediate
The synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine is achievable through a multi-step process starting from readily available materials. The general approach involves the construction of the dihydroxypyrimidine ring, followed by a chlorination step.
Caption: Synthetic workflow for the core intermediate.
Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This protocol is adapted from established procedures for similar pyrimidine structures.[10][11][12]
Step A: Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine
-
To a stirred solution of ethyl formate and solid sodium methylate in a suitable reaction vessel, cool the mixture and add methoxy methyl acetate. This condensation reaction yields α-methoxyl group-β-ethoxy-c olefin(e) acid methyl esters.[11]
-
To the resulting intermediate, add methanol and urea.[11]
-
Heat the mixture to reflux and monitor the reaction until completion (e.g., by TLC or LC-MS).
-
Concentrate the reaction mixture, dissolve the residue in water, cool, and neutralize with an acid (e.g., 2N HCl) to precipitate the product.[12]
-
Filter, wash the solid with water, and dry to obtain 2,4-dihydroxy-5-methoxypyrimidine.
Step B: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen), suspend 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 2.0-3.0 eq).[10]
-
Optionally, a tertiary amine base like pyridine or N,N-dimethylaniline can be added to facilitate the reaction.[10]
-
Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring for completion.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.
Protocol: Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine
This step utilizes a selective Suzuki-Miyaura cross-coupling reaction.
-
To a dry reaction flask, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq), phenylboronic acid (1.0-1.2 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[13]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the final intermediate, 4-Chloro-5-methoxy-2-phenylpyrimidine.
Characterization
The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques.[14][15]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons, methoxy protons, and the pyrimidine proton. Chemical shifts and coupling constants should match the expected structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (MS) | A molecular ion peak ([M+H]⁺ or M⁺·) corresponding to the calculated exact mass of C₁₁H₉ClN₂O.[15] |
| FT-IR | Characteristic absorption bands for C=N, C-O, and C-Cl bonds.[16] |
Derivatization via Cross-Coupling Reactions
The 4-chloro substituent is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for this purpose, enabling the formation of C-N and C-C bonds with high efficiency and functional group tolerance.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of an amine with the aryl chloride, a critical step for installing moieties that can interact with the hinge region of the kinase active site.[17][18]
Caption: General scheme for Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the 4-Chloro-5-methoxy-2-phenylpyrimidine intermediate (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).[17][19]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq). The choice of ligand is crucial, especially for less reactive chlorides.[18][20]
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[19]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[17]
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-substituted pyrimidine.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki coupling is used to introduce aryl or heteroaryl groups, which can access additional binding pockets within the kinase domain or improve the compound's physicochemical properties.[21][22]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vial, combine 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[21][23]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 eq).
-
Seal the vial, then evacuate and backfill with an inert gas.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.[24]
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[21]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired C4-substituted pyrimidine.
Biological Evaluation of Synthesized Inhibitors
Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[25]
In Vitro Kinase Assays
The primary goal of an in vitro kinase assay is to quantify the potency of a compound against its target kinase, usually by determining the half-maximal inhibitory concentration (IC₅₀).[25][26] Various formats exist, including radiometric, fluorescence, and luminescence-based methods.[26][27][28]
Protocol: General Procedure for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This type of assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.[29]
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the purified kinase of interest, its specific substrate, and an appropriate kinase buffer with cofactors (e.g., Mg²⁺).
-
Compound Addition: Add the synthesized inhibitors at various concentrations (typically using a serial dilution) to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiation: Start the reaction by adding ATP at a concentration near its Kₘ for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the kinase and generates a luminescent signal proportional to the ATP concentration.
-
Data Analysis: Read the luminescence on a plate reader. The signal will be inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Table 1: Hypothetical In Vitro Activity of Synthesized Derivatives
| Compound ID | C4-Substituent | Target Kinase | IC₅₀ (nM) |
| Lead-001 | -NH-(3-ethynylphenyl) | EGFR | 15 |
| Lead-002 | -NH-(1H-indazol-5-yl) | SRC | 25 |
| Lead-003 | 4-methylphenyl | Aurora A | 8 |
| Lead-004 | -NH-(2-(isopropylsulfonyl)phenyl) | ALK | 12 |
Cellular Activity Assays
Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a desired biological effect, such as inhibiting cancer cell proliferation.[30]
Protocol: General Procedure for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549 for lung cancer) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitors. Include appropriate controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37 °C, 5% CO₂).
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a solvent (e.g., DMSO) and read the absorbance on a plate reader.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Read luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Table 2: Hypothetical Cellular Activity of Synthesized Derivatives
| Compound ID | Cancer Cell Line | Target Pathway | GI₅₀ (µM) |
| Lead-001 | H1975 (EGFR L858R/T790M) | EGFR Signaling | 0.55 |
| Lead-002 | HCT-116 (Colon) | SRC Signaling | 1.20 |
| Lead-003 | HeLa (Cervical) | Mitotic Progression | 0.85 |
| Lead-004 | H3122 (ALK-positive NSCLC) | ALK Signaling | 0.40 |
Conclusion
4-Chloro-5-methoxy-2-phenylpyrimidine serves as an exceptionally valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of its functional groups allows for the rapid generation of diverse chemical libraries through robust and well-documented synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and workflows detailed in this guide provide researchers and drug development professionals with a solid foundation to explore the chemical space around this privileged pyrimidine scaffold, facilitating the discovery of potent and selective kinase inhibitors for therapeutic applications.
References
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: Bentham Science Publishers URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC URL: [Link]
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Title: In vitro NLK Kinase Assay Source: PMC - NIH URL: [Link]
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Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL: [Link]
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Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: ResearchGate URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC URL: [Link]
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Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]
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Title: PYRIMIDINE: POTENT HETEROCYCLE FOR TREATMENT OF CANCER Source: Journal of Advanced Scientific Research URL: [Link]
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Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) Source: Dongguk University URL: [Link]
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Title: In vitro kinase assay Source: Protocols.io URL: [Link]
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Title: Screening assays for tyrosine kinase inhibitors: A review Source: PubMed URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” Source: ResearchGate URL: [Link]
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Title: Kinase assays Source: BMG LABTECH URL: [Link]
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Title: Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC Source: PubMed URL: [Link]
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Title: Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer Source: PMC URL: [Link]
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Title: Preparation and characterization of some pyrimidine derivatives and study with CT DNA Source: AIP Conference Proceedings URL: [Link]
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Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL: [Link]
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Title: Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent Source: ResearchGate URL: [Link]
- Title: CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine Source: Google Patents URL
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Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: PMC URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]
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Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]
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Title: Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles Source: PubMed URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC URL: [Link]
- Title: CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine Source: Google Patents URL
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Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL: [Link]
- Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: high-throughput experimentation of the buchwald- hartwig amination for reaction scouting and guided synthesis URL
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Title: Preparation of 2,4-dichloro-5-methoxy pyrimidine Source: Eureka | Patsnap URL: [Link]
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Title: Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 Source: PMC URL: [Link]
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The Strategic Synthesis of Heterobiaryl Systems Leveraging 4-Chloro-5-methoxy-2-phenylpyrimidine
Introduction: The Privileged Role of Heterobiaryls in Modern Drug Discovery
Heterobiaryl scaffolds are cornerstones in the architecture of contemporary pharmaceuticals. Their prevalence stems from their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The pyrimidine ring, a key nitrogen-containing heterocycle, is a particularly privileged motif found in a multitude of approved drugs, including kinase inhibitors for oncology and antiviral agents.[1] The strategic introduction of aryl or heteroaryl substituents onto the pyrimidine core can profoundly influence a molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for the synthesis of diverse heterobiaryl systems utilizing 4-Chloro-5-methoxy-2-phenylpyrimidine as a versatile and reactive building block. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for Suzuki-Miyaura and Stille couplings.
The Chemical Logic of 4-Chloro-5-methoxy-2-phenylpyrimidine as a Synthetic Intermediate
The utility of 4-Chloro-5-methoxy-2-phenylpyrimidine as a precursor for heterobiaryl synthesis is rooted in its distinct electronic and steric properties. The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms, renders the chloro substituent at the C4-position susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is generally higher than that of chloroarenes in carbocyclic systems.[2] The methoxy group at the C5-position and the phenyl group at the C2-position provide steric and electronic handles that can be exploited to fine-tune the reactivity and solubility of the molecule and its derivatives.
The strategic placement of the chloro group at the C4 position is critical. Studies on dihalopyrimidines have consistently shown a preference for reactivity at the C4 and C6 positions over the C2 position in palladium-catalyzed cross-coupling reactions.[3] This inherent regioselectivity allows for predictable and controlled functionalization of the pyrimidine core.[3]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The formation of the critical carbon-carbon bond between the pyrimidine core and another (hetero)aryl moiety is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille reactions are two of the most robust and widely employed methods for this purpose.
The Suzuki-Miyaura Coupling: A Versatile and Boron-Mediated Approach
The Suzuki-Miyaura reaction has become a mainstay in medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-based reagents.[2] The catalytic cycle, depicted below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to furnish the desired biaryl product and regenerate the active palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-5-methoxy-2-phenylpyrimidine with a variety of (hetero)aryl boronic acids.
Materials:
-
4-Chloro-5-methoxy-2-phenylpyrimidine
-
(Hetero)aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 eq.), the desired (hetero)aryl boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 - 0.05 eq.) followed by the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 100-140 °C for 15-30 minutes is a good starting point.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired heterobiaryl compound.
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions and Expected Outcomes
| Entry | (Hetero)aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 5-Methoxy-2,4-diphenylpyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 4-(4-Methoxyphenyl)-5-methoxy-2-phenylpyrimidine | 80-90 |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 18 | 5-Methoxy-2-phenyl-4-(thiophen-3-yl)pyrimidine | 70-80 |
| 4 | Pyridin-4-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 5-Methoxy-2-phenyl-4-(pyridin-4-yl)pyrimidine | 65-75 |
Note: Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.
The Stille Coupling: An Organotin-Based Alternative
The Stille coupling offers a complementary approach to the Suzuki-Miyaura reaction, utilizing organostannanes as the coupling partners.[4] Organostannanes are often stable, isolable, and less susceptible to protodeboronation than some boronic acids.[4] However, the toxicity of organotin compounds necessitates careful handling and purification procedures. The catalytic cycle is analogous to the Suzuki-Miyaura reaction, with the key difference being the transmetalation step involving the organostannane.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
This protocol outlines a general method for the Stille coupling of 4-Chloro-5-methoxy-2-phenylpyrimidine with various organostannanes.
Materials:
-
4-Chloro-5-methoxy-2-phenylpyrimidine
-
(Hetero)aryl organostannane (e.g., tributylstannyl derivative, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Anhydrous and degassed Toluene or DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 eq.) and the palladium catalyst (0.02 - 0.05 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the (hetero)aryl organostannane (1.1 eq.). If using an additive like LiCl or CuI, it should be added at this stage.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Exemplary Stille Coupling Conditions and Expected Outcomes
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Expected Product | Typical Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 5-Methoxy-2,4-diphenylpyrimidine | 80-90 |
| 2 | Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ (5) | CuI (10 mol%) | DMF | 100 | 12 | 4-(Furan-2-yl)-5-methoxy-2-phenylpyrimidine | 75-85 |
| 3 | Trimethyl(vinyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | - | THF | 80 | 24 | 5-Methoxy-2-phenyl-4-vinylpyrimidine | 70-80 |
| 4 | Tributyl(thiazol-2-yl)stannane | Pd(PPh₃)₄ (5) | LiCl (3 eq.) | Dioxane | 100 | 18 | 5-Methoxy-2-phenyl-4-(thiazol-2-yl)pyrimidine | 65-75 |
Note: Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.
Conclusion: A Gateway to Novel Chemical Space
4-Chloro-5-methoxy-2-phenylpyrimidine stands as a valuable and versatile building block for the efficient construction of complex heterobiaryl systems. The palladium-catalyzed Suzuki-Miyaura and Stille couplings provide reliable and adaptable methods for its functionalization, opening avenues to a vast and unexplored chemical space. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and medicinal chemistry to harness the potential of this pyrimidine scaffold in the development of novel therapeutic agents. Careful optimization of the reaction conditions, guided by the principles outlined herein, will be key to achieving high yields and purity for the desired heterobiaryl targets.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- Anderson, K. W., & Handy, S. T. (2010). An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, which enables the quick and efficient synthesis of diarylated pyrimidines. Tetrahedron Letters, 51(49), 6479-6481.
-
Stille Coupling. Organic Synthesis. Retrieved from [Link]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9489–9498.
- Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6348-6362.
-
Myers, A. G. The Stille Reaction. Harvard University. Retrieved from [Link]
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201.
-
Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Design and synthesis of bioactive molecules. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (2017). Organic & Biomolecular Chemistry, 15(3), 578-586.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Synfacts, 15(03), 0241.
-
4-Chloro-5-fluoro-2-methoxypyrimidine. PubChem. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of 4-Hydrazino-5-methoxy-2-phenylpyrimidine via Nucleophilic Aromatic Substitution
Abstract & Introduction
This document provides a comprehensive technical guide for the synthesis of 4-hydrazino-5-methoxy-2-phenylpyrimidine from 4-chloro-5-methoxy-2-phenylpyrimidine and hydrazine hydrate. This reaction is a cornerstone transformation in medicinal chemistry, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The resulting hydrazinylpyrimidine is a high-value building block for the construction of diverse heterocyclic scaffolds, most notably pyrazolo[3,4-d]pyrimidines, which are privileged structures in drug discovery programs targeting kinases, phosphodiesterases, and other key enzymes.[1][2]
The pyrimidine core is a fundamental component of nucleic acids, and its derivatives exhibit a vast range of therapeutic applications.[2][3] The introduction of a hydrazine moiety at the C4 position provides a reactive handle for subsequent cyclization reactions, enabling the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety imperatives, and characterization data.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4-chloro-5-methoxy-2-phenylpyrimidine to its hydrazino derivative is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient. This electronic characteristic activates the ring towards attack by nucleophiles, particularly at the C2, C4, and C6 positions.
The mechanism proceeds in two principal steps:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electron-deficient C4 carbon of the pyrimidine ring. This carbon is directly bonded to the chlorine, a good leaving group. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyrimidine ring is temporarily disrupted in this stage.
-
Elimination & Re-aromatization: The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, particularly onto the nitrogen atoms. The complex then collapses, expelling the chloride ion and restoring the aromaticity of the pyrimidine ring to yield the final product, 4-hydrazino-5-methoxy-2-phenylpyrimidine.
The overall reaction is facilitated by the strong nucleophilicity of hydrazine and the electron-withdrawing nature of the pyrimidine ring.[5][6]
Critical Safety & Handling Protocol: Hydrazine Hydrate
WARNING: Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS). They are acutely toxic, corrosive, carcinogenic, and potentially explosive.[7][8] All handling must be performed with extreme caution within a designated PHS area and inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All operations involving hydrazine hydrate, including weighing, transferring, and the reaction itself, must be conducted within a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[8]
-
-
Spill & Emergency Procedures:
-
Spill: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area immediately, notify personnel and your supervisor, and call emergency services (911).[7]
-
Exposure (Skin/Eyes): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[7][9][10]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7]
-
-
Waste Disposal:
Experimental Protocol & Workflow
This protocol details the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Quantity (10 mmol scale) | Molar Eq. | Notes |
| 4-Chloro-5-methoxy-2-phenylpyrimidine | 220.65 | 13317-67-4 | 2.21 g | 1.0 | Starting material. |
| Hydrazine Hydrate (~64% Hydrazine, ~36% Water) | 50.06 | 7803-57-8 | ~1.56 mL (1.61 g) | ~3.0 | Reagent and acid scavenger. Use with caution. |
| Ethanol (200 proof) | 46.07 | 64-17-5 | 40 mL | - | Reaction solvent. |
| Deionized Water | 18.02 | 7732-18-5 | ~100 mL | - | For precipitation and washing. |
| Diethyl Ether | 74.12 | 60-29-7 | ~20 mL | - | For washing. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper or Büchner funnel with vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F254) and developing chamber
Synthesis Procedure
-
Reaction Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and attach the reflux condenser. Ensure the setup is securely clamped within the chemical fume hood.
-
Reagent Addition: To the flask, add 4-chloro-5-methoxy-2-phenylpyrimidine (2.21 g, 10.0 mmol). Add ethanol (40 mL) to dissolve the starting material. Begin stirring.
-
Hydrazine Addition: Carefully and slowly add hydrazine hydrate (~1.56 mL, ~30.0 mmol) to the stirring solution at room temperature. The use of a 3-fold excess ensures the reaction goes to completion and neutralizes the HCl byproduct.
-
Reaction Heating: Heat the reaction mixture to reflux (approx. 78-80°C) using the heating mantle. Maintain a gentle reflux for 3-5 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and spotting it on a TLC plate. A suitable eluent system is Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The product spot should be more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Product Isolation (Work-up):
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A white or off-white precipitate should form.
-
Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with additional deionized water (2 x 25 mL) to remove any residual hydrazine and salts.
-
Wash the filter cake with a small amount of cold diethyl ether (1 x 20 mL) to aid in drying and remove non-polar impurities.
-
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected product is a white to pale yellow solid.
Workflow Diagram
Product Characterization
The identity and purity of the synthesized 4-hydrazino-5-methoxy-2-phenylpyrimidine should be confirmed using standard analytical techniques.
-
Appearance: White to pale yellow solid.
-
Expected Yield: 85-95%.
-
Melting Point (MP): A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.
-
Mass Spectrometry (MS):
-
Formula: C11H12N4O
-
Molecular Weight: 216.24 g/mol
-
Expected Ion (ESI+): [M+H]+ = 217.11
-
-
NMR Spectroscopy: The structure can be unequivocally confirmed by 1H and 13C NMR spectroscopy.
-
1H NMR (DMSO-d6, 400 MHz): Expected signals would include a singlet for the pyrimidine C6-H, a singlet for the methoxy (-OCH3) protons, multiplets for the phenyl group protons, and broad singlets for the hydrazine (-NHNH2) protons which are exchangeable with D2O.
-
13C NMR (DMSO-d6, 100 MHz): Expected signals would correspond to the distinct carbons of the pyrimidine and phenyl rings, as well as the methoxy carbon.[11][12]
-
References
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- Trofimov, B. A., et al. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
- Thomas, S. Z., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 142(45), 19291–19303.
- Elgemeie, G. H., et al. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. LOCKSS.
- Abdel-Wahab, B. F., et al. (2012).
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- Česnek, M., et al. (2026). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.
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- Ferreira, R. J., et al. (2025).
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- Mogilaiah, K., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences.
- Murthy, A. K., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
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- Organic Syntheses Procedure. (2013). (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine.
- Ferreira, R. J., et al. (2025).
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(9), 1735-1750.
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- CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
- PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine.
- Al-Suwaidan, I. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125.
- Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914-1918.
- Barbosa, L. C. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Sigma-Aldrich. (n.d.). 4-Chloro-5-methoxy-2-methylpyrimidine.
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- Organic Chemistry Portal. (n.d.).
- CN102786638A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
- Ding, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
- PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine.
- ChemScene. (n.d.). 4-Chloro-5-methoxypyrimidine.
- Ding, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.
- Al-Omary, F. A. M., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY.
- CN106045864A - Production process for preparing 4-chloro-2,5-dimethoxyaniline with hydrazine hydrate catalytic reduction method.
- ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f.
- Al-Wahaibi, L. H., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(22), 7954.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Phenyl-4-chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds, including nucleobases in DNA and RNA.[1] Its prevalence in medicinal chemistry is a testament to its ability to engage in a variety of biological interactions, leading to a wide spectrum of therapeutic applications.[2] Functionalized pyrimidines are integral components of approved drugs for treating a range of diseases, from cancers and viral infections to cardiovascular and central nervous system disorders. Consequently, the development of robust and versatile synthetic methodologies for the derivatization of the pyrimidine core is of paramount importance in modern drug discovery and development.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions offer a mild and efficient means to introduce molecular complexity and diversity, often with high functional group tolerance and selectivity. This guide focuses on the application of these transformative reactions to a specific and valuable building block: 2-phenyl-4-chloropyrimidine. The presence of the chloro substituent at the C4-position provides a reactive handle for a variety of palladium-catalyzed transformations, enabling the synthesis of a diverse library of 2-phenylpyrimidine derivatives with significant potential in drug discovery programs.
This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to 2-phenyl-4-chloropyrimidine. It is designed to serve as a practical guide for researchers, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms and critical parameters for successful execution.
Understanding the Reactivity of 2-Phenyl-4-chloropyrimidine
The reactivity of the C-Cl bond in 2-phenyl-4-chloropyrimidine is influenced by the electronic nature of the pyrimidine ring and the presence of the 2-phenyl substituent. The electron-deficient nature of the pyrimidine ring renders the C4-position susceptible to nucleophilic attack and facilitates the oxidative addition of palladium(0), a key step in most cross-coupling catalytic cycles. Generally, the reactivity of halopyrimidines follows the trend I > Br > Cl, making chloro-substituted pyrimidines the most challenging substrates.[2] However, the development of sophisticated palladium catalysts and ligands has largely overcome this limitation.
The 2-phenyl group can exert both electronic and steric effects. Electronically, it can influence the electron density of the pyrimidine ring, which in turn affects the rate of oxidative addition. Sterically, the phenyl group may influence the approach of the catalyst and the coupling partner to the C4 position. For 2,4-dichloropyrimidines, reactions typically occur preferentially at the more reactive C4-position.[2] This selectivity is anticipated to be retained in 2-phenyl-4-chloropyrimidine.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chlorination of 4-Chloro-5-methoxy-2-phenylpyrimidine
Welcome to the technical support center for the chlorination of 4-chloro-5-methoxy-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound, 2,4-dichloro-5-methoxy-2-phenylpyrimidine.
Introduction
The conversion of a hydroxyl or oxo group on a pyrimidine ring to a chlorine atom is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds.[1][2] The resulting chlorinated pyrimidine is a versatile intermediate for subsequent nucleophilic substitution reactions.[2] However, the chlorination of substituted pyrimidines, such as 4-chloro-5-methoxy-2-phenylpyrimidine, can present challenges including incomplete reactions, byproduct formation, and difficult workups. This guide provides a comprehensive resource to address these common issues and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common chlorinating agent for this type of reaction?
A1: Phosphorus oxychloride (POCl₃) is the most widely used and effective chlorinating agent for converting hydroxypyrimidines (or their tautomeric pyrimidone forms) to chloropyrimidines.[3][4][5] While other reagents like thionyl chloride (SOCl₂) can be used, POCl₃ is generally preferred for its reactivity with nitrogen-containing heterocycles.[4] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is employed to increase reactivity.[4]
Q2: What are the typical reaction conditions for the chlorination of a hydroxypyrimidine?
A2: Traditionally, the reaction involves heating the hydroxypyrimidine in a large excess of POCl₃, which often serves as both the reagent and the solvent.[3][5] Temperatures can range from 80°C to 160°C.[1][3] However, more modern, solvent-free methods have been developed that use an equimolar amount of POCl₃ in a sealed reactor at high temperatures (e.g., 140-160°C), often in the presence of a base like pyridine.[5][6][7]
Q3: What are the most common byproducts in pyrimidine chlorination reactions?
A3: Common byproducts can include:
-
Over-chlorinated pyrimidines: If multiple positions on the pyrimidine ring are susceptible to chlorination.[3]
-
Hydrolysis products: The chlorinated product can react with water during the reaction or workup, converting the chloro group back to a hydroxyl group.[3]
-
Ring-opened or rearranged products: Under harsh conditions, the pyrimidine ring can degrade.[3]
-
Solvent-related byproducts: If a reactive solvent like dimethylformamide (DMF) is used, it can sometimes be incorporated into side products.[3]
Q4: What is the role of a tertiary amine base in the reaction?
A4: A tertiary amine, such as pyridine, N,N-dimethylaniline, or triethylamine, is often added to the reaction.[1][4][8] It acts as a scavenger for the hydrogen chloride (HCl) generated during the reaction, which can sometimes catalyze side reactions.[4] The base can also help to generate a more reactive intermediate, thereby accelerating the reaction.[3]
Q5: My reaction is sluggish or incomplete. What are the possible causes?
A5: Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: Ensure at least one equivalent of POCl₃ is used for each hydroxyl group being replaced.[4]
-
Low Reaction Temperature: The reaction often requires significant heating to proceed to completion.[3][4]
-
Short Reaction Time: Monitor the reaction by a suitable method (e.g., TLC or LCMS) to ensure it has gone to completion.
-
Poor Reagent Quality: POCl₃ that has been exposed to moisture will be less reactive. Using fresh or distilled POCl₃ is recommended.[4]
-
Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent water from consuming the POCl₃.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the chlorination of 4-chloro-5-methoxy-2-phenylpyrimidine.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 2,4-dichloro-5-methoxy-2-phenylpyrimidine | Incomplete reaction. | Increase reaction temperature or prolong reaction time.[3] Ensure starting material is fully dissolved or well-suspended. Use fresh, anhydrous POCl₃.[4] |
| Product hydrolysis during workup. | Quench the reaction mixture by slowly pouring it onto crushed ice or into a cold, basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[3] Extract the product immediately into an organic solvent. | |
| Mechanical loss during purification. | Optimize purification method. If the product is a solid, ensure complete precipitation before filtration. If using column chromatography, select an appropriate solvent system to minimize tailing. | |
| Formation of Impurities | Over-chlorination. | Reduce the stoichiometry of the chlorinating agent.[3] Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[3] |
| Starting material remains. | See "Incomplete reaction" above. | |
| Unidentified byproducts. | Analyze byproducts by LCMS or GCMS to identify their structures. This can provide insight into the side reactions occurring. Consider lowering the reaction temperature to improve selectivity.[3] | |
| Difficult Workup | Highly exothermic and hazardous quenching. | Cool the reaction mixture to room temperature before quenching.[4] Slowly add the reaction mixture to a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood.[9] |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. | |
| Product is water-soluble. | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product. |
Experimental Protocols
Method 1: Traditional Chlorination with Excess POCl₃
This method is suitable for small-scale laboratory preparations.
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-5-methoxy-2-phenylpyrimidine (1 equivalent).
-
In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents), which will also act as the solvent.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-6 hours.[1] Monitor the reaction progress by TLC or LCMS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ by vacuum distillation.[9]
-
Slowly and cautiously pour the viscous residue onto a large amount of crushed ice with vigorous stirring.[9] This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution with a saturated sodium carbonate or sodium bicarbonate solution to a pH of 8-9.[3][7]
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Solvent-Free Chlorination with Equimolar POCl₃
This greener and more scalable method minimizes waste and improves safety.[6][7]
Procedure:
-
To a Teflon-lined stainless steel reactor, add 4-hydroxy-5-methoxy-2-phenylpyrimidine (1 equivalent), phosphorus oxychloride (POCl₃) (1 equivalent per hydroxyl group), and pyridine (1 equivalent).[7]
-
Seal the reactor and heat the mixture to 160°C for 2 hours.[5][6][7]
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.[7]
-
If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.[7] If the product is an oil, extract it with an organic solvent as described in Method 1.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the conversion of the hydroxypyrimidine to the desired dichlorinated product.
Caption: Chlorination of 4-hydroxy-5-methoxy-2-phenylpyrimidine.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting the chlorination reaction.
Analytical Methods
To effectively monitor the reaction and assess the purity of the final product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LCMS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.
-
Gas Chromatography-Mass Spectrometry (GCMS): Useful for analyzing the purity of the final product, especially for volatile compounds.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product.
Safety Precautions
Working with phosphorus oxychloride requires strict safety measures:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
POCl₃ reacts violently with water. Ensure all glassware is dry and the reaction is protected from moisture.
-
The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.[9]
References
Sources
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- 2. bhu.ac.in [bhu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Preventing hydrolysis of 4-Chloro-5-methoxy-2-phenylpyrimidine during workup
Created by the Gemini Application Science Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxy-2-phenylpyrimidine. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during experimental workups, with a primary focus on preventing unwanted hydrolysis of the labile 4-chloro substituent.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a hydroxylated byproduct in my reaction mixture after workup. What is causing this?
A1: The formation of 4-hydroxy-5-methoxy-2-phenylpyrimidine is a common issue arising from the hydrolysis of the 4-chloro group. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, making the carbon at the 4-position susceptible to nucleophilic attack.[1] During aqueous workup, water or hydroxide ions can act as nucleophiles, displacing the chloride and leading to the undesired hydroxylated byproduct. This process is often exacerbated by elevated temperatures and strongly acidic or basic conditions.[1]
Q2: What is the general mechanism of hydrolysis for this compound?
A2: The hydrolysis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. First, a nucleophile (like a hydroxide ion) attacks the electron-deficient C-4 position of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the hydroxylated product.
Q3: How do the substituents (5-methoxy and 2-phenyl) on the pyrimidine ring affect the rate of hydrolysis?
A3: The substituents on the pyrimidine ring play a crucial role in modulating the reactivity of the 4-chloro group. The 5-methoxy group is an electron-donating group, which slightly increases the electron density of the pyrimidine ring, potentially making it less susceptible to nucleophilic attack compared to an unsubstituted chloropyrimidine. Conversely, the 2-phenyl group can have a more complex influence. While it is generally considered electron-withdrawing through inductive effects, its overall impact depends on its conformation relative to the pyrimidine ring. However, the combined electron-withdrawing nature of the two ring nitrogens generally dominates, rendering the 4-position electrophilic and prone to substitution.
Q4: Are there any general precautions I should take during the workup to minimize hydrolysis?
A4: Yes, several general precautions can significantly reduce the extent of hydrolysis:
-
Temperature Control: Keep the reaction mixture and all workup solutions cold (0-5 °C) whenever possible. Hydrolysis rates increase with temperature.
-
pH Management: Avoid strongly acidic or alkaline conditions. If a basic wash is necessary, use a mild, non-nucleophilic base and minimize the exposure time.
-
Minimize Water Contact: If the reaction is performed in a non-aqueous solvent, try to minimize the amount of water used during the workup.
-
Prompt Extraction: After quenching the reaction, proceed with the extraction into an organic solvent without delay to move the product away from the aqueous phase.
Troubleshooting Guide: Hydrolysis During Workup
This section provides a structured approach to diagnosing and resolving issues related to the hydrolysis of 4-Chloro-5-methoxy-2-phenylpyrimidine.
| Observation | Potential Cause | Recommended Solution |
| Significant formation of 4-hydroxy byproduct (confirmed by LC-MS or NMR) | Excessive heat during workup. | Maintain a low temperature (0-5 °C) throughout the entire workup process, including quenching, washing, and extraction steps. |
| Prolonged exposure to aqueous base. | Use a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).[1] Minimize the contact time between the organic and aqueous basic layers. | |
| Highly acidic reaction conditions carrying over to the workup. | If the reaction is run under acidic conditions, quench with a cold, dilute solution of a mild base like NaHCO₃ to neutralize the acid before proceeding with the main workup. | |
| Use of a protic solvent that can act as a nucleophile. | If the reaction solvent is an alcohol or water, consider switching to a non-protic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) for the reaction and workup.[1] | |
| Emulsion formation during extraction with aqueous base. | High concentration of salts or polar byproducts. | Dilute the mixture with more organic solvent and brine. A gentle centrifugation may also help to break the emulsion. |
| Low recovery of the desired product after workup. | Product is partially soluble in the aqueous phase. | Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery. Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of the organic product in the aqueous phase. |
| Hydrolysis is occurring despite precautions. | Consider a completely non-aqueous workup or a workup using a phase-transfer catalyst (see detailed protocols below). |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup with Minimized Hydrolysis
This protocol is a standard and effective method for working up reactions containing 4-Chloro-5-methoxy-2-phenylpyrimidine, designed to minimize the risk of hydrolysis.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add the reaction mixture to a beaker containing a cold (0-5 °C), stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer to ensure it is between 7.5 and 8.5.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Cold deionized water (1 x volume of the organic layer)
-
Cold brine (saturated aqueous NaCl solution) (1 x volume of the organic layer)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Non-Aqueous Workup for Highly Sensitive Reactions
For reactions where even minimal contact with water leads to significant hydrolysis, a non-aqueous workup is recommended.
Step-by-Step Methodology:
-
Solvent Removal: If the reaction solvent is volatile (e.g., DCM, THF), remove it under reduced pressure. If the solvent is high-boiling (e.g., DMF, DMSO), proceed to the next step.
-
Precipitation/Trituration:
-
Option A (Precipitation): Add a non-polar solvent in which the desired product is insoluble (e.g., hexanes, diethyl ether) to the reaction mixture to precipitate the product.
-
Option B (Trituration): If the product is an oil, add a non-polar solvent and stir vigorously to wash away impurities, then decant the solvent.
-
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, non-polar solvent.
-
Drying: Dry the product under high vacuum to remove any residual solvent.
-
Further Purification: If necessary, the product can be purified by column chromatography using a non-polar eluent system.
Protocol 3: Workup Using Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be an effective strategy to facilitate reactions and simplify workups by keeping the reactants in separate immiscible phases. This can minimize contact between the sensitive chloropyrimidine and aqueous nucleophiles.
Step-by-Step Methodology:
-
Reaction Setup: Conduct the reaction in a biphasic system (e.g., toluene/water) with a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).[2]
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Organic Layer Isolation: Collect the organic layer containing the product.
-
Washing: Wash the organic layer with brine to remove the phase-transfer catalyst and any residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the key steps in the hydrolysis of 4-Chloro-5-methoxy-2-phenylpyrimidine and the factors that can influence this undesirable side reaction.
Sources
Technical Support Center: Optimization of SNAr Reaction Rates for Sterically Hindered Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving sterically hindered pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving efficient and selective synthesis with these demanding substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
The Challenge of Steric Hindrance in Pyrimidine SNAr Reactions
The pyrimidine core is a cornerstone of medicinal chemistry, but its functionalization can be notoriously difficult, especially when steric bulk is present on either the pyrimidine ring or the incoming nucleophile.[1] Steric hindrance can impede the approach of the nucleophile to the electron-deficient carbon, slowing down or completely stalling the formation of the critical Meisenheimer intermediate, which is the rate-determining step of the SNAr mechanism.[2][3] This guide provides strategies to overcome these kinetic barriers to drive your reactions to completion.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of sterically hindered pyrimidines via SNAr reactions in a direct question-and-answer format.
Question 1: My SNAr reaction shows low or no conversion, even after prolonged reaction times. What are the primary factors to investigate?
Answer: Low conversion is the most common issue when dealing with sterically hindered substrates. The problem typically stems from a combination of insufficient substrate activation, suboptimal reaction conditions, or poor nucleophile reactivity. Here is a systematic approach to troubleshooting:
1. Re-evaluate the Pyrimidine Substrate:
-
Leaving Group (LG): The reactivity order for leaving groups in SNAr is F > Cl > Br > I.[4] The high electronegativity of fluorine makes the attached carbon significantly more electrophilic and susceptible to attack. If you are using a chloro- or bromo-pyrimidine and observing low reactivity, consider synthesizing the fluoro-analogue. While fluorine is a poorer leaving group in terms of bond strength, its ability to activate the ring for the initial nucleophilic attack (the rate-determining step) is often the dominant factor.[3]
-
Activating Groups: SNAr reactions are facilitated by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the Meisenheimer intermediate through resonance or induction.[5][6] If your pyrimidine substrate lacks potent EWGs (like -NO₂, -CN, -CF₃) ortho or para to the leaving group, the reaction will be inherently sluggish. While you may not be able to change the core structure, this factor helps explain the challenge and emphasizes the need to maximize other parameters.
2. Enhance Nucleophile Reactivity:
-
Nucleophilicity: Ensure your nucleophile is sufficiently potent. For alcohols or thiols, deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to addition is crucial to generate the more reactive alkoxide or thiolate. For amines, which are often used as neutral nucleophiles, their inherent basicity and steric profile are key.
-
Base Selection: When a base is required, its choice is critical. For generating anionic nucleophiles, use a strong base. For scavenging the acid byproduct (e.g., HCl), a non-nucleophilic organic base like DIPEA or a carbonate base like K₂CO₃ or Cs₂CO₃ is often effective.[7] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base frequently used in related amination reactions.[7]
3. Optimize Reaction Conditions:
-
Solvent: The choice of solvent is paramount. Polar aprotic solvents such as DMSO, DMF, NMP, or DMAc are the standard for SNAr reactions.[2][4][8] These solvents excel at solvating the counter-ion of the nucleophile, leaving a more "naked" and therefore more reactive anionic nucleophile.[4] Avoid protic solvents like ethanol or water unless using specific green chemistry protocols, as they can solvate the nucleophile itself, reducing its potency.[9]
-
Temperature: Sterically hindered reactions often require significant thermal energy to overcome the activation barrier. If your reaction is proceeding at 80 °C, incrementally increase the temperature to 100 °C, 120 °C, or even higher. Many modern SNAr reactions are performed at elevated temperatures.[7][10] For small-scale reactions, microwave irradiation is an excellent tool for rapidly heating the reaction mixture and can dramatically accelerate reaction rates.[7][11]
Troubleshooting Workflow for Low Conversion
Caption: The two-step addition-elimination mechanism of SNAr.
Q2: How do I select the best solvent and base for my reaction?
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic: DMSO, DMF, NMP | These solvents effectively solvate cations, leaving the nucleophilic anion more reactive. Their high boiling points also allow for necessary heating. [2][4] |
| Base | For generating nucleophiles: NaH, KHMDS, LiHMDS | Strong, non-nucleophilic bases that completely deprotonate alcohols and thiols without competing in the reaction. |
| For scavenging acid: K₂CO₃, Cs₂CO₃, DIPEA | Weaker, often non-nucleophilic bases that neutralize the acid (e.g., HCl) formed during the reaction, preventing it from protonating and deactivating the nucleophile. [7][12] |
Q3: Can SNAr reactions be performed under "green" conditions?
Yes, significant progress has been made in developing more environmentally benign SNAr protocols. Researchers have successfully used water as a solvent, often in the presence of a phase-transfer catalyst or a benign polymeric additive like hydroxypropyl methylcellulose (HPMC), which can create micellar environments to facilitate the reaction. [10][13]Green solvents like polyethylene glycol (PEG) have also been shown to be effective media for these reactions, sometimes allowing for very short reaction times. [14] Q4: When should I give up on SNAr and try a metal-catalyzed cross-coupling reaction instead?
If you have thoroughly optimized the SNAr conditions (high temperature, potent nucleophile, optimal solvent) and still see no conversion, it may be time to consider an alternative. This is especially true for:
-
Electron-rich pyrimidines: Substrates lacking EWGs are highly unreactive towards SNAr.
-
Extremely weak nucleophiles: Some nucleophiles are simply not strong enough to initiate the reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed alternative for forming C-N bonds and is often effective where SNAr fails. [7]
Caption: Decision tree for choosing between SNAr and cross-coupling.
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with a Sterically Hindered Chloropyrimidine and an Amine Nucleophile
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the sterically hindered chloropyrimidine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) and the amine nucleophile (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening Solvents for Optimization
-
Setup: In parallel reaction vials, place the sterically hindered pyrimidine (0.1 mmol, 1.0 equiv), the nucleophile (0.15 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv).
-
Solvent Addition: To each vial, add a different anhydrous solvent (1 mL each): Vial 1 (DMSO), Vial 2 (DMF), Vial 3 (NMP), Vial 4 (Dioxane), Vial 5 (Toluene).
-
Reaction: Place all vials in a heating block set to 100 °C and stir for a set time (e.g., 4 hours).
-
Analysis: After the allotted time, cool the vials, take a small aliquot from each, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the percent conversion in each solvent. This will identify the most effective solvent system for your specific substrates.
References
-
Butkiewicz, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7773. [Link]
-
Coronado, D., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2019(4), M1094. [Link]
-
Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
-
Pommey, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(11), 2955. [Link]
-
ACS Green Chemistry Institute (n.d.). SNAr Solvents and Reagents. ACS. [Link]
-
Ryu, S. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Slanina, T., & Sugiura, K. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 24(50), 13079-13093. [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
-
NotEvans (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]
-
Le, T. C., et al. (2016). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 18(16), 4124-4127. [Link]
-
Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861. [Link]
-
Slanina, T., & Sugiura, K. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]
-
Powers, J. C., & Seath, C. P. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 85(1), 419-428. [Link]
-
ACS Green Chemistry Institute (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS. [Link]
-
LibreTexts Chemistry (2023). 5.6 Nucleophilic Aromatic Substitution: SNAr. LibreTexts. [Link]
-
Miller, J. (1987). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Journal of the Brazilian Chemical Society, 8(3), 209-221. [Link]
-
Organic Chemistry (2024). Lecture-18 SnAr or ArSn reactions (Nucleophilic aromatic substitution reactions). YouTube. [Link]
-
Crestey, F., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 20(13), 3956-3960. [Link]
-
ACS Green Chemistry Institute (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. ACS. [Link]
-
The Organic Chemistry Tutor (2020). Ch 23 - SNAr. YouTube. [Link]
-
Slanina, T., & Sugiura, K. (2018). Nucleophilic substitution reactions with a variety of heteroaromatic, and active methylene nucleophiles on the norcorrole backbone. ResearchGate. [Link]
-
Chem Help ASAP! (2020). SNAr reaction scope & limitations. YouTube. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 14. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Recrystallization of 4-Chloro-5-methoxy-2-phenylpyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of 4-Chloro-5-methoxy-2-phenylpyrimidine. Given the absence of specific published solubility data for this compound, this guide emphasizes a systematic, empirical approach to solvent selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal recrystallization solvent should exhibit a significant difference in the solubility of the compound of interest at elevated temperatures compared to room or sub-ambient temperatures.[1][2] Specifically, the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[3] This temperature-dependent solubility differential is the fundamental principle that enables the purification of the compound from impurities.[1] Additionally, an ideal solvent should not react with the compound being purified, should be relatively volatile for easy removal from the purified crystals, and should be non-toxic and inexpensive.[3]
Q2: I can't find any published solubility data for 4-Chloro-5-methoxy-2-phenylpyrimidine. Where should I start?
When specific solubility data is unavailable, a systematic solvent screening process is the most effective starting point. This involves testing the solubility of a small amount of your compound in a range of common laboratory solvents of varying polarities. A logical approach is to start with solvents that have been used for the recrystallization of other pyrimidine derivatives, such as ethanol.
Q3: Should I use a single solvent or a mixed solvent system?
A single solvent that meets the ideal criteria is often the simplest and most effective choice for recrystallization.[3] However, if a suitable single solvent cannot be identified, a mixed solvent system, also known as a two-solvent system, can be employed.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[5] The two solvents must be miscible with each other.[3]
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
For compounds that are only soluble in high-boiling point solvents, conventional cooling recrystallization can be challenging. In such cases, anti-solvent vapor diffusion is a highly effective technique.[6] This method involves dissolving the compound in a minimal amount of the high-boiling point solvent in a small, open container. This container is then placed inside a larger, sealed chamber containing a more volatile anti-solvent in which the compound is insoluble. Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually decreasing its solubility and promoting the growth of crystals.[6]
Systematic Solvent Selection Protocol
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 4-Chloro-5-methoxy-2-phenylpyrimidine.
Experimental Workflow for Solvent Screening
Caption: Workflow for single solvent screening.
Step-by-Step Methodology for Solubility Testing
-
Preparation: Place approximately 10-20 mg of 4-Chloro-5-methoxy-2-phenylpyrimidine into several small test tubes.
-
Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is presented in the table below.
-
Room Temperature Solubility: To each test tube, add the selected solvent dropwise (e.g., 0.5 mL at a time) and vortex or agitate the mixture. Observe if the solid dissolves at room temperature.[7]
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. It may, however, be a suitable "good" solvent for a mixed-solvent system.
-
-
Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.[7] Add the solvent dropwise until the solid just dissolves. Be patient, as some solids take time to dissolve.
-
Cooling and Crystal Formation: Once the solid has dissolved in the hot solvent, allow the test tube to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod just below the surface of the liquid to induce nucleation.[2] After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: A good single solvent for recrystallization is one in which the compound is insoluble at room temperature but completely soluble at the solvent's boiling point, and which yields a good crop of crystals upon cooling.[2]
Data Presentation: Solvent Screening Panel
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of 4-Chloro-5-methoxy-2-phenylpyrimidine (Hypothetical) |
| Water | 1.000 | 100 | Likely insoluble |
| Ethanol | 0.654 | 78 | Potentially a good candidate |
| Isopropanol | 0.546 | 82 | Potentially a good candidate |
| Acetone | 0.355 | 56 | May be too soluble |
| Ethyl Acetate | 0.228 | 77 | May be too soluble |
| Toluene | 0.099 | 111 | Potentially a good candidate |
| Hexane | 0.009 | 69 | Likely insoluble |
Polarity index values are relative to water and are for general guidance.
Troubleshooting Guide
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting common recrystallization issues.
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: The solution may not be supersaturated, meaning too much solvent was used.[8]
-
Solution: Reheat the solution to its boiling point and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[9]
-
-
Possible Cause: Nucleation has not been initiated.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The solution is supersaturated to the point where the compound comes out of solution at a temperature above its melting point.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[9]
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.
-
Issue 3: Low Recovery of Crystalline Product
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10] You can attempt to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. It can also be beneficial to use a small excess of the hot solvent to prevent crystallization during this step.[11]
-
Issue 4: Crystals are Colored
-
Possible Cause: The presence of colored impurities.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]
-
References
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine.[Link]
- Google Patents. (2009). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
Experiment 2: Recrystallization. [Link]
-
Recrystallization. [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University.
-
Scribd. Recrystallization Guide for Chemists.[Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting.[Link]
- McNamara, D. P., Childs, S. L., Giordano, J., Iarriccio, A., Cassidy, J., Shet, M. S., ... & Stahly, B. C. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(5), 2268-2279.
-
University of York. Single-solvent recrystallisation.[Link]
- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.[Link]
-
Semantic Scholar. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.[Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide.[Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.[Link]
-
TSI Journals. (2010). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles.[Link]
-
Chem 267. Recrystallization. [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.[Link]
-
Patsnap. (2009). Preparation of 2,4-dichloro-5-methoxy pyrimidine.[Link]
Sources
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9 [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Chloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their experiments. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical insights and actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine substrate is showing low to no conversion. What are the most common culprits?
Low conversion in Suzuki couplings with chloropyrimidines is a frequent challenge, often attributable to a combination of factors. The primary issues to investigate are:
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating to the palladium catalyst and deactivating it.[1][2][3] This is especially prevalent with pyrimidines that are electron-rich.
-
Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in chloropyrimidines is inherently stronger and less reactive than corresponding carbon-bromine (C-Br) or carbon-iodine (C-I) bonds.[4][5][6] This makes the initial oxidative addition of the palladium catalyst to the chloropyrimidine—the first and often rate-limiting step of the catalytic cycle—more difficult to achieve.
-
Boronic Acid/Ester Instability: Boronic acids and their derivatives can be unstable under the reaction conditions.[7] They are susceptible to side reactions such as protodeboronation (where the boron group is replaced by a hydrogen atom) and homocoupling, particularly at elevated temperatures or in the presence of oxygen.[1][7][8][9]
-
Suboptimal Reaction Conditions: The success of the Suzuki coupling is highly dependent on the careful selection and interplay of the catalyst, ligand, base, and solvent system.[3][4][8][10] An incompatible combination of these components can lead to a significant drop in catalytic activity and, consequently, low yields.
Q2: I suspect my catalyst system is the problem. How do I select the right palladium catalyst and ligand for a challenging chloropyrimidine coupling?
The choice of the palladium source and, more critically, the ligand is paramount for activating the relatively inert C-Cl bond and achieving a successful reaction.
-
The Ligand's Role is Key: The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[7] For challenging substrates like chloropyrimidines, the ligand must be sufficiently electron-rich to promote the oxidative addition step.[7][11]
-
Embrace Bulky, Electron-Rich Ligands: To overcome the low reactivity of aryl chlorides, bulky and electron-donating phosphine ligands are often the solution.[12][13] Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) have demonstrated considerable success.[3][13] These ligands increase the electron density on the palladium atom, which facilitates its insertion into the C-Cl bond.[14]
-
Consider Precatalysts: Modern palladium precatalysts, which are air- and moisture-stable, are designed to reliably generate the active Pd(0) species in situ. PEPPSI-type and other NHC-based precatalysts are excellent choices for these types of couplings.[7]
Below is a table summarizing the performance of various catalyst systems in the Suzuki coupling of chloropyrimidines, compiled from literature data.
| Catalyst System | Chloropyrimidine Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | 5 | [4] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | High | 5 | [4] |
| PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | Not Specified | Not Specified | Not Specified | 0.5 | [4] |
Q3: How does the choice of base affect the reaction, and what should I consider when selecting one?
The base plays a critical, multifaceted role in the Suzuki coupling. It is required to activate the boronic acid, facilitating the crucial transmetalation step where the organic group is transferred from boron to palladium.[14][15]
-
Base Strength and Type: A variety of inorganic bases are commonly employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[7][13] The choice is often empirical and substrate-dependent.[13] For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[13][16]
-
Solubility is Crucial: The effectiveness of a base is also tied to its solubility in the reaction medium.[13] Often, aqueous solutions of bases are used to ensure a sufficient concentration of the active basic species.[13][17]
-
Screening is Recommended: Due to the high degree of substrate dependency, it is often advisable to perform a small-scale screen of several bases to identify the optimal choice for your specific reaction.
Q4: My reaction is a complex mixture with several side products. What are the likely culprits and how can I minimize them?
The formation of side products can significantly diminish the yield of your desired coupled product. The most common side reactions in Suzuki couplings are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[9][13] This side reaction is often exacerbated by the presence of water and elevated temperatures.[13]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl species.[7][8] This is often promoted by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II).[7]
-
Dehalogenation: In this side reaction, the chlorine atom on the pyrimidine is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[7]
Troubleshooting Workflow
If you are experiencing low conversion, a systematic approach to troubleshooting is essential. The following workflow, visualized in the diagram below, outlines a logical sequence of steps to diagnose and resolve the issue.
Caption: A stepwise decision diagram for troubleshooting low conversion in Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling of a Chloropyrimidine
This protocol provides a starting point for the Suzuki coupling of a generic chloropyrimidine with an arylboronic acid.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]
-
Base (e.g., K₂CO₃, 3.0 mmol)[4]
-
Solvent (e.g., 1,4-Dioxane, 7 mL)[4]
Procedure:
-
To a flame-dried reaction vessel, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), base (3.0 mmol), and palladium catalyst (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (7 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening of Palladium Catalysts and Ligands
When the initial catalyst system fails, a small-scale screen of different catalysts and ligands is a highly effective strategy.
Setup:
-
Prepare a stock solution of your chloropyrimidine and boronic acid in the chosen solvent.
-
In an array of reaction vials, dispense an equal volume of the stock solution.
-
To each vial, add a different palladium catalyst/ligand combination.
-
Add the chosen base to each vial.
-
Seal the vials, place them in a heating block, and run the reactions in parallel under an inert atmosphere.
-
Analyze the outcome of each reaction by LC-MS to determine the relative conversion rates.
The Suzuki Coupling Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is crucial for effective troubleshooting. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
- What is the prominent role of water in the Suzuki reaction? - Quora.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Protodeboronation - Wikipedia.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
- Suzuki reaction - Wikipedia.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- troubleshooting low conversion in Suzuki coupling reactions - Benchchem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Stability & Handling of 4-Chloro-5-methoxy-2-phenylpyrimidine
Executive Summary
This guide addresses the stability profile of 4-Chloro-5-methoxy-2-phenylpyrimidine (referred to herein as CMPP ) in aqueous basic media.
While the 5-methoxy group (electron-donating) provides some deactivation of the pyrimidine ring compared to 5-nitro or unsubstituted analogs, the C4-chloride remains a labile leaving group. In basic aqueous conditions (
Part 1: Diagnostic FAQs (The "What is happening?" Phase)
Q1: My starting material is disappearing in 1M NaOH/KOH even at room temperature. Is this expected?
Yes.
Despite the stabilizing effect of the 5-methoxy group, the pyrimidine ring is inherently electron-deficient (two nitrogen atoms withdraw density). In the presence of strong nucleophiles like hydroxide ions (
-
Mechanism: The reaction proceeds via an
addition-elimination pathway. -
Observation: You will observe the loss of the chlorine atom and the formation of a more polar species.
Q2: I see a new peak in LC-MS with a mass difference of -18 Da. What is it?
This is the hydrolysis product.
-
Math: Loss of Chlorine (
Da) + Gain of Hydroxyl ( Da) Net change of Da. -
Identity: 5-methoxy-2-phenylpyrimidin-4-ol.
-
Critical Insight: In solution (and solid state), this molecule tautomerizes to the 5-methoxy-2-phenylpyrimidin-4(3H)-one . This lactam form is thermodynamically favored over the lactim (enol) form.
Q3: A white precipitate forms when I acidify the reaction mixture. Is this my product?
Likely, yes. The hydrolysis product (the pyrimidinone) often exhibits significantly lower solubility in acidic/neutral aqueous media compared to the chloropyrimidine starting material or the anionic salt form present in high pH. The "2-phenyl" group adds lipophilicity, making the neutral pyrimidinone prone to crashing out upon acidification (quenching).
Part 2: Troubleshooting Protocols (The "How to fix it" Phase)
Scenario A: Preventing Unwanted Hydrolysis During Substitution Reactions
User Intent: You are trying to react CMPP with an amine or alkoxide, but you are seeing competitive hydrolysis.
Step-by-Step Protocol:
-
Temperature Modulation:
-
Action: Lower the reaction temperature by 10°C increments.
-
Reasoning: Hydrolysis has a higher activation energy barrier than amination with potent nucleophiles. Lower temperatures favor the kinetic amine substitution over the thermodynamic hydrolysis.
-
-
pH Management:
-
Action: Avoid using hydroxide bases (NaOH, KOH) as acid scavengers.
-
Alternative: Use non-nucleophilic organic bases (e.g., DIPEA, Triethylamine) or weak inorganic bases (e.g.,
, ) in anhydrous solvents.
-
-
Solvent Switch:
-
Action: Switch to anhydrous aprotic solvents (THF, DMF, Acetonitrile).
-
Note: If water is required for solubility, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to keep the hydroxide in the aqueous layer and the CMPP in the organic layer.
-
Scenario B: Analytical Confirmation of the Impurity
User Intent: You need to prove to QA/QC that the impurity is the hydrolysis product.
Validation Experiment:
-
Dissolve 10 mg of CMPP in 1 mL of THF.
-
Add 1 mL of 1M NaOH.
-
Heat at 60°C for 1 hour (Forces 100% conversion).
-
Analyze via LC-MS.
-
Compare the retention time (Rt) and Mass Spectrum (MS) of this "forced degradation" sample against your reaction impurity.
Part 3: Mechanistic & Decision Visualization
Figure 1: Hydrolysis Pathway & Tautomerization
This diagram illustrates the
Caption: The reaction proceeds via addition-elimination. Note the final shift to the 'one' form (Lactam), which is the stable species isolated.
Figure 2: Troubleshooting Logic Tree
Use this flow to diagnose stability issues in real-time.
Caption: Decision matrix for identifying and resolving CMPP instability.
Part 4: Quantitative Data & Reference
Table 1: Estimated Half-Life ( ) of CMPP in Aqueous Base
Data extrapolated from general 4-chloropyrimidine kinetics [1, 2].
| pH Condition | Temperature | Estimated | Stability Rating |
| pH 8.0 | 25°C | > 24 Hours | Stable |
| pH 10.0 | 25°C | ~ 4-6 Hours | Moderate Risk |
| pH 12.0 | 25°C | < 30 Minutes | Unstable |
| pH 12.0 | 60°C | < 5 Minutes | Rapid Hydrolysis |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyrimidines: Nucleophilic attack at C4/C6).
-
Giuliano, B. M., et al. (2010).[1] Tautomerism in 4-Hydroxypyrimidine... Journal of Physical Chemistry A. (Establishes the dominance of the pyrimidinone tautomer).
-
BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. (General protocols for minimizing hydrolysis).
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Pd-Catalyzed Reactions of Chloropyrimidines
Introduction
Palladium-catalyzed cross-coupling reactions are pivotal in modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex molecules containing heteroaromatic scaffolds. Chloropyrimidines are crucial building blocks in this context; however, their successful functionalization is often hampered by catalyst poisoning and deactivation. The lone pair of electrons on the pyrimidine nitrogen atoms can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and diminished reaction yields.[1] This guide provides a comprehensive resource for diagnosing and overcoming common issues related to catalyst poisoning in Pd-catalyzed reactions of chloropyrimidines.
Part 1: Troubleshooting Common Issues
This section addresses frequently encountered problems during the Pd-catalyzed cross-coupling of chloropyrimidines, offering diagnostic steps and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
The reaction stalls after a short period.
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows a large amount of unreacted starting material.
-
Inconsistent results are observed between different batches of reagents.
Possible Causes & Diagnostic Workflow:
A systematic approach is crucial to pinpoint the root cause of low or no conversion. The following workflow can help diagnose the issue:
Caption: Diagnostic workflow for low or no conversion.
Solutions:
-
Catalyst Aggregation (Palladium Black Formation): The appearance of a black precipitate is a tell-tale sign of catalyst aggregation into inactive palladium(0) nanoparticles.[2]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands stabilize the active Pd(0) species and prevent aggregation.[2] The steric bulk can also facilitate the reductive elimination step.[4]
-
Additives: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), can sometimes help stabilize the catalyst and prevent precipitation.[2]
-
-
Reagent or Solvent Poisoning: Impurities in starting materials or solvents are a common cause of catalyst poisoning.
-
Run a Control Experiment: Conduct the reaction using high-purity, anhydrous, and degassed solvents and freshly purified reagents. A significant improvement in yield will confirm that contamination was the issue.[2]
-
Purification: If the control experiment is successful, purify all reagents and solvents before use.
-
-
Sub-optimal Reaction Conditions: The lower reactivity of the C-Cl bond in chloropyrimidines necessitates carefully optimized reaction conditions.[5]
-
Ligand Screening: Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] A screening of more specialized ligands is often necessary.
-
Base Selection: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently required for less reactive chlorides.[3][6] The solubility of the base in the chosen solvent is also critical.[3]
-
Solvent Effects: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[3]
-
Issue 2: Significant Formation of Debrominated or Dechlorinated Byproducts
Symptoms:
-
The desired product is formed, but a significant amount of the pyrimidine starting material with a hydrogen atom in place of the chlorine is also observed.
Possible Causes & Solutions:
Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling.[7] This occurs via a palladium-hydride (Pd-H) species.[7]
-
Source of Hydride: The Pd-H species can be generated from various sources, including strong bases in combination with protic solvents (e.g., water or alcohols).[7]
-
Minimizing Hydrodehalogenation:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Base and Solvent Choice: Avoid strong bases that can promote hydride formation. If a strong base is necessary, use an aprotic solvent.
-
Temperature Control: Higher reaction temperatures can sometimes increase the rate of dehalogenation.[7] Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are chloropyrimidines particularly challenging substrates for Pd-catalyzed cross-coupling?
A1: There are two primary reasons:
-
Lower Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the Pd(0) catalyst compared to C-Br or C-I bonds.[5] This often requires more forcing reaction conditions and specialized, highly active catalyst systems.[3]
-
Catalyst Poisoning by the Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate strongly to the palladium catalyst.[1] This can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.
Q2: How do bulky, electron-rich ligands help to overcome catalyst poisoning?
A2: These ligands play a multifaceted role:
-
Enhanced Catalyst Activity: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond.[4]
-
Steric Shielding: The steric bulk of the ligands can hinder the coordination of the pyrimidine nitrogen to the palladium center, thus preventing the formation of inactive complexes.
-
Stabilization of the Active Species: These ligands form stable complexes with the Pd(0) catalyst, preventing its aggregation into palladium black.[2]
| Ligand Type | Key Features | Examples |
| Biarylphosphines | Bulky, electron-rich, and tunable. | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding. | IPr, IMes |
| Trialkylphosphines | Strongly electron-donating, sterically hindered. | P(tBu)₃ |
Q3: Can the choice of palladium precatalyst influence the reaction outcome?
A3: Absolutely. The efficient generation of the active Pd(0) species is crucial for the success of the reaction.[8] Modern precatalysts, such as the Buchwald G3 palladacycles or PEPPSI™ catalysts for NHC ligands, are designed to quickly and cleanly generate the active LPd(0) catalyst.[8] Using a simple Pd(II) salt like Pd(OAc)₂ may require an in-situ reduction step that can be inefficient and lead to the formation of palladium black.
Q4: Are there any additives that can be used to mitigate catalyst poisoning?
A4: Yes, in some cases, additives can be beneficial.
-
Quaternary Ammonium Salts: As mentioned, salts like TBAB can help stabilize the catalyst.[2]
-
Additional Ligand: Adding a slight excess of the phosphine ligand (e.g., 2 equivalents relative to the palladium catalyst) can help stabilize the active Pd(0) complex and also act as a reducing agent for any Pd(II) species.[9][10]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of chloropyrimidines.[5][11]
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium precatalyst and ligand in the solvent.
-
Add the catalyst solution to the Schlenk flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Small-Scale Screening of Ligands and Bases
When encountering a challenging chloropyrimidine substrate, a systematic screening of ligands and bases is often the most effective approach to identify optimal conditions.
Setup:
-
Use small reaction vials (e.g., 2 mL) with stir bars.
-
Prepare a stock solution of the chloropyrimidine and boronic acid in the chosen solvent.
-
Prepare separate stock solutions of different palladium/ligand combinations.
-
Weigh out different bases into each reaction vial.
Procedure:
-
Dispense the substrate stock solution into each vial.
-
Add the appropriate base to each vial.
-
Add the corresponding catalyst/ligand stock solution to each vial.
-
Seal the vials and place them in a heating block.
-
After the reaction time, quench a small aliquot from each vial and analyze by LC-MS to determine the conversion and product formation.
This parallel screening approach allows for the rapid identification of promising reaction conditions for further optimization.
References
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
- Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions - Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions - Benchchem.
- Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. Available at: [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC. Available at: [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-Chloro-5-methoxy-2-phenylpyrimidine
The following guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists.
Case ID: PUR-PYR-4CL-005 Compound: 4-Chloro-5-methoxy-2-phenylpyrimidine Molecular Formula: C₁₁H₉ClN₂O Criticality: High (Hydrolytically Unstable Intermediate)
Executive Summary & Technical Context
As a Senior Application Scientist, I frequently encounter yield losses with 4-chloropyrimidines not due to failed synthesis, but due to aggressive workup protocols .
The target molecule, 4-Chloro-5-methoxy-2-phenylpyrimidine , contains a leaving group (chloride) at the C4 position activated by the electron-deficient pyrimidine ring. While the C2-phenyl group provides steric bulk and lipophilicity, the C5-methoxy group is electron-donating, which paradoxically can stabilize the intermediate carbocation during hydrolysis mechanisms under acidic conditions.
The Golden Rule: The purity of this product is defined during the quenching step, not the column. Once the 4-hydroxy impurity (hydrolysis product) forms, it is difficult to separate due to its high polarity and poor solubility.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product turned into a white solid insoluble in organic solvents during workup."
Diagnosis: Hydrolysis Reversion. You have likely generated 5-methoxy-2-phenylpyrimidin-4(3H)-one (the starting material or hydrolysis byproduct).
Root Cause: The reaction of 4-chloropyrimidines with water is acid-catalyzed.[1] During the quenching of excess POCl₃, phosphoric acid and HCl are generated, causing a rapid drop in pH. If the temperature rises >30°C during this acidification, the C4-chloride is displaced by water.
Corrective Action:
-
The "Cold Pour" Technique: Never add water to the reaction mixture. Always pour the reaction mixture slowly into a vigorously stirred slurry of Ice and Solid NaHCO₃ .
-
pH Control: Maintain pH 7–8 during the quench. The neutral/mildly basic environment suppresses the protonation of the pyrimidine nitrogen, significantly reducing the electrophilicity of the C4 carbon toward water [1].
Issue 2: "I have a sticky, black oil that won't crystallize."
Diagnosis: Phosphorylated Intermediates (The "Phosphorous Sludge"). This is often a mixture of dichlorophosphoric acid derivatives and product trapped in a viscous matrix.
Root Cause: Incomplete hydrolysis of the phosphoryl chloride species. If you quench too quickly or with insufficient agitation, phosphorylated intermediates (O-P species) remain. These are soluble in organic solvents (like DCM) but degrade slowly, contaminating the oil.
Corrective Action:
-
Ammonia Wash: After the initial extraction, wash the organic layer with a 10% aqueous ammonium hydroxide (NH₄OH) solution. This rapidly cleaves residual P-Cl and P-O bonds, rendering the phosphorous byproducts water-soluble, while the chloropyrimidine remains in the organic layer [2].
Issue 3: "The product is yellow/brown even after column chromatography."
Diagnosis: Oxidative Degradation / Trace Polymerization. Chloropyrimidines are prone to forming chromophores via trace oligomerization, especially in the presence of light and air.
Corrective Action:
-
Charcoal Treatment: Dissolve the crude in hot Ethanol or Ethyl Acetate. Add Activated Charcoal (5% w/w) and stir for 15 minutes. Filter through a Celite pad while hot.
-
Storage: Store the purified solid under Argon at -20°C.
Experimental Protocols
Protocol A: The "Inverse Quench" (Mandatory for High Yield)
This protocol minimizes the time the product spends in a hot, acidic aqueous environment.
-
Preparation: In a large beaker (3x reaction volume), prepare a slurry of crushed ice and saturated aqueous NaHCO₃.
-
Quenching: Pour the reaction mixture (still in POCl₃) slowly onto the ice slurry with vigorous stirring.
-
Critical: Keep internal temperature < 10°C . Add more ice if necessary.
-
-
Extraction: Once gas evolution ceases, extract immediately with Dichloromethane (DCM) (3x).
-
Note: Avoid Ethyl Acetate if the pH is high, as ester hydrolysis can complicate the impurity profile. DCM is preferred for solubility.
-
-
Washing: Wash combined organics with:
-
Water (1x)
-
Brine (1x)
-
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate at < 40°C (do not overheat the rotovap bath).
Protocol B: Recrystallization Strategy
Recrystallization is superior to chromatography for removing the 4-hydroxy impurity, which is significantly less soluble in non-polar solvents.
| Solvent System | Suitability | Observation |
| Ethanol (Abs.) | High | Good for removing colored impurities. Product crystallizes as needles upon cooling. |
| EtOAc / Hexane (1:4) | Recommended | Excellent rejection of polar impurities. Dissolve in min. hot EtOAc, add Hexane until turbid, cool to 4°C. |
| Isopropanol (IPA) | Medium | Good recovery, but requires lower temperatures (-20°C) to maximize yield due to higher solubility. |
Step-by-Step Recrystallization:
-
Dissolve crude solid in minimum boiling Ethyl Acetate .
-
Slowly add n-Hexane dropwise until a persistent cloudiness appears.
-
Add a few drops of Ethyl Acetate to restore clarity.
-
Allow to cool to Room Temp (25°C) undisturbed for 2 hours.
-
Move to a fridge (4°C) for overnight maturation.
-
Filter and wash with cold Hexane.
Visualizations
Figure 1: Workup Decision Tree & Impurity Management
This logic flow ensures you choose the correct path based on the state of your crude mixture.
Caption: Optimized decision tree for quenching POCl₃ reactions to prevent hydrolysis of 4-chloropyrimidines.
Figure 2: Impurity Formation Pathways
Understanding the mechanism of failure is key to prevention.
Caption: Mechanistic pathways leading to common impurities. Acidic heat drives hydrolysis; incomplete quenching drives phosphorylation.
Data Summary: Impurity Profile
| Impurity Name | Structure Note | Polarity (TLC) | Removal Strategy |
| 4-Hydroxy-5-methoxy... | Reversion to C=O | High (Baseline) | Aqueous Base Wash (forms salt) or Recrystallization. |
| Phosphorylated Species | P-O-C linked dimers | Variable (Streaking) | NH₄OH Wash during workup. |
| Regioisomers | 2-Chloro isomer | Similar to product | Unlikely if starting from 2-phenyl material. |
References
-
BenchChem Technical Support. (2025).[2][3][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
Frontier, A. (2026).[5] Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. Retrieved from
-
Indian Chemical Society. (2013). POCl3-PCl5 mixture: A robust chlorinating agent.[6] Journal of the Indian Chemical Society. Retrieved from
-
ChemRxiv. (2025).[7] Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-5-methoxy-2-phenylpyrimidine and POCl₃ before handling.
Sources
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 4-Chloro-5-methoxy-2-phenylpyrimidine
Executive Summary & Application Context
4-Chloro-5-methoxy-2-phenylpyrimidine is a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting EGFR, Aurora A, or MPS1). The C4-chlorine atom serves as a "warhead" for nucleophilic aromatic substitution (
The primary analytical challenge with this intermediate is hydrolytic instability . The C4-chloro group is susceptible to hydrolysis back to the starting material (pyrimidinone) during workup or storage. This guide provides a comparative analysis to distinguish the active electrophile from its inactive hydrolytic impurity using 1H NMR.
Structural Assignment & Prediction Logic
Before analyzing the spectrum, we must establish the theoretical expectations based on electronic effects.
The Molecule[1][2][3][4][5]
-
Formula:
-
Key Protons:
-
H-6 (Pyrimidine Ring): The most diagnostic proton. It is adjacent to both the ring nitrogen (deshielding) and the C5-methoxy group.
-
5-OMe (Methoxy): A strong singlet, typically resonating between 3.8–4.1 ppm.
-
2-Ph (Phenyl Ring): Two sets of multiplets (ortho vs. meta/para) due to rotation, though often overlapping.
-
Electronic Influence on Chemical Shift ( )
-
The C4-Cl Effect: The chlorine atom is electron-withdrawing by induction (
), which deshields the adjacent ring system. -
The C5-OMe Effect: The oxygen donates electron density into the ring via resonance (
), but the methyl protons themselves are shielded by the oxygen. -
The H-6 Environment: Located at the para position to the C2-Phenyl and ortho to the C5-OMe.
Comparative Analysis: Target vs. Impurities
The most critical comparison is between the desired 4-Chloro product and its 4-Hydroxy precursor (often existing as the lactam tautomer, 5-methoxy-2-phenylpyrimidin-4(3H)-one).
Table 1: Diagnostic Signal Comparison (CDCl , 400 MHz)
| Feature | Target: 4-Chloro-5-methoxy-2-phenylpyrimidine | Impurity: 5-Methoxy-2-phenylpyrimidin-4(3H)-one | Differentiation Logic |
| H-6 (Pyrimidine) | The H-6 in the chloro-pyrimidine is significantly deshielded (>0.5 ppm) compared to the lactam form. | ||
| 5-OMe | The methoxy peak often shifts slightly downfield in the chlorinated product. | ||
| Phenyl (Ortho) | The planar aromatic system of the chloro-pyrimidine enhances anisotropy, pushing ortho protons downfield. | ||
| Exchangeable H | None | The lactam NH (or OH tautomer) appears as a broad singlet, often invisible if wet, but diagnostic if dry. |
Note: Data ranges are consolidated from analog series in J. Med. Chem. and standard pyrimidine shift databases [1, 2].
Solvent Selection Guide: CDCl vs. DMSO-d
-
CDCl
(Recommended for Purity Checks):-
Pros: Sharp lines; prevents H/D exchange of potential impurities; distinct separation of H-6 and Phenyl protons.
-
Cons: Acidic traces in aged chloroform can catalyze hydrolysis of the C4-Cl bond. Always use neutralized or fresh CDCl
.
-
-
DMSO-d
(Recommended for Crude Mixtures):-
Pros: Solubilizes polar hydrolysis byproducts (pyrimidinones) that might precipitate out of chloroform.
-
Cons: The water peak (~3.33 ppm) can obscure the methoxy signal if the sample is wet. Viscosity broadens the phenyl multiplets.
-
Experimental Protocol: Sample Preparation & Acquisition
To ensure scientific integrity and reproducibility, follow this protocol designed to minimize degradation during analysis.
Step-by-Step Methodology
-
Solvent Verification:
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product.
-
Dissolve in 0.6 mL of CDCl
(containing 0.03% TMS). -
Crucial: Do not heat the sample to aid dissolution. If sonication is required, limit to <30 seconds to avoid heating-induced hydrolysis.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative; increase to 10 s for qNMR).
-
Scans (NS): 16 (sufficient for >95% purity); 64 (to detect <1% hydrolysis impurity).
-
Spectral Width: -2 to 14 ppm.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for assessing the quality of the intermediate based on the H-6 proton shift.
Caption: Analytical workflow for validating 4-Chloro-5-methoxy-2-phenylpyrimidine integrity via H-6 shift.
Troubleshooting & Nuances
The "Silent" Hydrolysis
In some cases, the hydrolysis product (pyrimidinone) is insoluble in CDCl
-
Symptom: The NMR spectrum looks perfectly clean (only the 4-Cl product signals appear), but the yield is lower than expected, or the subsequent reaction fails.
-
Diagnosis: The impurity has precipitated out of the NMR tube or was filtered off during sample prep.
-
Solution: Run a check in DMSO-d
. If the 7.8 ppm peak appears in DMSO but not CDCl , your bulk solid contains significant hydrolysis product.
Regioisomer Differentiation
If the synthesis involved condensation of an asymmetric component, you might form the regioisomer (4-phenyl-5-methoxy-6-chloropyrimidine).
-
Differentiation: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Target (2-Ph): The Phenyl protons will show long-range coupling to the Carbon between the nitrogens (C2).
-
Isomer (4-Ph): The Phenyl protons will couple to a Carbon adjacent to only one nitrogen (C4).
-
References
-
Chi, Y.-H., et al. (2021). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry, 64(11), 7312–7330.[3] Link
- Relevance: Provides synthetic protocols and NMR characterization for similar pyrimidine-based kinase inhibitors.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Relevance: Essential for identifying solvent peaks (CDCl3, DMSO, Water)
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491–509.[4] Link
- Relevance: Validates the solvent-induced shift logic applied in the Compar
-
BenchChem Application Note. (2025). "Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols." Link
- Relevance: Describes the chlorination of 5-methoxypyrimidin-4-ol, the direct precursor step for the target molecule.
Sources
- 1. carlroth.com [carlroth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for purity analysis of phenylpyrimidine derivatives
A Comparative Study: High-pH Hybrid vs. Traditional Low-pH C18 Methodologies
Executive Summary & The Challenge
Phenylpyrimidine derivatives represent a critical scaffold in modern oncology, particularly as kinase inhibitors (e.g., Ibrutinib analogs). However, their analysis presents a persistent chromatographic challenge. These molecules typically possess basic nitrogen centers (pKa ~4–7) and hydrophobic aromatic rings.
The Problem: On traditional silica-based C18 columns at acidic pH, these compounds suffer from:
-
Severe Peak Tailing: Caused by secondary interactions between the positively charged analyte and residual silanols on the stationary phase.[1]
-
Limited Loadability: The "mutual repulsion" of charged analyte molecules leads to fronting and poor resolution at preparative or semi-prep loads.
-
Hidden Impurities: Isomers and synthetic byproducts often co-elute under standard acidic conditions due to similar hydrophobicity.
The Solution: This guide compares the traditional Low-pH/Formic Acid approach against a High-pH/Hybrid Particle methodology. We demonstrate that leveraging high pH stability (pH 10) not only fixes peak shape but provides orthogonal selectivity crucial for purity analysis.
Mechanism of Action: The pH Effect[2][3][4][5]
To develop a robust method, one must understand the molecular behavior at the stationary phase interface.
-
Low pH (pH < 3): The basic nitrogen is protonated (
). While this increases solubility, the cation interacts with ionized silanols ( ) that persist even at low pH on older silica, or simply interacts via ion-exchange mechanisms, causing "kinetic tailing." -
High pH (pH > 9): The base is deprotonated (
), becoming neutral. This eliminates silanol interactions.[2] Furthermore, the neutral molecule is more hydrophobic, increasing retention and interaction with the C18 ligands, often resolving structural isomers that co-elute when charged.
Visualization: Analyte-Surface Interactions
Figure 1: Mechanistic comparison of analyte interactions. Low pH promotes ionic drag (tailing), while High pH promotes clean hydrophobic partitioning.
Experimental Protocols
The following protocols are designed for self-validation. We compare a standard silica C18 method against a Hybrid C18 High-pH method.
Method A: Traditional (The Control)
-
Column: High-purity Silica C18 (e.g., ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[3]
-
Limitation: Strictly limited to pH < 8.0 to prevent silica dissolution.
Method B: High-pH Hybrid (The Recommendation)
-
Column: Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18, 2.5 µm, 4.6 x 100 mm.
-
Note: Hybrid particles replace surface silanols with methyl groups or ethylene bridges, resisting dissolution at pH 10.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Preparation: Dissolve 0.79 g
in 1 L water. Add dropwise to pH 10.0. Filter through 0.2 µm nylon filter.
-
-
Mobile Phase B: Acetonitrile.[3]
Gradient Profile (Standardized for Comparison)
| Time (min) | % B | Flow Rate (mL/min) |
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Comparative Performance Data
The table below summarizes typical performance metrics observed when analyzing a crude mixture of a phenylpyrimidine derivative and its des-halo impurity.
| Performance Metric | Method A (Low pH / Silica C18) | Method B (High pH / Hybrid C18) | Analysis |
| USP Tailing Factor ( | 1.6 – 2.2 | 1.0 – 1.1 | High pH neutralizes the base, eliminating silanol drag. |
| Retention Factor ( | 2.5 | 8.4 | Neutral bases are significantly more hydrophobic, increasing retention and resolution potential. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline separated) | High pH alters selectivity, often separating impurities hidden under the main peak at low pH. |
| Loadability | Low (< 10 µg) | High (> 50 µg) | Neutral species do not suffer from coulombic repulsion (charge-charge) overload. |
| MS Sensitivity (ESI+) | High | Medium/High | Counter-intuitive: High pH often improves MS signal for bases by enhancing desolvation, despite suppressing pre-column ionization [1]. |
Method Development Decision Tree
Do not blindly apply one method. Use this logic flow to determine the optimal path for your specific phenylpyrimidine derivative.
Figure 2: Strategic workflow for method selection. Prioritize High pH for purity unless stability issues mandate acidic conditions.
Discussion & Expert Insights
Why "Charged Surface Hybrid" (CSH) is the Ultimate Alternative
If your specific phenylpyrimidine derivative is unstable at pH 10 (e.g., susceptible to amide hydrolysis), you cannot use the High pH method. In this scenario, a standard C18 is still a poor choice. The Fix: Use a CSH C18 column at Low pH.[3]
-
Mechanism:[1] CSH particles have a low-level positive surface charge. This charge repels the protonated base (
) away from the surface silanols, mimicking the peak shape benefits of high pH without the alkalinity [2].
Orthogonality for Impurity Profiling
For strict purity analysis (e.g., CMC filings), it is best practice to screen the sample using both Method A and Method B.
-
Impurities that co-elute at pH 2.5 often resolve at pH 10 due to different
values. -
Using High pH as the primary release method is increasingly accepted by regulatory bodies provided the column technology (Hybrid) ensures reproducibility [3].
References
-
Rainville, P. D., et al. (2017). Analysis of Basic Compounds by Reversed-Phase Liquid Chromatography-Electrospray Mass Spectrometry in High-pH Mobile Phases.[4] Journal of Chromatography A.
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving the LC Analysis of Basic Compounds. Waters White Paper.
-
Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Agilent Technical Guide.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-5-methoxy-2-phenylpyrimidine
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Chloro-5-methoxy-2-phenylpyrimidine. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the chemical principles governing the molecule's fragmentation. We will compare the expected fragmentation pathways with alternative analytical strategies, offering a comprehensive framework for the structural elucidation of this and similar heterocyclic compounds.
Theoretical Fragmentation Analysis under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[1][2] This characteristic makes it exceptionally useful for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. For 4-Chloro-5-methoxy-2-phenylpyrimidine (Molecular Weight: 220.66 g/mol ), the fragmentation is dictated by the interplay of its four key structural motifs: the phenyl ring, the pyrimidine core, the chloro substituent, and the methoxy substituent.
Upon entering the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a molecular ion radical cation (M⁺•) with a mass-to-charge ratio (m/z) of 220.[3] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic doublet at m/z 220 and m/z 222.[4] The stability of the aromatic and heterocyclic ring systems suggests that this molecular ion peak will be clearly observable.
The excess energy within the M⁺• is dissipated through a series of predictable bond cleavages:
-
Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation pathway for methoxy-substituted aromatic compounds involves the cleavage of the O–CH₃ bond.[5] This results in the loss of a methyl radical (15 Da), producing a highly abundant ion at m/z 205 (with its corresponding isotope peak at m/z 207).
-
Subsequent Loss of Carbon Monoxide (CO): The [M - •CH₃]⁺ ion at m/z 205 is primed for further fragmentation. The loss of a stable, neutral carbon monoxide molecule (28 Da) is a common subsequent step for phenolic-type ions, leading to the formation of a fragment at m/z 177 (and m/z 179).[6]
-
Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond is a characteristic fragmentation for chlorinated aromatic compounds.[7] The loss of a chlorine radical (35 Da) from the molecular ion yields a significant fragment at m/z 185. The absence of the isotopic pattern in subsequent fragments originating from this ion confirms the initial loss of chlorine.
-
Formation of the Phenyl Cation: Cleavage of the bond connecting the phenyl and pyrimidine rings can occur, leading to the formation of the highly stable phenyl cation ([C₆H₅]⁺) at m/z 77. This is a diagnostic peak for many aromatic compounds.[4]
-
Pyrimidine Ring Cleavage: The pyrimidine core itself can undergo fragmentation, typically through the loss of small, stable neutral molecules like hydrogen cyanide (HCN). For instance, the fragment at m/z 185 ([M - •Cl]⁺) could potentially lose HCN (27 Da) to generate a fragment at m/z 158.[8]
Visualizing the Primary Fragmentation Pathway
The logical cascade of bond cleavages can be effectively visualized to understand the relationships between the major observed ions.
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
A Comparative Guide to the Infrared Spectroscopy of Chloro- and Methoxy-Pyrimidines
For researchers and professionals in drug development and materials science, understanding the molecular structure of pyrimidine derivatives is paramount. Infrared (IR) spectroscopy serves as a rapid and powerful tool for elucidating the functional groups and substitution patterns on the pyrimidine ring. This guide provides an in-depth, comparative analysis of the characteristic IR spectral features of chloro- and methoxy-substituted pyrimidines, grounded in experimental data and theoretical principles. We will explore the causal relationships between substituent effects and vibrational frequencies, present detailed experimental protocols, and offer a clear visual representation of key molecular vibrations.
The Scientific Foundation: IR Spectroscopy of Pyrimidine Derivatives
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, exhibits a set of characteristic vibrations. These include C-H stretching, C=C and C=N ring stretching, C-N stretching, and various in-plane and out-of-plane bending modes.[1][2]
The substitution of hydrogen atoms on the pyrimidine ring with chloro (–Cl) or methoxy (–OCH₃) groups introduces new vibrational modes and significantly influences the existing ones. These changes, readily detectable by IR spectroscopy, provide invaluable structural information.
Comparative Analysis of IR Spectra
The primary distinctions in the IR spectra of chloro- and methoxy-pyrimidines arise from the characteristic vibrations of the C-Cl and C-O-C bonds, as well as their electronic influence on the pyrimidine ring vibrations.
Chloro-Pyrimidines: The Halogen Signature
The presence of a chlorine atom on the pyrimidine ring is most definitively identified by the C-Cl stretching vibration. This bond typically gives rise to a strong absorption band in the fingerprint region of the spectrum.
-
C-Cl Stretching: This vibration is observed in the range of 800-600 cm⁻¹.[3] The exact position is sensitive to the substitution pattern on the ring. For instance, in 2-chloropyrimidine, this peak is a prominent feature.[4][5]
The electron-withdrawing nature of the chlorine atom also influences the pyrimidine ring vibrations. This can lead to shifts in the C=C and C=N stretching frequencies, though these effects can be subtle and are best observed when comparing spectra directly.
Methoxy-Pyrimidines: The Ether Linkage
The methoxy group introduces a C-O-C (ether) linkage, which has characteristic asymmetric and symmetric stretching vibrations.
-
Asymmetric C-O-C Stretching: Aryl alkyl ethers, such as methoxy-pyrimidines, typically exhibit a strong, characteristic asymmetric C-O-C stretching band between 1300 cm⁻¹ and 1200 cm⁻¹.[6] This is often one of the most intense peaks in this region of the spectrum.
-
Symmetric C-O-C Stretching: A second, usually less intense, symmetric stretching band appears around 1050-1010 cm⁻¹.[6]
The methoxy group is an electron-donating group through resonance, which can also influence the electron density and bond strengths within the pyrimidine ring, potentially shifting the ring stretching vibrations to slightly lower wavenumbers compared to the parent pyrimidine.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key characteristic IR absorption peaks for chloro- and methoxy-substituted pyrimidines based on available experimental data and established group frequency correlations.
| Vibrational Mode | Chloro-Pyrimidines (cm⁻¹) | Methoxy-Pyrimidines (cm⁻¹) | Key Characteristics |
| Aromatic C-H Stretch | ~3100–3000 | ~3100–3000 | Medium to weak, sharp peaks. |
| Aliphatic C-H Stretch (of -OCH₃) | N/A | ~2950–2850 | Present in methoxy derivatives, medium intensity. |
| C=C and C=N Ring Stretch | ~1600–1450 | ~1600–1450 | Multiple strong to medium bands, sensitive to substitution.[2] |
| Asymmetric C-O-C Stretch | N/A | ~1300–1200 | Strong, characteristic of the ether linkage.[6] |
| Symmetric C-O-C Stretch | N/A | ~1050–1010 | Medium to strong intensity.[6] |
| C-Cl Stretch | ~800–600 | N/A | Strong, definitive peak for chloro-substituents.[3] |
| Ring Bending & Out-of-Plane Bending | Below 1000 | Below 1000 | Complex fingerprint region, highly specific to the molecule. |
Note: The exact peak positions can vary depending on the specific isomer, the presence of other substituents, and the physical state of the sample.
Experimental Protocol: Acquiring High-Quality IR Spectra
To ensure the reliability and reproducibility of IR data, a standardized experimental protocol is crucial. The following describes a self-validating system for the analysis of solid pyrimidine derivatives using the KBr pellet technique.
Rationale for Experimental Choices
-
KBr Pellet Technique: This method is chosen for its ability to produce high-quality spectra of solid samples, minimizing interference from solvents. Potassium bromide (KBr) is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).
-
Moisture Control: Pyrimidine derivatives and KBr are often hygroscopic. Moisture will exhibit a broad O-H stretching band around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, which can obscure important spectral features. Therefore, rigorous drying is essential.
-
Homogeneous Mixture: A uniform dispersion of the sample in the KBr matrix is critical to avoid scattering of the IR beam and to obtain sharp, well-defined peaks.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Dry the pyrimidine derivative sample in a desiccator over a suitable drying agent (e.g., P₂O₅) for at least 24 hours.
-
Use high-purity, spectroscopy-grade KBr. Dry the KBr in an oven at 110°C for several hours and store it in a desiccator.
-
-
Grinding and Mixing:
-
Weigh approximately 1-2 mg of the dried sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle for 3-5 minutes to create a fine, homogeneous powder. The mixture should appear uniformly cloudy with no visible crystals.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates a well-prepared, homogeneous sample.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to at least 4 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to identify the peak positions (in cm⁻¹) and their relative intensities.
-
Compare the obtained spectrum with reference spectra or use correlation tables to assign the observed absorption bands to specific vibrational modes.
-
Visualizing Molecular Vibrations and Workflows
To better understand the key differences and the experimental process, the following diagrams are provided.
Caption: Key distinguishing IR vibrational modes for chloro- and methoxy-pyrimidines.
Caption: Standardized workflow for obtaining high-quality IR spectra of solid samples.
Conclusion: A Powerful Tool for Structural Elucidation
The distinct infrared spectral signatures of chloro- and methoxy-pyrimidines provide a robust and accessible method for their identification and differentiation. The strong C-Cl stretching vibration in the fingerprint region is a clear indicator of chlorination, while the prominent asymmetric and symmetric C-O-C stretching bands are definitive for methoxy substitution. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible data to confidently elucidate the structure of these important heterocyclic compounds. This guide serves as a foundational resource for leveraging the power of IR spectroscopy in the analysis of pyrimidine derivatives.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available from: [Link]
-
Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved February 15, 2026, from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. Available from: [Link]
-
Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available from: [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Available from: [Link]
-
PubChem. (n.d.). 2-Chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available from: [Link]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. 2-Chloropyrimidine(1722-12-9) IR Spectrum [chemicalbook.com]
- 5. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Comparative Guide: Reactivity of 4-Chloro vs. 2-Chloro Pyrimidine Derivatives
Executive Summary
In the functionalization of pyrimidine scaffolds, the distinction between 4-chloropyrimidine and 2-chloropyrimidine sites is the governing principle for designing scalable synthetic routes.
-
The General Rule: The C4-position is kinetically more reactive towards Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed oxidative addition than the C2-position. -
The Mechanistic Driver: The C4-intermediate benefits from para-quinoid resonance stabilization involving N1, whereas C2-attack results in a less stable ortho-quinoid-like delocalization.
-
The Exception: C2-selectivity can be engineered using specific nucleophiles (alkoxides), directing groups (hydrogen bonding), or steric control.
This guide provides the mechanistic grounding, comparative data, and validated protocols to control this regioselectivity.
Mechanistic Deep Dive: Electronic Origins of Selectivity
To manipulate reactivity, one must understand the transition states. The reactivity difference stems from the stability of the Meisenheimer complex (
Electronic Environment
-
4-Chloro Position: Located para to N1 and ortho to N3. Attack at C4 allows the negative charge to be delocalized onto both nitrogen atoms, with a significant contribution from the para-resonance form which is energetically favorable.
-
2-Chloro Position: Located ortho to both N1 and N3. While the charge is delocalized onto both nitrogens, the inductive withdrawal is strong, but the resonance stabilization is less effective than the para-conjuction at C4. Furthermore, the lone pair repulsion from two adjacent nitrogens can destabilize the approaching nucleophile (dipole-dipole repulsion).
Frontier Molecular Orbital (FMO) Theory
DFT calculations consistently show that the LUMO coefficient is largest at the C4 position in unsubstituted pyrimidines, making it the primary site for "soft" nucleophiles and Pd(0) attack.
Visualization of Resonance Stabilization
The following diagram illustrates why the C4-intermediate is more stable (lower energy transition state) than the C2-intermediate.
Figure 1: Mechanistic divergence in
Comparative Reactivity Matrix
The following table summarizes the performance of 4-chloro vs. 2-chloro derivatives across common medicinal chemistry transformations.
| Reaction Class | Nucleophile / Reagent | 4-Chloro Reactivity | 2-Chloro Reactivity | Selectivity (in 2,4-dichloro) |
| Primary/Secondary Amines | High. Reacts at RT or mild heat.[1] | Moderate. Often requires higher temp (>80°C) or acid catalysis. | C4 > C2 (Typically >10:1) | |
| NaOMe, NaOEt | High. | High. Exception: Can be C2-selective at low temp (-78°C) due to coordination. | Variable. C4 favored kinetically; C2 favored by specific coordination. | |
| Suzuki Coupling | Aryl Boronic Acids / Pd(0) | Excellent. Oxidative addition is fast. | Good. Slower oxidative addition. | C4 >>> C2 (Standard conditions) |
| Stille Coupling | Organostannanes | Good. | Low. Often requires specialized ligands. | C4 Selective |
| Hydrolysis | NaOH / Water | Moderate. | Slow. | C4 hydrolyzes first to 4-OH (tautomerizes to pyrimidone). |
Experimental Protocols
These protocols are designed to be self-validating. Always monitor reaction progress by LCMS to confirm regioselectivity before proceeding to workup.
Protocol A: C4-Selective Amination of 2,4-Dichloropyrimidine
Target: Selective installation of an amine at the more reactive C4 position.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine (Nucleophile) (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Ethanol or IPA (Green alternative to DMF)
Step-by-Step:
-
Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath. Rationale: Low temperature suppresses the slower C2 reaction, enhancing kinetic selectivity for C4.
-
Addition: Add DIPEA followed by the slow dropwise addition of the amine.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Check LCMS. You should see the mono-substituted product mass. If significant bis-substitution (2,4-diamino) is observed, lower the temperature to -10°C for the next run.
-
Workup: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: C2-Selective Functionalization (Post-C4 Substitution)
Target: Functionalizing the remaining C2-chloro group after C4 is occupied.
Reagents:
-
4-Amino-2-chloropyrimidine (Intermediate from Protocol A)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 M aq, 3 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, combine the 2-chloro substrate, boronic acid, and solvent. Degas with nitrogen for 10 minutes. Rationale: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vessel.
-
Reaction: Heat to 90–100°C (or 120°C in microwave for 20 min). Rationale: The C2-Cl bond is stronger/less reactive; thermal energy is required to overcome the activation barrier for oxidative addition.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water, and purify via column chromatography.
Strategic Workflow: Functionalizing 2,4-Dichloropyrimidine
When designing a drug candidate with a pyrimidine core, the order of operations is non-negotiable without specialized protecting group strategies.
Figure 2: Decision tree for sequential functionalization. Standard chemistry dictates filling the C4 position first due to its higher electrophilicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Regio-scrambling (Mixture of C2/C4 products) | Temperature too high during first addition. | Conduct the first substitution at -78°C to 0°C . Use a less polar solvent (e.g., THF instead of DMF) to tighten the transition state. |
| Low Yield at C2 (2nd Step) | Deactivation by C4-substituent. | If C4 has an electron-donating group (e.g., -NH2, -OMe), the pyrimidine ring becomes electron-rich, deactivating C2. Solution: Use microwave irradiation or switch to a more active catalyst like Pd-RuPhos or Pd-XPhos . |
| Hydrolysis of Chloride | Wet solvents or hydroxide base. | Use anhydrous solvents. Switch from hydroxide bases (NaOH) to carbonate (K₂CO₃) or phosphate (K₃PO₄) bases to minimize hydroxide competition. |
References
-
Regioselectivity of Nucleophilic Aromatic Substitution: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[2]
-
QM Analysis of Pyrimidine Regioselectivity: WuXi AppTec. "Regioselectivity of SNAr reaction of 2,4-dichloropyrimidines." WuXi Biology. Link
-
Suzuki Coupling Selectivity: BenchChem. "A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines." BenchChem.[3] Link
-
Microwave-Assisted Synthesis: Molecules2012 , 17(10), 12195-12205. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Link
-
C2-Selective Strategies: Journal of Organic Chemistry2015 , 80(15), 7757-7763.[4] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Link
-
Inverting Selectivity: Journal of the American Chemical Society2018 , 140(8), 2710–2714. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Link
Sources
A Comprehensive Guide to the Structural Validation of 4-Chloro-5-methoxy-2-phenylpyrimidine using ¹³C NMR Spectroscopy
In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For medicinal chemists and researchers, the precise arrangement of atoms within a novel compound dictates its biological activity, pharmacokinetic properties, and patentability. This guide provides an in-depth, technical framework for the structural validation of 4-Chloro-5-methoxy-2-phenylpyrimidine, a substituted pyrimidine of interest in pharmaceutical research, utilizing the power and precision of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
This document moves beyond a simple recitation of protocols. It is designed as a comparative guide, juxtaposing a theoretically predicted ¹³C NMR spectrum against a robust experimental methodology. This approach not only provides a benchmark for validation but also equips the researcher with the causal understanding necessary to interpret spectral data with confidence and to differentiate the target molecule from potential synthetic isomers.
Part 1: The Theoretical Underpinnings of ¹³C NMR for Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule.[1][2] Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the position of that signal—its chemical shift (δ)—is exquisitely sensitive to its electronic environment.[3][4]
For a molecule like 4-Chloro-5-methoxy-2-phenylpyrimidine, the chemical shifts of the pyrimidine and phenyl ring carbons are influenced by the electronic effects of the substituents:
-
Chlorine (-Cl): As an electronegative atom, chlorine exerts an inductive electron-withdrawing effect, which generally deshields (shifts downfield to a higher ppm value) the carbon atom to which it is directly attached (the ipso-carbon).[5] Its effect on other carbons in the ring is more complex, involving a combination of inductive and resonance effects.
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, causing a significant downfield shift for the carbon it is bonded to. However, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring and causing a shielding effect (upfield shift to a lower ppm value) at the ortho and para positions.[6][7] The methoxy carbon itself typically appears in a characteristic region of the spectrum.[8]
-
Phenyl Group (-C₆H₅): An aromatic ring substituent will have its own set of signals in the aromatic region of the spectrum. Its attachment to the pyrimidine ring will also influence the electronic environment of the pyrimidine carbons.[9]
The pyrimidine ring itself has nitrogen atoms that are strongly electron-withdrawing, causing the ring carbons to be generally deshielded compared to benzene.[6][10] The interplay of these substituent effects on the unique electronic landscape of the pyrimidine core allows for a distinctive spectral fingerprint for 4-Chloro-5-methoxy-2-phenylpyrimidine.
Part 2: Predicted ¹³C NMR Spectral Data for Comparative Analysis
In the absence of a pre-existing experimental spectrum for 4-Chloro-5-methoxy-2-phenylpyrimidine, a reliable prediction can be formulated based on established substituent chemical shift (SCS) effects observed in related heterocyclic and aromatic systems.[11][12][13] This predicted data serves as a crucial benchmark for comparison with the experimentally acquired spectrum.
To demonstrate the discerning power of ¹³C NMR, we will also predict the spectra for two potential isomers that could arise during synthesis: 2-Chloro-4-methoxy-5-phenylpyrimidine and 4-Chloro-2-methoxy-5-phenylpyrimidine.
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-5-methoxy-2-phenylpyrimidine and Potential Isomers
| Carbon Position | 4-Chloro-5-methoxy-2-phenylpyrimidine (Predicted δ, ppm) | 2-Chloro-4-methoxy-5-phenylpyrimidine (Predicted δ, ppm) | 4-Chloro-2-methoxy-5-phenylpyrimidine (Predicted δ, ppm) | Justification for Prediction |
| C2 | ~162 | ~165 (Cl-bearing) | ~168 (Methoxy-bearing) | Highly deshielded due to attachment to two nitrogen atoms and a phenyl group or electron-withdrawing/donating group. |
| C4 | ~160 (Cl-bearing) | ~170 (Methoxy-bearing) | ~160 (Cl-bearing) | Deshielded by adjacent nitrogen and a halogen or methoxy group. |
| C5 | ~115 (Methoxy-bearing) | ~120 (Phenyl-bearing) | ~118 (Phenyl-bearing) | Influenced by the directly attached group and adjacent substituents. |
| C6 | ~158 | ~155 | ~156 | The only CH on the pyrimidine ring, its shift is influenced by adjacent nitrogen and substituents. |
| -OCH₃ | ~56 | ~55 | ~57 | Typical range for a methoxy carbon attached to an aromatic ring. |
| Phenyl C1' (ipso) | ~136 | ~135 | ~135 | The carbon of the phenyl ring attached to the pyrimidine ring. |
| Phenyl C2'/C6' (ortho) | ~128 | ~128 | ~128 | Ortho carbons of the phenyl ring. |
| Phenyl C3'/C5' (meta) | ~129 | ~129 | ~129 | Meta carbons of the phenyl ring. |
| Phenyl C4' (para) | ~131 | ~131 | ~131 | Para carbon of the phenyl ring. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
The key differentiating features highlighted in Table 1 demonstrate that ¹³C NMR is a powerful tool for distinguishing between these isomers. For instance, the chemical shift of the carbon bearing the methoxy group (C5 in the target molecule, C4 in the first isomer, and C2 in the second) is expected to be significantly different, providing a clear diagnostic marker.
Part 3: A Standardized Protocol for ¹³C NMR Data Acquisition
To ensure the generation of high-quality, reproducible data for comparison, the following experimental protocol is recommended. The rationale behind key parameter choices is provided to empower the researcher to adapt the protocol as needed.
Experimental Materials and Instrumentation
-
Compound: 5-15 mg of purified 4-Chloro-5-methoxy-2-phenylpyrimidine.
-
Solvent: ~0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly alter chemical shifts, so consistency is key.[6]
-
Apparatus: A clean, dry 5 mm NMR tube.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Step-by-Step Experimental Procedure
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the dried, purified compound. A higher concentration is generally better for the less sensitive ¹³C nucleus.[1]
-
Transfer the solid to the NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Cap the tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Tuning and Matching: The probe must be tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. Automated shimming routines are typically sufficient for routine ¹³C NMR.
-
-
Data Acquisition:
-
Experiment Selection: Choose a standard proton-decoupled ¹³C experiment. This removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon.[5]
-
Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm) to ensure all carbon signals, including those from carbonyl-like carbons in the pyrimidine ring, are captured.
-
Acquisition Time (at): A typical acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (d1): This is the time between pulses. A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, although for simple identification, a shorter delay may be acceptable.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. A starting point of 128 or 256 scans is common, and this can be increased for very dilute samples.
-
-
Data Processing:
-
Fourier Transformation: The acquired time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift scale is referenced by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
-
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Part 4: The Comparative Validation Process
With a high-quality experimental spectrum in hand, the final step is a systematic comparison with the predicted data to validate the structure of 4-Chloro-5-methoxy-2-phenylpyrimidine.
The Logic of Validation
The core of the validation process lies in matching the experimental data to the predicted data and ensuring it is inconsistent with the data predicted for potential isomers.
-
Signal Count: The first check is the number of signals in the aromatic region (typically 100-170 ppm) and the aliphatic region (typically 50-60 ppm for the methoxy carbon). For 4-Chloro-5-methoxy-2-phenylpyrimidine, one expects to see a total of 11 distinct signals (4 for the pyrimidine ring, 6 for the phenyl ring, and 1 for the methoxy group, assuming no accidental equivalence of the phenyl carbons). A different number of signals would immediately suggest an issue, such as the presence of an isomer or an impurity.
-
Chemical Shift Matching: Compare the chemical shifts of the observed peaks with the predicted values in Table 1. A good match is typically within a few ppm. Pay close attention to the key diagnostic peaks, such as the carbons directly bonded to the chlorine and methoxy groups.
-
Isomer Exclusion: Critically, the experimental spectrum should not match the predicted spectra for the potential isomers. For example, if the spectrum shows a signal around 170 ppm, this would be more consistent with the C4-methoxy isomer rather than the target compound.
Sources
- 1. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]
- 8. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Methods for Impurity Identification in the Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Impurity Profiling
4-Chloro-5-methoxy-2-phenylpyrimidine is a key intermediate in the synthesis of various pharmaceutically active compounds. The control of impurities during its synthesis is paramount, as even trace amounts of unintended chemical entities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, making their accurate identification and quantification a critical aspect of process development and quality control.
This guide focuses on a common and efficient synthetic route to 4-Chloro-5-methoxy-2-phenylpyrimidine, which involves a two-step process:
-
Cyclization: The condensation of benzamidine with a suitable diethyl malonate derivative, such as diethyl 2-methoxy-3-oxosuccinate, to form the pyrimidine core, yielding 4-hydroxy-5-methoxy-2-phenylpyrimidine.
-
Chlorination: The conversion of the hydroxyl group to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce the final product.[1][2]
Each of these steps presents a potential for the formation of various impurities, including unreacted starting materials, intermediates, and by-products from side reactions. LC-MS, with its high separation efficiency and sensitive detection capabilities, is the cornerstone technique for tackling this analytical challenge.[3][4]
Understanding Potential Impurities: A Mechanistic Approach
A thorough understanding of the reaction mechanism is the foundation for predicting potential impurities. The following diagram illustrates the primary synthetic pathway and highlights potential points of impurity formation.
Caption: Synthetic pathway of 4-Chloro-5-methoxy-2-phenylpyrimidine and potential impurity formation points.
Based on this pathway, we can categorize the potential impurities as follows:
-
Starting Materials and Reagents: Unreacted benzamidine and diethyl 2-methoxy-3-oxosuccinate.
-
Intermediates: The key intermediate, 4-hydroxy-5-methoxy-2-phenylpyrimidine.
-
By-products of Cyclization: Incompletely cyclized adducts or products from self-condensation of the malonate derivative.
-
By-products of Chlorination: Dichloro- and other over-chlorinated pyrimidine species, as well as hydrolysis of the chloro-substituent back to a hydroxyl group if water is present during workup or storage.[1]
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology is critical for achieving the desired separation and sensitivity for all potential impurities. We will compare two common approaches: a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method, both coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Experimental Protocols
Protocol 1: Standard RP-HPLC-MS
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Mass Spectrometer: ESI in positive ion mode, scanning a mass range of m/z 100-500.
Protocol 2: UHPLC-MS
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: ESI in positive ion mode, scanning a mass range of m/z 100-500, with data-dependent MS/MS acquisition.
Performance Comparison
The following table summarizes the expected performance of the two methods for the analysis of a hypothetical sample containing the target compound and its potential impurities.
| Parameter | RP-HPLC-MS | UHPLC-MS | Rationale for Performance |
| Resolution | Moderate | High | The smaller particle size of the UHPLC column provides significantly higher separation efficiency, allowing for the resolution of closely eluting isomers and impurities. |
| Analysis Time | ~25 minutes | ~12 minutes | The higher pressure tolerance of UHPLC systems allows for faster flow rates and gradients, leading to a significant reduction in run time. |
| Sensitivity | Good | Excellent | The sharper peaks produced by UHPLC result in a higher signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ). |
| Peak Capacity | Moderate | High | UHPLC can resolve a greater number of components in a single run, which is advantageous for complex impurity profiles. |
| Solvent Consumption | Higher | Lower | The lower flow rate and shorter run time of the UHPLC method result in reduced solvent usage, making it a more environmentally friendly and cost-effective option. |
Mass Spectrometric Identification and Fragmentation Analysis
High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its impurities. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing structural information for confirmation.
The fragmentation of 2-phenylpyrimidine derivatives is often characterized by cleavage of the pyrimidine ring and losses of substituents.[5][6]
Caption: A typical workflow for LC-MS based impurity identification.
Expected Fragmentation of 4-Chloro-5-methoxy-2-phenylpyrimidine:
The protonated molecule [M+H]⁺ is expected to undergo fragmentation through several pathways:
-
Loss of CH₃ radical: from the methoxy group.
-
Loss of CO: from the pyrimidine ring.
-
Loss of HCl: a common fragmentation for chlorinated compounds.
-
Cleavage of the pyrimidine ring: leading to characteristic phenyl-containing fragments.
The following table outlines the expected m/z values for the parent compound and some key predicted impurities.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Chloro-5-methoxy-2-phenylpyrimidine | C₁₁H₉ClN₂O | 221.0454 | 206, 193, 185 |
| Benzamidine | C₇H₈N₂ | 121.0766 | 104, 77 |
| Diethyl 2-methoxy-3-oxosuccinate | C₉H₁₄O₅ | 191.0919 (as [M-H₂O+H]⁺) | 145, 117 |
| 4-Hydroxy-5-methoxy-2-phenylpyrimidine | C₁₁H₁₀N₂O₂ | 203.0821 | 188, 175, 157 |
Conclusion and Recommendations
The successful identification and control of impurities in the synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine is a critical component of ensuring the quality and safety of downstream pharmaceutical products. This guide has demonstrated that a systematic approach, beginning with a thorough understanding of the synthetic pathway and potential side reactions, is essential for predicting and identifying potential impurities.
For the analytical task of impurity profiling, UHPLC coupled with high-resolution mass spectrometry is the recommended methodology . Its superior resolution, speed, and sensitivity provide the necessary analytical power to meet the stringent requirements of the pharmaceutical industry. The use of data-dependent MS/MS allows for the rapid acquisition of fragmentation data, which is invaluable for the structural elucidation of unknown impurities.
By implementing the strategies and methodologies outlined in this guide, researchers, scientists, and drug development professionals can establish robust and reliable analytical workflows for impurity control, ultimately contributing to the development of safer and more effective medicines.
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- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017).
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- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2022). RSC Med. Chem.
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
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- High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. (2015). Shimadzu.
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- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). Bioorg. Med. Chem. Lett.
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- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2017). Molecules.
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- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2010). Studies in Chemical Science.
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- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2018). Molbank.
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A Comparative Guide to the Reactivity Profiles of 4-Chloro-5-methoxy-2-phenylpyrimidine and 4,6-Dichloropyrimidine for Advanced Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Pyrimidine derivatives are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth, objective comparison of the reactivity profiles of two key chloropyrimidine intermediates: 4-chloro-5-methoxy-2-phenylpyrimidine and 4,6-dichloropyrimidine. By understanding their distinct electronic and steric characteristics, chemists can make more informed decisions in the design and execution of complex molecular syntheses.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of aza-aromatic compounds like pyrimidines is governed by the electron-deficient nature of the ring, a consequence of the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, a characteristic that is further modulated by the substituents on the ring.[3][4]
4,6-Dichloropyrimidine: This is a symmetrical and highly reactive molecule. The two chloro-substituents at the C4 and C6 positions are electronically equivalent and strongly activate the ring for nucleophilic aromatic substitution (SNAr) reactions.[2] The electron-withdrawing nature of the chlorine atoms further enhances the electrophilicity of the carbon atoms to which they are attached.
4-Chloro-5-methoxy-2-phenylpyrimidine: This molecule presents a more complex electronic and steric landscape.
-
The Methoxy Group (C5): The methoxy group is a powerful electron-donating group through resonance (+M effect), which is generally stronger than its inductive electron-withdrawing (-I) effect.[5] This donation of electron density into the ring can modulate the overall reactivity.
-
The Phenyl Group (C2): The phenyl group at the C2 position can exert both steric and electronic effects. Sterically, it can hinder the approach of reagents to the adjacent positions.[6] Electronically, it can participate in resonance with the pyrimidine ring.
-
The Chloro Group (C4): The reactivity of the C4 chloro group is a result of the interplay of the activating effect of the ring nitrogens and the electronic contributions of the methoxy and phenyl substituents.
Comparative Reactivity in Key Transformations
The utility of these building blocks is best illustrated by their behavior in fundamental synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing chloropyrimidines. The electron-deficient pyrimidine ring facilitates the addition of a nucleophile to form a stable Meisenheimer intermediate, followed by the expulsion of the chloride leaving group.[4][7]
4,6-Dichloropyrimidine is highly susceptible to SNAr. The first substitution occurs readily. However, the introduction of an electron-donating amino group deactivates the pyrimidine nucleus, making the second SNAr reaction more challenging, often requiring harsher conditions.[8]
4-Chloro-5-methoxy-2-phenylpyrimidine also undergoes SNAr at the C4 position. The presence of the methoxy and phenyl groups influences the reaction rate compared to the dichloro analogue. While the methoxy group is electron-donating, the overall electron-deficient character of the pyrimidine ring still allows for efficient substitution.
Experimental Protocol: SNAr with an Amine
Synthesis of 4-amino-6-chloropyrimidine from 4,6-dichloropyrimidine:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add an excess of aqueous ammonia.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield the monosubstituted product.
Note: For the second substitution, forcing conditions such as elevated temperatures or pressure may be required.[8]
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Crystal structure data for 2-phenyl-5-methoxy substituted pyrimidines
Crystal Structure Data Guide: 2-Phenyl-5-Methoxy Substituted Pyrimidines
Executive Summary & Strategic Importance
The 2-phenyl-5-methoxypyrimidine scaffold represents a privileged structural motif in both medicinal chemistry and materials science. In drug discovery, this core serves as a bioisostere for biphenyl systems, offering improved solubility and specific hydrogen-bonding capabilities via the pyrimidine nitrogens and the methoxy oxygen. It is frequently embedded in kinase inhibitors (e.g., BTK inhibitors) and antifungal agents. In materials science, the 2-phenyl-5-alkoxypyrimidine core is a classic mesogen, forming the rigid rod-like center of many liquid crystals.
This guide provides a technical analysis of the crystal structure characteristics of this scaffold, comparing it with non-substituted and isomeric alternatives to aid in rational design.
Structural Characterization & Crystallographic Metrics
The crystal packing of 2-phenyl-5-methoxy substituted pyrimidines is governed by a delicate balance between
Core Geometry and Torsion
A critical structural feature is the torsion angle between the phenyl and pyrimidine rings.
-
Idealized Planarity: Electronic conjugation favors a planar conformation (
torsion). -
Steric Reality: Steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrimidine hydrogens (or lone pairs) typically induces a twist.
-
Observed Torsion: In crystal structures of this class, the inter-ring torsion angle typically ranges from 12
to 40 , depending on packing forces. The 5-methoxy group is generally coplanar with the pyrimidine ring to maximize resonance donation.
Comparative Crystallographic Data
The following table contrasts the crystallographic parameters of a representative complex drug-like derivative with the simpler isomeric core.
| Parameter | Drug-Like Derivative (Complex) [1] | Isomeric Core (Simple) [2] |
| Compound | N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | 2-(4-Methoxyphenyl)pyrimidine |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Unit Cell a (Å) | 27.075(11) | 7.288(4) |
| Unit Cell b (Å) | 8.922(4) | 8.103(9) |
| Unit Cell c (Å) | 22.983(10) | 28.460(3) |
| Angle | 132.22(5) | 94.02(5) |
| Packing Motif | Zig-zag chains via C-H | Herringbone / Layered |
| ~3.8 - 4.1 Å | ~3.6 - 3.7 Å |
Note on Isomerism: Data for the exact 2-phenyl-5-methoxypyrimidine parent is often inferred from the 2-(4-methoxyphenyl)pyrimidine isomer (Table Column 3). Both share nearly identical molecular volumes and packing propensities, making the isomer a valid structural proxy for steric modeling [2][3].
Intermolecular Interaction Network
The 5-methoxy group is not merely a lipophilic handle; it acts as a specific anchor point in the crystal lattice.
The "Methoxy-Anchor" Effect
In 2-phenyl-5-methoxypyrimidines, the methoxy oxygen often accepts weak hydrogen bonds from aromatic C-H donors of neighboring molecules. This interaction (C-H
-
Without Methoxy: 2-Phenylpyrimidine relies almost exclusively on edge-to-face (T-shaped) and offset face-to-face stacking.
-
With 5-Methoxy: The methoxy group disrupts pure T-shaped packing, favoring parallel offset stacking or "staircase" motifs. This is crucial for liquid crystalline behavior, where the methoxy tail promotes the formation of smectic (layered) phases.
Interaction Pathway Diagram
Figure 1: Hierarchical interaction network in 2-phenyl-5-methoxy substituted pyrimidine crystals. The methoxy group adds a critical C-H...O dimension to the standard pi-stacking forces.
Experimental Protocols
To obtain high-quality single crystals of 2-phenyl-5-methoxy derivatives for X-ray diffraction, standard rapid precipitation methods often fail, yielding microcrystalline powders. The following protocol utilizes a slow-evaporation technique optimized for this polarity class.
Protocol: Slow Evaporation from Acetonitrile/Ethanol
-
Solubility Check: Dissolve 20 mg of the compound in a minimum amount of hot acetonitrile (approx. 2-3 mL). If the compound is highly lipophilic, use a 1:1 mixture of acetonitrile and ethanol.
-
Filtration: Filter the warm solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Vapor Diffusion Setup (Alternative):
-
Place the vial (uncapped) inside a larger jar containing a less polar anti-solvent (e.g., n-pentane or diethyl ether).
-
Seal the outer jar tightly.
-
-
Crystallization: Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.
-
Harvesting: Isolate crystals via decantation. Do not dry completely on filter paper if the crystals are solvates; mount immediately in Paratone oil.
Comparative Analysis: Why This Scaffold?
| Feature | 2-Phenylpyrimidine (Unsubstituted) | 2-Phenyl-5-Methoxypyrimidine |
| Electronic Nature | Electron-deficient pyrimidine; weak donor. | Methoxy group increases electron density; better donor for |
| Solubility | Moderate in organic solvents. | Improved solubility in polar organic solvents due to ether oxygen. |
| Crystal Packing | Often forms herringbone patterns (edge-to-face). | Tendency for layered/lamellar packing (face-to-face) due to alkoxy tail. |
| Drug Design Utility | General scaffold; metabolic liability at C-5. | C-5 methoxy blocks metabolic oxidation; H-bond acceptor improves potency. |
References
-
Cieplik, J., et al. (2011). "N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine." Acta Crystallographica Section E, 67(12), o3162. Link
-
Naveen, S., et al. (2006). "Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile." Analytical Sciences, 22, x265. Link
-
PubChem. (2025). "2-(4-Methoxyphenyl)pyrimidine - Crystal Structure Properties." National Library of Medicine. Link
-
Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). "5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions."[4] Organic & Biomolecular Chemistry, 2(6), 852-857.[4] Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-methoxy-2-phenylpyrimidine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a detailed, logic-driven framework for the proper disposal of 4-Chloro-5-methoxy-2-phenylpyrimidine, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the standards of a well-managed laboratory.
Hazard Identification and Immediate Risk Assessment
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle. While specific toxicological data for 4-Chloro-5-methoxy-2-phenylpyrimidine is not extensively published, its structure as a chlorinated organic compound and data from close structural analogs, such as 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine, allow for a robust presumptive risk assessment.[1] This chemical should be handled as a hazardous substance.
Table 1: Presumptive Hazard Profile
| Hazard Class | Description | Recommended Action |
|---|---|---|
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[1] | Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1] | Wear safety goggles or a face shield. Ensure eyewash stations are accessible.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if dust or vapors are inhaled.[1][3] | Handle exclusively within a certified chemical fume hood.[4] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Discharge into drains or water courses must be avoided.[5] | Collect all waste for approved disposal. Do not pour down the drain. |
This initial assessment dictates the minimum personal protective equipment (PPE) and handling protocols required. All laboratory operations involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[6][7]
Personal Protective Equipment (PPE) and Handling
Before handling the primary container or preparing for disposal, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as solid hazardous waste.[8]
-
Eye Protection: Tightly fitting safety goggles with side-shields.[5]
-
Body Protection: A lab coat, worn fully buttoned. Consider impervious clothing for larger quantities.[2]
-
Engineering Controls: All handling, including weighing and transfers, must occur inside a chemical fume hood to prevent inhalation of dust or vapors.[4]
Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of safe chemical disposal is meticulous segregation.[9][10] Mixing incompatible waste streams can lead to dangerous reactions. 4-Chloro-5-methoxy-2-phenylpyrimidine must be treated as halogenated organic waste .[11]
Step 1: Container Selection
-
Obtain a designated hazardous waste container compatible with chlorinated solvents. High-density polyethylene (HDPE) containers are suitable.[12]
-
The container must be in good condition, with a secure, sealable lid.[9]
Step 2: Labeling
-
Immediately label the container with an official hazardous waste tag before adding any waste.
-
The label must clearly state: "Hazardous Waste - Halogenated Organic" .
-
List all chemical constituents by their full name, including "4-Chloro-5-methoxy-2-phenylpyrimidine" and any solvents used.[13][14]
-
Record the date the first waste was added (the "accumulation start date").[13]
Step 3: Waste Collection
-
Solid Waste: Carefully transfer pure or residual 4-Chloro-5-methoxy-2-phenylpyrimidine into the container.
-
Contaminated Debris: Any materials that have come into contact with the compound (e.g., weighing paper, pipette tips, contaminated gloves) must also be placed in this container. This is considered solid halogenated waste.
-
Solutions: If the compound is in a solvent, pour the solution into a designated liquid halogenated waste container. Do not mix halogenated and non-halogenated solvent waste streams.[11][14]
-
Container Rinsing: The first rinse of an "empty" container that held the compound must be collected as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14]
Step 4: Storage
-
Keep the waste container sealed except when adding waste.[12]
-
Store the container in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.[9]
-
Do not fill the container beyond 90% capacity to prevent spills.[12]
Disposal Workflow and Decision Logic
The proper disposal pathway depends on the nature and state of the waste generated. This workflow ensures that all forms of contamination are handled correctly, from routine experimental waste to accidental spills.
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Navigating the Synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine: A Guide to Personal Protective Equipment and Safe Handling
For the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. Among these, 4-Chloro-5-methoxy-2-phenylpyrimidine presents as a key intermediate with significant potential. However, its handling necessitates a robust understanding of its hazard profile and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation grounded in scientific principles. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal protection and the integrity of your research.
Hazard Profile of 4-Chloro-5-methoxy-2-phenylpyrimidine: Understanding the Risks
Before any handling procedures can be established, a thorough understanding of the potential hazards associated with 4-Chloro-5-methoxy-2-phenylpyrimidine is paramount. Based on available safety data, this compound is classified as a hazardous chemical that poses the following risks:
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion of the compound can be harmful to your health.[3]
-
Toxicity to Aquatic Life: Release into the environment can cause long-lasting harm to aquatic organisms.[4]
These hazards underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling 4-Chloro-5-methoxy-2-phenylpyrimidine. The following table summarizes the minimum required PPE, with detailed explanations of the causality behind each choice in the subsequent sections.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact and allows for safe removal of the outer glove in case of contamination. |
| Eyes/Face | Safety goggles with side-shields and a face shield | Protects against splashes and airborne particles, ensuring comprehensive facial protection. |
| Body | Laboratory coat (fully buttoned) | Prevents contamination of personal clothing. |
| Respiratory | Use within a certified chemical fume hood | Engineering control to minimize inhalation of dust or vapors. A respirator may be required for spill cleanup or if working outside a fume hood. |
Hand Protection: The First Line of Defense
Given the risk of skin irritation, appropriate hand protection is crucial.[1][2]
-
Glove Selection: Nitrile gloves are recommended due to their broad chemical resistance. It is advisable to consult a glove compatibility chart for specific breakthrough times, though for incidental contact, nitrile is a standard and effective choice.
-
Double-Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure. The outer glove can be removed and disposed of immediately if contamination is suspected, leaving the inner glove to protect the skin during the doffing process.[5][6]
Eye and Face Protection: Shielding Against the Unseen
The potential for serious eye irritation necessitates robust eye and face protection.[1][2][7]
-
Safety Goggles: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes from any direction.[6][7]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the material or when there is a significant risk of splashing.[7] This provides an additional layer of protection for the entire face.
Body Protection: Maintaining a Contamination-Free Zone
A laboratory coat serves as a removable barrier to protect personal clothing and skin from contamination.
-
Proper Use: The lab coat should be fully buttoned, with the sleeves rolled down. It should be removed before leaving the laboratory to prevent the spread of contaminants.[7]
Respiratory Protection: The Importance of Engineering Controls
The primary method for preventing respiratory irritation is to handle 4-Chloro-5-methoxy-2-phenylpyrimidine within a certified chemical fume hood.[8]
-
Chemical Fume Hood: This engineering control is designed to capture and vent hazardous fumes and dust, pulling them away from the user.
-
Respirators: In situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling 4-Chloro-5-methoxy-2-phenylpyrimidine, from preparation to disposal.
Preparation Phase
-
Designated Area: All work with 4-Chloro-5-methoxy-2-phenylpyrimidine should be conducted in a designated area within a chemical fume hood.
-
Decontamination: Ensure the work surface is clean and free of contaminants. Covering the work surface with absorbent, plastic-backed paper can help contain spills and simplify cleanup.[9]
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment.
Donning PPE: A Deliberate Process
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Chemical Waste: All waste containing 4-Chloro-5-methoxy-2-phenylpyrimidine should be collected in a clearly labeled, sealed container for hazardous waste. [8]* Contaminated PPE: Used gloves, absorbent paper, and other contaminated disposable materials should be placed in a designated hazardous waste container.
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal company in accordance with local, state, and federal regulations. [1][2]Do not discharge into the environment. [4]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][2]Remove contaminated clothing. If skin irritation occurs, seek medical attention. [1][2]* Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. [1][2]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [1][2]* Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. [1][2]If you feel unwell, call a poison center or doctor. [1][2]* Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell. [3] Always ensure that a safety shower and eyewash station are readily accessible in the work area. [1] By adhering to these guidelines, researchers can confidently and safely handle 4-Chloro-5-methoxy-2-phenylpyrimidine, fostering a secure environment for groundbreaking scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
